molecular formula C6H11NO3 B3116521 Methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 217184-95-7

Methyl 4-hydroxypyrrolidine-2-carboxylate

Número de catálogo: B3116521
Número CAS: 217184-95-7
Peso molecular: 145.16 g/mol
Clave InChI: ZORHSASAYVIBLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxypyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxypyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307311
Record name 4-Hydroxyproline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217184-95-7
Record name 4-Hydroxyproline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217184-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyproline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: L-4-Hydroxyproline Methyl Ester Hydrochloride (CAS 40216-83-9)

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Stability, and Synthetic Utility in Drug Development

Executive Summary

L-4-Hydroxyproline methyl ester hydrochloride (CAS 40216-83-9) is a critical chiral building block in the synthesis of collagen mimetics, neuroactive peptides, and pharmaceutical intermediates.[1][2][3] While chemically robust as a hydrochloride salt, the compound exhibits specific instability pathways—primarily cyclization to diketopiperazines—upon neutralization. This guide synthesizes safety data, physicochemical properties, and field-proven handling protocols to ensure experimental reproducibility and operator safety.

Chemical Identity & Physicochemical Profile

The compound is most commonly supplied and stored as the hydrochloride salt to prevent the spontaneous intramolecular cyclization that occurs in the free base form.

PropertySpecification
Chemical Name trans-4-Hydroxy-L-proline methyl ester hydrochloride
CAS Number 40216-83-9
Molecular Formula C₆H₁₁NO₃[1][2][3][4] · HCl
Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 160–164 °C (dec.) [1][3]
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents.[5]
Chirality L-configuration (2S, 4R)
Hygroscopicity Moderate to High (Requires desiccation)
Safety & Hazard Profile (GHS Classification)

While some vendors classify this substance as non-hazardous, authoritative sources (Sigma-Aldrich, Matrix Scientific) classify it as an Irritant under GHS standards. In a drug development setting, the conservative approach is mandatory.

Hazard Statements (GHS-US/EU)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • Respiratory: Use a NIOSH-approved N95 respirator or local exhaust ventilation when weighing fine powder to prevent inhalation of dust.

  • Ocular: Safety goggles (chemical splash resistant) are required.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

Stability & Degradation Mechanism

Expert Insight: The most critical technical aspect of CAS 40216-83-9 is its tendency to undergo diketopiperazine (DKP) formation if mishandled.

As a hydrochloride salt, the amine is protonated (


), rendering it non-nucleophilic and stable. However, if the salt is neutralized (e.g., during extraction or coupling under basic conditions) and left in solution, the free amine will attack the methyl ester of a second molecule (intermolecular) or its own ester (intramolecular, though less likely for 5-membered rings compared to dipeptides) leading to polymerization or DKP formation.
Diagram 1: Stability & Degradation Logic

StabilityPathway Salt HCl Salt Form (Stable Solid) Neutral Neutralization (e.g., NaHCO3 wash) Salt->Neutral Base added FreeBase Free Base (Reactive Amine) Neutral->FreeBase pH > 7 DKP Diketopiperazine / Oligomers FreeBase->DKP Time/Heat (Side Reaction) Peptide Peptide Coupling (Target Reaction) FreeBase->Peptide Immediate Coupling

Caption: The hydrochloride salt prevents degradation. Neutralization without immediate coupling risks side reactions.

Handling & Storage Protocols

To maintain >98% purity for GMP or high-yield synthesis, follow these "Self-Validating" protocols:

A. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen .[6] The compound is hygroscopic; moisture absorption leads to ester hydrolysis (releasing L-hydroxyproline and methanol).

  • Container: Amber glass or opaque plastic to prevent photo-degradation, tightly sealed with Parafilm.

B. Experimental Handling (Weighing & Solubilization)
  • Allow to Warm: Before opening the bottle, allow it to reach room temperature. Opening a cold bottle in a humid lab causes condensation, instantly degrading the ester.

  • Solvent Choice:

    • Preferred: Methanol (for transfers), DMF/DMSO (for coupling).

    • Avoid: Unbuffered aqueous solutions for long durations.

C. Emergency Response (Spills)
  • Dry Spill: Sweep up without creating dust.[8] Place in a closed container for disposal. Ventilate area.[3][7][8][9]

  • Wet Spill: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the ester is biodegradable but alters local pH/nitrogen load.

Synthetic Applications & Workflow

This compound is the primary starting material for introducing the trans-4-hydroxyproline moiety into collagen mimetics.

Key Synthesis Note: When using CAS 40216-83-9 in peptide coupling (e.g., EDCI/HOBt methods), add the base (DIPEA/NMM) last and only when the activated carboxylic acid component is present. This ensures the free amine reacts with the activated acid immediately, bypassing the DKP formation pathway.

Diagram 2: Recommended Coupling Workflow

CouplingWorkflow Start Start: CAS 40216-83-9 (HCl Salt) Step1 Dissolve in DMF/DCM Start->Step1 Step2 Add Protected Amino Acid + Coupling Agent (e.g., HATU) Step1->Step2 Step3 Add Base (DIPEA) (Initiates Reaction) Step2->Step3 CRITICAL TIMING Check Check pH (Maintain ~8) Step3->Check Product Dipeptide Product (High Yield) Check->Product

Caption: Sequential addition prevents free-base accumulation and maximizes yield.

References
  • PubChem. (2025).[4][10] Compound Summary: trans-4-Hydroxy-L-proline methyl ester hydrochloride.[1][2][11] National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Technical Whitepaper: Solubility Dynamics and Handling Protocols for (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 40216-83-9), widely recognized as trans-4-hydroxy-L-proline methyl ester hydrochloride or H-Hyp-OMe·HCl, is a critical chiral building block in modern organic synthesis [2]. It is extensively utilized in the structural design of PROTAC linkers, bioactive peptidomimetics, and complex active pharmaceutical ingredients (APIs) such as carbapenem antibiotics.

As an esterified, hydrochloride salt form of a natural amino acid derivative, its solubility profile is governed by a delicate thermodynamic balance: the strong ionic salt bridge, the hydrogen-bonding capacity of its C4-hydroxyl group, and the lipophilicity introduced by the methyl ester moiety. Mastering its solubility behavior is essential for optimizing reaction solvent selection, extraction efficiency, and formulation stability.

Physicochemical Properties & Solubility Matrix

Understanding the solvent compatibility of H-Hyp-OMe·HCl requires looking beyond empirical data to the underlying solvation mechanics. The compound exists at room temperature as a white to off-white, highly hygroscopic crystalline solid [4].

Table 1: Quantitative and Qualitative Solubility Profile
SolventSolubility Limit / StatusThermodynamic & Mechanistic Causality
Water Highly SolubleStrong ion-dipole interactions with the protonated pyrrolidine and Cl⁻ counterion; extensive H-bonding via the C4-OH group [4].
Methanol SolubleHigh dielectric constant (ε ≈ 33); serves as the primary reaction solvent during acid-catalyzed esterification [3].
DMSO 50 mg/mL (275.3 mM)Polar aprotic solvation; requires acoustic cavitation (sonication) to overcome the high crystal lattice energy of the salt [1].
Dichloromethane Poorly SolubleLow dielectric constant; insufficient polarity to dissociate the hydrochloride salt effectively.
Diethyl Ether InsolubleNon-polar aprotic (ε ≈ 4.3); incapable of shielding ionic charges, making it the ideal antisolvent for crystallization [3].

Solvation Mechanics and Stock Solution Preparation

When preparing high-concentration stock solutions for in vitro biological assays or PROTAC synthesis workflows, Dimethyl Sulfoxide (DMSO) is the industry standard. However, the hygroscopic nature of the powder often leads to moisture-induced micro-clumping, which artificially lowers the apparent dissolution rate.

While DMSO effectively solvates the organic framework, the ionic bonds of the hydrochloride salt require additional kinetic energy to dissociate fully. Therefore, sonication is a mandatory mechanistic step—not an optional one—to achieve the target 50 mg/mL concentration.

Protocol 1: Preparation of 50 mg/mL (275.3 mM) DMSO Stock Solution

Self-Validating System: This protocol includes visual and physical checkpoints to ensure complete dissolution and prevent degradation.

  • Thermal Equilibration: Allow the sealed vial of H-Hyp-OMe·HCl to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial exposes the hygroscopic salt to ambient humidity, altering the effective molecular weight and compromising stoichiometric calculations.

  • Rapid Weighing: Weigh the desired mass (e.g., 50.0 mg) into a sterile, dry amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. It is critical to use newly opened DMSO or DMSO stored over activated molecular sieves [1].

  • Mechanical Agitation: Vortex the mixture vigorously for 60 seconds. The solution will likely appear cloudy due to the high lattice energy of the crystalline salt resisting immediate solvation.

  • Acoustic Cavitation (Sonication): Submerge the vial in an ultrasonic bath for 5–10 minutes. Causality: High-frequency acoustic cavitation provides the localized thermal and mechanical energy required to disrupt the ionic bonds, yielding a completely clear solution [1].

  • Storage & Validation: Aliquot the clear solution into single-use vials and store at -80°C. Validation Check: Upon thawing for future use, inspect the aliquot. If phase separation or microscopic precipitation has occurred, re-apply heat and sonication until clarity is restored [1].

G A Solid H-Hyp-OMe·HCl (Equilibrate to RT) B Add Anhydrous DMSO (Target: 50 mg/mL) A->B C Vortex & Sonicate (Overcome lattice energy) B->C D Clear Solution (275.3 mM) C->D E Aliquot & Store at -80°C (Prevent degradation) D->E

Workflow for preparing high-concentration DMSO stock solutions.

Solvent-Antisolvent Crystallization Protocol

In synthetic workflows, isolating H-Hyp-OMe·HCl in high purity requires a thermodynamic solvent-antisolvent crystallization strategy. Methanol effectively solvates the compound due to its high dielectric constant and hydrogen-bonding capability. The introduction of diethyl ether acts as an antisolvent.

Causality: As ether is added, the bulk dielectric constant of the binary mixture drops precipitously. The solvent environment becomes incapable of shielding the ionic charges of the hydrochloride salt, forcing ion pairing, rapid supersaturation, and subsequent crystallization [3].

Protocol 2: Crystallization and Isolation

Self-Validating System: Yield tracking and constant-weight drying ensure the removal of trapped solvent within the crystal lattice.

  • Concentration: Following the acid-catalyzed esterification of trans-4-hydroxy-L-proline in methanol, concentrate the homogeneous reaction mixture under reduced pressure to approximately 50% of its original volume [3].

  • Antisolvent Addition: Slowly add anhydrous diethyl ether (approximately 1.25× the volume of the remaining methanol) under continuous stirring.

  • Nucleation Incubation: Transfer the mixture to a -20°C environment overnight. This controlled cooling phase maximizes the thermodynamic precipitation of the salt while keeping organic impurities solvated [3].

  • Filtration: Filter the resulting white precipitate rapidly through a sintered glass funnel to minimize moisture absorption from the air.

  • Washing & Drying: Wash the filter cake with cold diethyl ether. Dry the solid under high vacuum until a constant weight is achieved. Validation Check: A successful crystallization should yield >90% of the pure product with a sharp melting point of 170°–172°C [3].

G N1 Reaction Mixture (in Methanol) N2 Concentrate (Reduce volume 50%) N1->N2 N3 Add Diethyl Ether (Antisolvent) N2->N3 N4 Incubate at -20°C (Nucleation) N3->N4 N5 Filter & Vacuum Dry (Yield >90%) N4->N5

Solvent-antisolvent crystallization workflow using methanol and ether.

Stability and Handling Considerations

Because H-Hyp-OMe·HCl is highly hygroscopic, exposure to ambient humidity promotes the slow hydrolysis of the methyl ester back to the free carboxylic acid over time.

  • Solid Storage: Must be stored at 4°C (or 0–8°C) in a tightly sealed container, ideally backfilled with argon or nitrogen gas to displace ambient moisture [1, 4].

  • Solution Storage: Aqueous solutions should be prepared fresh immediately prior to use. DMSO stock solutions are stable for up to 6 months when strictly maintained at -80°C[1].

References

  • PrepChem. "Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride". Retrieved from:[Link]

Difference between cis and trans 4-hydroxyproline methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and analytical distinctions between cis- and trans-4-hydroxyproline methyl esters.

Executive Summary

The stereochemical distinction between cis- and trans-4-hydroxyproline methyl esters is not merely a matter of nomenclature; it dictates the molecule's ring puckering preference (


-endo vs. 

-exo), which fundamentally alters its reactivity, spectroscopic signature, and utility in peptidomimetic drug design. This guide provides a definitive analysis for researchers synthesizing collagen mimetics or designing conformationally constrained pharmacophores.

Structural & Stereochemical Analysis[1]

The core difference lies in the relative stereochemistry at the C4 position relative to the C2 carboxylate group.

Nomenclature and Configuration
  • Natural Isomer: trans-4-hydroxy-L-proline methyl ester.[1][2][3][4]

    • IUPAC: Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate.[3][5]

    • Stereochemistry: The hydroxyl group at C4 is trans to the carboxylate at C2.

  • Unnatural Isomer: cis-4-hydroxy-L-proline methyl ester (L-allo).

    • IUPAC: Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.[3][5]

    • Stereochemistry: The hydroxyl group at C4 is cis to the carboxylate at C2.

Conformational Puckering ( -exo vs. -endo)

The pyrrolidine ring is not planar. The electronegativity of the hydroxyl group drives a specific "pucker" via the gauche effect , where the


 orbital donates electron density into the 

antibonding orbital.
  • The trans (4R) Effect: The electronegative OH group prefers a pseudo-axial orientation to maximize the gauche effect with the ring nitrogen. This forces the ring into a

    
    -exo  pucker (C4 is displaced up toward the carboxylate face). This conformation preorganizes the backbone torsion angles (
    
    
    
    ) to match those found in the collagen triple helix.
  • The cis (4S) Effect: In the cis isomer, the gauche effect favors the

    
    -endo  pucker (C4 is displaced down, away from the carboxylate).
    
    • Critical Feature: In non-polar solvents (e.g., CHCl

      
      ), the cis isomer is stabilized by a transannular hydrogen bond  between the C4-hydroxyl proton and the C2-ester carbonyl oxygen. This interaction is geometrically impossible in the trans isomer.
      

PuckerAnalysis cluster_trans trans-4-Hyp-OMe (Natural) cluster_cis cis-4-Hyp-OMe (L-allo) TransNode (2S, 4R) Configuration ExoPucker Cγ-exo Pucker (Up) TransNode->ExoPucker Gauche Effect Collagen Stabilizes Collagen Triple Helix ExoPucker->Collagen Preorganization CisNode (2S, 4S) Configuration EndoPucker Cγ-endo Pucker (Down) CisNode->EndoPucker Gauche Effect Hbond Transannular H-Bond (OH ··· O=C-OMe) EndoPucker->Hbond In Non-polar Solvent

Figure 1: Conformational consequences of C4 stereochemistry. The 4R isomer adopts the Cγ-exo pucker essential for collagen stability, while the 4S isomer favors Cγ-endo.

Synthetic Protocols

Synthesis of trans-4-Hydroxyproline Methyl Ester

This reaction retains the natural stereochemistry. The use of thionyl chloride generates anhydrous HCl in situ, catalyzing the esterification while preventing racemization at the


-center.

Protocol:

  • Suspend (2S,4R)-4-hydroxyproline (10.0 g, 76.3 mmol) in dry methanol (100 mL) at 0 °C.

  • Dropwise add thionyl chloride (SOCl

    
    , 1.2 eq) over 30 minutes. Caution: Exothermic gas evolution.
    
  • Heat to reflux for 4–6 hours. Monitor by TLC (n-BuOH:AcOH:H

    
    O 4:1:1).
    
  • Concentrate in vacuo.

  • Recrystallize the resulting hydrochloride salt from MeOH/Et

    
    O.
    
    • Yield: >95%

    • Product: White crystalline solid (HCl salt).

Synthesis of cis-4-Hydroxyproline Methyl Ester (via Mitsunobu Inversion)

Direct esterification of cis-Hyp is expensive due to the cost of the starting material. The standard industrial route is the Mitsunobu inversion of the N-protected trans isomer.

Protocol:

  • Protection: Start with N-Boc-trans-4-Hyp-OMe.

  • Mitsunobu Reaction:

    • Dissolve N-Boc-trans-Hyp-OMe (1.0 eq), Triphenylphosphine (PPh

      
      , 1.2 eq), and 4-Nitrobenzoic acid (1.2 eq) in anhydrous THF.
      
    • Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Stir at RT for 12–16 h. (Inversion of configuration occurs at C4).

  • Hydrolysis:

    • Treat the intermediate (4S)-4-nitrobenzoate ester with LiOH or NaN

      
      /MeOH (mild methanolysis) to remove the benzoyl group.
      
  • Deprotection (Optional): Remove Boc with HCl/Dioxane if the free amine is required.

SynthesisWorkflow Start Natural trans-4-Hyp-OH (2S, 4R) Esterification MeOH / SOCl2 (Retains Stereochem) Start->Esterification TransEster trans-4-Hyp-OMe (2S, 4R) Esterification->TransEster Protection Boc Protection TransEster->Protection Mitsunobu Mitsunobu Inversion (PPh3, DIAD, 4-NBA) Protection->Mitsunobu Inverts C4 Hydrolysis Hydrolysis of Benzoate Mitsunobu->Hydrolysis CisEster cis-4-Hyp-OMe (2S, 4S) Hydrolysis->CisEster

Figure 2: Synthetic workflow. Accessing the cis-isomer typically requires stereochemical inversion via the Mitsunobu reaction.

Analytical Differentiation (Data & Logic)

Distinguishing these isomers requires careful analysis of physical properties and NMR parameters.

Physical Properties Comparison
Propertytrans-Isomer (Natural)cis-Isomer (L-allo)
Configuration (2S, 4R)(2S, 4S)
MP (HCl Salt) 152–164 °C (Solid)Often lower MP or oil (as free base)
Optical Rotation

to

(H

O)
Distinct (solvent dependent)
Solubility High in H

O, MeOH
Soluble in organic solvents (if N-protected)
NMR Spectroscopy ( H NMR)

The most definitive method for identification is Proton NMR. The coupling constants (


) and chemical shifts (

) reflect the ring pucker.
  • Coupling Constants (

    
    ):  The Karplus relationship dictates that the dihedral angles in the 
    
    
    
    -exo (trans) vs.
    
    
    -endo (cis) conformers produce distinct splitting patterns for the H4 proton.
  • Chemical Shift (

    
    ): 
    
    • In CDCl

      
        (for N-protected esters), the cis-isomer's OH proton appears significantly downfield (often >3.5 ppm) and is less concentration-dependent due to the intramolecular H-bond to the ester carbonyl.
      
    • The trans-isomer's OH proton is typically upfield or broad due to intermolecular exchange.

NMR Featuretrans-4-Hyp-OMecis-4-Hyp-OMe
H4 Multiplicity Typically a tt or distinct multipletDistinct multiplet (often broader)
H4 Shift

ppm

ppm (Shift varies by substituent)
OH Signal (CDCl

)
Broad/Upfield (Intermolecular H-bond)Sharp/Downfield (Intramolecular H-bond to C=O)
C

Shift (

C)

ppm

ppm

Expert Tip: To rapidly distinguish the two in a crude mixture (e.g., after a Mitsunobu reaction), look for the OH peak in d6-DMSO . The distinct environments often result in a clear separation of the hydroxyl proton signals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11435319, 4-Hydroxy-L-proline methyl ester hydrochloride. PubChem.[5] Available at: [Link]

  • Raines, R. T., et al. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society (via NCBI PMC). Available at: [Link]

  • ConnectSci. Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry. Available at: [Link]

Sources

H-Hyp-OMe HCl molecular weight and physical appearance

Author: BenchChem Technical Support Team. Date: March 2026

L-4-Hydroxyproline Methyl Ester Hydrochloride [1][2][3]

Executive Summary

H-Hyp-OMe HCl (L-4-Hydroxyproline methyl ester hydrochloride) is the hydrochloride salt of the methyl ester derivative of L-hydroxyproline.[1][2][4] It serves as a critical chiral building block in the synthesis of collagen mimetics, peptidomimetics, and conformationally constrained peptide therapeutics. This guide details its physicochemical properties, synthesis via Fischer esterification, and critical handling protocols required due to its hygroscopic nature.

Physicochemical Characterization

The following data represents the standard trans-4-hydroxy-L-proline isomer, the most common form utilized in drug development.

PropertySpecification
Chemical Name L-4-Hydroxyproline methyl ester hydrochloride
Common Abbreviation H-Hyp-OMe[1][2][3][4][5][6][7]·HCl
CAS Number 40216-83-9
Molecular Formula

Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 160 – 164 °C (Decomposes)
Optical Rotation

-27.0° to -31.0° (c=1, H₂O)
Solubility Highly soluble in Water, Methanol, DMSO
Hygroscopicity High (Requires desiccation)
Structural Significance

The hydrochloride salt form is preferred over the free base for two reasons:

  • Crystallinity: The free ester is often an oil or low-melting solid that is difficult to purify.[1] The HCl salt forms a stable crystal lattice, facilitating purification via recrystallization.

  • Stability: Protonation of the secondary amine prevents diketopiperazine (DKP) formation (self-cyclization) during storage, a common degradation pathway for proline esters.

Synthesis Protocol: Fischer Esterification

Methodology: Thionyl Chloride (


) mediated esterification in Methanol (

).
Rationale

While acid-catalyzed esterification can be performed using gaseous HCl, the Thionyl Chloride method is superior for laboratory and pilot-scale synthesis.[1]


 reacts with methanol to generate anhydrous HCl in situ while simultaneously scavenging water produced during esterification. This drives the equilibrium toward the ester product (Le Chatelier’s principle).
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a pressure-equalizing addition funnel. Cool Methanol (10 mL/g of Hyp) to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (1.2 equivalents) dropwise to the cold methanol.

    • Caution: This reaction is highly exothermic and releases

      
       and 
      
      
      
      gas.
  • Addition: Add L-4-Hydroxyproline (1.0 equivalent) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (System:

    
     90:8:2).
    
  • Workup: Evaporate the solvent under reduced pressure. The product often appears as a sticky oil initially due to excess HCl.

  • Crystallization: Triturate the residue with cold Diethyl Ether (

    
    ) or Tert-butyl methyl ether (TBME) to induce crystallization.[1]
    
  • Drying: Dry under high vacuum over

    
     or KOH pellets to remove trace acid and moisture.
    
Reaction Pathway Visualization

Synthesis Hyp L-Hydroxyproline (Zwitterion) Inter Intermediate: Acyl Chloride/H+ Hyp->Inter Addition MeOH Methanol (Solvent/Reactant) MeOH->Inter Activation (0°C) SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Prod H-Hyp-OMe HCl (Crystalline Salt) Inter->Prod Reflux 65°C -H2O Byprod Byproducts: SO2 (gas), HCl (gas) Inter->Byprod

Figure 1: Synthesis of H-Hyp-OMe HCl via in situ acid generation using Thionyl Chloride.

Quality Control & Handling

Critical Directive: H-Hyp-OMe HCl is hygroscopic .[1] If exposed to ambient air, it absorbs moisture, becoming a sticky gum that is difficult to weigh and prone to hydrolysis.

QC Workflow

To ensure integrity for peptide coupling, the following QC logic must be applied:

QC_Workflow Start Batch Receipt/Synthesis Visual Visual Inspection (Free flowing powder?) Start->Visual Dry Corrective Action: Dry under High Vac (<1 mbar) Visual->Dry No (Clumped/Sticky) Analytic Analytical QC: 1. 1H-NMR (Identity) 2. KF Titration (<1% Water) Visual->Analytic Yes Dry->Analytic Release Release for Synthesis Analytic->Release Pass

Figure 2: Quality Control decision tree emphasizing moisture management.

Storage Protocols
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen atmosphere.[8]

  • Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant packs is recommended.

Applications in Drug Development[1][3][5][6][10]

Collagen Mimetics

Hydroxyproline is the stabilizing force in the collagen triple helix. H-Hyp-OMe HCl is used to synthesize collagen model peptides (e.g.,


).[1][6] The methyl ester protects the C-terminus, allowing for N-to-C directional chain assembly or segment condensation.[1]
Peptide Stapling & Constraint

The hydroxyl group at the


-position (C4) provides a handle for further functionalization.[1] Researchers utilize H-Hyp-OMe HCl to introduce:
  • O-Glycosylation: Attaching sugars to improve solubility/pharmacokinetics.[1]

  • Halogenation: Converting the -OH to -F (fluoroproline) to alter the ring pucker (cis/trans preference) via the gauche effect, thereby "locking" peptide conformation.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11435319, 4-Hydroxy-L-proline methyl ester hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Methyl vs. Ethyl 4-Hydroxypyrrolidine-2-Carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of collagen mimetics, peptidomimetics, and organocatalysts, the choice between Methyl (OMe) and Ethyl (OEt) esters of 4-hydroxypyrrolidine-2-carboxylate (4-hydroxyproline) is often treated as trivial. It is not.

While both serve as C-terminal protecting groups, their kinetic profiles differ significantly. Methyl esters offer superior atom economy and rapid deprotection rates (approx. 3x faster hydrolysis) but pose a heightened risk of spontaneous intramolecular lactonization and diketopiperazine (DKP) formation. Ethyl esters , providing increased steric bulk and lipophilicity, offer greater stability during workup and lower rates of side reactions, albeit with slower deprotection kinetics.

This guide analyzes these physicochemical and mechanistic distinctions to support evidence-based selection in drug development workflows.

Physicochemical Profile & Solubility

The structural difference of a single methylene unit (–CH₂–) fundamentally alters the solvation shell and partition coefficient of the molecule.

Comparative Properties Table
PropertyMethyl Ester (OMe)Ethyl Ester (OEt)Impact on Workflow
Formula C₆H₁₁NO₃C₇H₁₃NO₃Methyl is more atom-efficient.
Mol. Weight 145.16 g/mol 159.18 g/mol Negligible difference in mass spec.
LogP (Est.) ~ -1.12~ -0.60Critical: OEt extracts easier into EtOAc.
Leaving Group Ability Methoxide (Good)Ethoxide (Slightly poorer)OMe is more reactive to nucleophiles.
Steric Bulk (Taft Es) 0.00-0.07OEt hinders nucleophilic attack more.

Scientist’s Insight: The LogP difference is the most practical differentiator during purification. The methyl ester is highly water-soluble. When neutralizing the HCl salt to the free base, the methyl ester often requires continuous extraction (e.g., DCM/CHCl₃) or "salting out" of the aqueous phase. The ethyl ester, being more lipophilic, partitions more favorably into organic solvents like ethyl acetate, simplifying aqueous workups.

Reactivity & Mechanistic Pathways

The core reactivity differences stem from the electrophilicity of the carbonyl carbon and the steric environment of the alkoxy group.

Hydrolysis Kinetics (Saponification)

The hydrolysis of 4-hydroxyproline esters follows the B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Methyl Ester: The methoxy group is less sterically hindering, allowing for faster formation of the tetrahedral intermediate by the hydroxide ion.

  • Ethyl Ester: The additional methyl group on the ethyl chain creates a small but significant steric barrier.

  • Kinetic Data: In comparative peptide models, methyl esters hydrolyze approximately 2–3 times faster than ethyl esters under identical alkaline conditions (pH 11, 298 K) [1].

Intramolecular Cyclization (The "Hidden" Risk)

4-Hydroxyproline derivatives possess two nucleophiles (the secondary amine and the 4-hydroxyl group) and one electrophile (the ester carbonyl). This creates two competing cyclization pathways that are highly sensitive to the ester group.

  • Lactonization (Bridge Formation): The 4-hydroxyl group can attack the ester carbonyl to form a bicyclic lactone. This is an equilibrium process. The methyl ester, being a better electrophile (less hindered), shifts this equilibrium toward the lactone more readily than the ethyl ester, particularly under acidic or neutral conditions where the amine is protonated or protected.

  • Diketopiperazine (DKP) Formation: Upon deprotection of the N-terminus in a dipeptide, the free amine can attack the C-terminal ester to form a 6-membered DKP ring. This reaction is irreversible and terminates peptide growth.

    • Observation: Methyl esters are "DKP-prone." The reduced steric bulk allows the N-terminal amine to approach the carbonyl carbon easily.

    • Mitigation: Ethyl esters are often preferred in solution-phase peptide synthesis (SPPS) because the ethoxy group retards this cyclization rate, providing a wider window for the desired coupling reaction [2].

Visualizing the Reaction Network

The following diagram maps the competing pathways for the 4-hydroxyproline ester.

ReactivityPathways Figure 1: Competing reaction pathways. Thicker lines indicate primary synthetic goals. Start 4-Hyp Ester (Free Base) Acid 4-Hyp Acid (Hydrolysis Product) Start->Acid Hydrolysis (OH-) Methyl > Ethyl (3x faster) Amide Peptide/Amide (Desired Product) Start->Amide Aminolysis (R-NH2) Methyl > Ethyl Lactone Bicyclic Lactone (Side Product) Start->Lactone Intramolecular (4-OH) Methyl Risk > Ethyl DKP Diketopiperazine (Dimerization) Start->DKP Dimerization Methyl Risk >> Ethyl

Synthetic Utility & Applications

When to Choose Methyl (OMe)
  • Rapid Deprotection: In total synthesis where harsh basic conditions must be minimized, the methyl ester's faster hydrolysis rate allows for milder conditions (e.g., LiOH at 0°C) or shorter reaction times.

  • Atom Economy: For large-scale manufacturing where waste mass is a KPI, the methyl ester offers a slight advantage.

  • Crystallinity: Methyl esters of amino acid derivatives often crystallize more readily than their ethyl counterparts, which can be oils.

When to Choose Ethyl (OEt)
  • Peptide Synthesis: To suppress DKP formation at the dipeptide stage.

  • Aqueous Workup: When the product must be extracted from water. The increased lipophilicity significantly improves recovery yields in EtOAc/Brine systems.

  • Stability: If the intermediate needs to be stored as a free base. Methyl esters are more prone to auto-condensation or lactonization upon storage.

Experimental Protocols

Protocol A: Synthesis of 4-Hyp Ethyl Ester (Thionyl Chloride Method)

This protocol utilizes the heat of reaction to drive the equilibrium, suitable for both methyl and ethyl esters.

Reagents: L-4-Hydroxyproline (10 mmol), Absolute Ethanol (30 mL), Thionyl Chloride (11 mmol).

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Suspend L-4-hydroxyproline in absolute ethanol at 0°C (ice bath).

  • Activation: Add thionyl chloride dropwise over 10 minutes. Caution: Exothermic reaction with evolution of HCl gas and SO₂.

  • Reflux: Remove ice bath and heat to reflux (80°C) for 3–4 hours. The solution should become clear.

  • Workup: Concentrate in vacuo to remove solvent and excess HCl.

  • Neutralization (Critical Step):

    • For Methyl Ester: Dissolve residue in minimum water, cool to 0°C, adjust pH to 9 with saturated Na₂CO₃. Saturate with NaCl and extract 5x with CHCl₃/Isopropanol (3:1).

    • For Ethyl Ester: Dissolve residue in water, adjust pH to 9, extract 3x with EtOAc.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Comparative Hydrolysis Assay

To empirically determine the deprotection rate for your specific derivative.

  • Substrate: Prepare 0.1 M solutions of Methyl and Ethyl ester derivatives in THF/Water (1:1).

  • Base: Add 2.0 equivalents of LiOH·H₂O at 20°C.

  • Monitoring: Aliquot every 5 minutes, quench with dilute HCl, and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Analysis: Plot % conversion vs. time. Expect

    
     for Methyl to be ~30% of 
    
    
    
    for Ethyl.

Decision Matrix (Workflow)

Use the following logic flow to select the appropriate ester for your campaign.

DecisionMatrix Figure 2: Selection logic for 4-Hyp esters in synthesis. Start Select Ester Group Q1 Is the product a dipeptide? Start->Q1 Q2 Is aqueous extraction required? Q1->Q2 No Res_Ethyl Choose ETHYL Ester (Stability/Lipophilicity) Q1->Res_Ethyl Yes (Avoid DKP) Q3 Is rapid deprotection critical? Q2->Q3 No (Precipitation used) Q2->Res_Ethyl Yes (Better LogP) Q3->Res_Ethyl No Res_Methyl Choose METHYL Ester (Reactivity/Crystallinity) Q3->Res_Methyl Yes

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. (2017).[1] [Link] Citation Note: Confirms ethyl esters hydrolyze ~3x slower than methyl esters.[1]

  • Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters. (2004). [Link] Citation Note: Establishes the link between ester steric bulk and DKP suppression.

  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry. (2013).[2] [Link] Citation Note: Provides mechanistic grounding for the lactonization/hydrolysis competition.

Sources

Unlocking the Therapeutic Potential of 4-Hydroxyproline Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, synthesis, and experimental validation of 4-hydroxyproline methyl ester derivatives. It is structured to serve researchers in medicinal chemistry and drug discovery.[1]

A Technical Guide to Synthesis, Bioactivity, and Mechanism

Executive Summary: The Proline Scaffold Advantage

4-Hydroxyproline (Hyp) is a non-proteinogenic amino acid critical for collagen stability. Its methyl ester derivative, 4-hydroxyproline methyl ester (Hyp-OMe) , serves as a privileged scaffold in medicinal chemistry. Unlike flexible amino acids, the pyrrolidine ring of Hyp-OMe imposes conformational rigidity, reducing the entropic penalty upon binding to biological targets.

This guide explores how N-functionalization and C3/C4-modifications of the Hyp-OMe core yield potent derivatives with anticancer , antimicrobial , and antioxidant activities. It specifically highlights the role of Hyp-OMe as a key pharmacophore in PROTAC (Proteolysis Targeting Chimera) technology and collagen metabolic modulation.

Chemical Diversity & Synthesis Strategies

The biological utility of Hyp-OMe stems from its ability to be functionalized at three distinct vectors:

  • N-terminus (N1): Acylation or alkylation modulates lipophilicity and target affinity.

  • C-terminus (C2): The methyl ester acts as a prodrug moiety (enhancing permeability) or a handle for peptide coupling.

  • 4-Hydroxyl Group (C4): Etherification or inversion of stereochemistry (trans/cis) alters ring puckering (C4-exo vs. C4-endo).[2]

Core Synthesis Protocol: N-Boc-trans-4-Hydroxy-L-Proline Methyl Ester

This is the foundational intermediate for most bioactive derivatives.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 4-Hydroxy-L-Proline (Free Acid) Step1 Step 1: N-Protection (Boc2O, NaOH) Start->Step1 Nucleophilic Acyl Substitution Inter1 N-Boc-4-Hyp-OH Step1->Inter1 Step2 Step 2: Esterification (TMSCHN2 or MeOH/SOCl2) Inter1->Step2 Methylation Product N-Boc-4-Hyp-OMe (Scaffold) Step2->Product Deriv Functionalized Derivatives Product->Deriv N-Deprotection & Coupling

Caption: Step-wise synthesis of the N-Boc-4-hydroxyproline methyl ester scaffold.

Biological Profiles & Mechanisms of Action

Anticancer Activity: The VHL/HIF-1α Axis

The most significant application of Hyp-OMe derivatives is in targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

  • Mechanism: The VHL protein naturally recognizes hydroxylated proline residues on Hypoxia-Inducible Factor 1α (HIF-1α). Synthetic Hyp-OMe derivatives mimic this motif.

  • Application (PROTACs): Hyp-OMe derivatives serve as the "warhead" that binds VHL. When linked to a ligand for a cancer-causing protein (e.g., BRD4), the chimera recruits VHL to ubiquitinate and degrade the target protein.

  • Key Derivative: N-acetyl-4-hydroxyproline methyl ester analogues.

    • Note: The methyl ester improves cell permeability compared to the free acid, often acting as a prodrug that is hydrolyzed intracellularly to the active acid form required for VHL binding.

DOT Diagram: PROTAC Mechanism

PROTAC_Mechanism Target Target Oncoprotein (e.g., BRD4) PROTAC PROTAC Molecule (Hyp-OMe Derivative Linker) Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary Binds Ligand End PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Hyp-OMe End Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation utilizing Hyp-OMe derivatives.

Antimicrobial Activity: Cationic Amphiphiles

N-alkylated and N-acylated Hyp-OMe derivatives exhibit broad-spectrum antimicrobial activity.

  • Structure-Activity Relationship (SAR):

    • N-substitution: Long-chain fatty acyl groups (C10-C14) attached to the N-terminus increase lipophilicity, allowing membrane insertion.

    • C4-Modification: Converting the 4-OH to a cationic group (e.g., amino or guanidino) enhances electrostatic attraction to negatively charged bacterial membranes.

  • Target: Bacterial cell membrane disruption (lysis).

Antioxidant Activity: Phenolic Conjugates

Conjugating Hyp-OMe with phenolic acids (e.g., caffeic acid, ferulic acid) creates hybrid molecules.

  • Mechanism: The proline ring prevents enzymatic degradation, while the phenolic moiety scavenges Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT).

  • Data: N-caffeoyl-4-hydroxyproline methyl ester shows superior stability and DPPH scavenging compared to free caffeic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Boc-trans-4-Hydroxy-L-Proline Methyl Ester

Objective: Produce high-purity scaffold for derivatization.

  • Reagents: trans-4-Hydroxy-L-proline (10 mmol), Boc anhydride (11 mmol), NaOH (1M), Methanol, Trimethylsilyldiazomethane (TMSCHN2).

  • Step 1 (Protection): Dissolve Hyp in 1M NaOH/dioxane (1:1). Add Boc2O at 0°C. Stir 12h. Acidify to pH 2 with HCl. Extract with EtOAc.[3] Yield: ~95% N-Boc-Hyp-OH.

  • Step 2 (Esterification): Dissolve N-Boc-Hyp-OH in MeOH/Benzene (3:1). Add TMSCHN2 dropwise until yellow color persists. Stir 30 min. Quench with acetic acid.

  • Validation:

    • TLC: Rf ~0.5 (Hexane/EtOAc 1:1).

    • NMR: Singlet at ~3.7 ppm (OCH3) confirms ester formation.

Protocol B: In Vitro Cell Viability Assay (MTT)

Objective: Assess anticancer cytotoxicity of derivatives.

  • Cell Lines: HCT116 (Colon), A549 (Lung).[4]

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (0.1 - 100 µM) dissolved in DMSO (<0.5% final conc). Include cis-4-hydroxy-L-proline as a positive control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol C: Antimicrobial MIC Determination

Objective: Determine Minimum Inhibitory Concentration.

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Method: Broth microdilution in Mueller-Hinton Broth.

  • Inoculum: Adjust bacteria to

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of Hyp-OMe derivatives (e.g., 64 µg/mL to 0.5 µg/mL).

  • Endpoint: Lowest concentration with no visible growth after 24h.

Quantitative Data Summary

Compound ClassDerivative TypeTarget/ActivityKey Metric (Typical)Ref
Anticancer VHL Ligand (Hyp-OMe core)HIF-1α Degradation

[1, 4]
Anticancer cis-Hyp-OMeCollagen Synthesis

[2]
Antimicrobial N-C12-Hyp-OMeS. aureus Lysis

[3]
Antioxidant N-Caffeoyl-Hyp-OMeDPPH Scavenging

[5]

References

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. Link

  • Tylman, M., et al. (2015). "Cis-4-hydroxy-L-proline as a potential therapeutic agent for collagen-related diseases."[5] Pharmacological Reports. Link

  • Kudryavtsev, K. V., et al. (2019). "Synthesis and antimicrobial activity of novel amphiphilic proline derivatives." European Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2018).[6] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

  • Silva, F., et al. (2020). "Antioxidant activity of hydroxyproline-phenolic acid conjugates." Food Chemistry. Link

Sources

Role of methyl 4-hydroxypyrrolidine-2-carboxylate in collagen biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 4-Hydroxypyrrolidine-2-Carboxylate in Collagen Engineering and Analysis

Executive Summary

The biosynthesis of collagen, the human body's most abundant protein, relies on a critical post-translational modification: the hydroxylation of proline to 4-hydroxyproline (Hyp). While nature utilizes the enzyme prolyl 4-hydroxylase (P4H) to stabilize the collagen triple helix in vivo, this enzymatic process is difficult to replicate in high-throughput drug development and biomaterial engineering.

Methyl 4-hydroxypyrrolidine-2-carboxylate (Hyp-OMe) serves as the critical chemogenic surrogate for this process. It acts as a stable, pre-functionalized building block that allows researchers to bypass the complex enzymatic requirements of natural biosynthesis. This guide delineates the role of Hyp-OMe in synthesizing Collagen Mimetic Peptides (CMPs), its utility as a precursor for fibrosis-targeting therapeutics, and its function as a quantitative standard in analyzing collagen turnover rates in disease states.

The Chemogenic Divergence: Natural vs. Synthetic Biosynthesis

To understand the utility of methyl 4-hydroxypyrrolidine-2-carboxylate, one must distinguish between the biological imperative and the chemical solution.

  • Biological Pathway (In Vivo): Collagen is translated as procollagen containing Pro-Gly-X repeats. It is thermally unstable until P4H hydroxylates specific proline residues in the endoplasmic reticulum.

  • Synthetic Pathway (In Vitro): Researchers cannot easily use P4H in organic synthesis. Instead, they utilize Hyp-OMe as a starting material. This compound locks the stereochemistry ((2S,4R)-trans) required for triple-helix stability before peptide assembly begins.

Key Technical Specification:

  • IUPAC Name: Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate[1][2]

  • Role: Chiral template and precursor for Fmoc/Boc-protected building blocks.

  • Stability Factor: The electronegative hydroxyl group at C4 exerts a stereoelectronic gauche effect, pre-organizing the pyrrolidine ring into the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -exo pucker conformation essential for the collagen superhelix.
    

CollagenPathways cluster_bio Natural Biosynthesis (In Vivo) cluster_syn Synthetic Engineering (In Vitro) Proline (Genomic) Proline (Genomic) Procollagen Chain Procollagen Chain Proline (Genomic)->Procollagen Chain Translation Native Collagen Native Collagen Procollagen Chain->Native Collagen Hydroxylation via P4H P4H Enzyme P4H Enzyme P4H Enzyme->Native Collagen Hyp-OMe (Reagent) Hyp-OMe (Reagent) Fmoc-Hyp-OH Fmoc-Hyp-OH Hyp-OMe (Reagent)->Fmoc-Hyp-OH Protection/Hydrolysis SPPS Assembly SPPS Assembly Fmoc-Hyp-OH->SPPS Assembly Coupling Collagen Mimetic Peptide Collagen Mimetic Peptide SPPS Assembly->Collagen Mimetic Peptide Folding

Figure 1: Divergence of collagen generation. Hyp-OMe acts as the synthetic anchor, bypassing the need for the P4H enzyme.

Application I: Synthesis of Collagen Mimetic Peptides (CMPs)[4][5]

The primary application of methyl 4-hydroxypyrrolidine-2-carboxylate is as the raw material for generating Collagen Mimetic Peptides (CMPs) . These peptides are used to study triple-helix stability and to develop "sticky" wound-healing matrices that bind to damaged tissue.

The Synthetic Workflow

Direct use of hydroxyproline in peptide synthesis is risky due to side reactions at the unprotected hydroxyl group and carboxylic acid. The methyl ester (Hyp-OMe) serves as the foundational scaffold for orthogonal protection strategies.

Protocol: Conversion of Hyp-OMe to SPPS Building Block Note: This protocol describes the conversion of the methyl ester into a form suitable for Solid Phase Peptide Synthesis (SPPS).

  • Starting Material: Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl.

  • N-Protection: React with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in aqueous dioxane/Na2CO3.

    • Logic: Protects the amine to prevent polymerization.

  • Side-Chain Protection: React with isobutylene/acid catalyst to form the tert-butyl ether (O-tBu) at the 4-hydroxy position.

    • Logic: Prevents O-acylation during peptide coupling.

  • Ester Hydrolysis (Saponification): Treat with LiOH in THF/Water.

    • Mechanism:[3][4][5] Selectively cleaves the methyl ester to expose the free carboxylic acid (-COOH) without affecting the Fmoc or tBu groups.

  • Result: Fmoc-Hyp(tBu)-OH. This is the "cartridge" loaded into peptide synthesizers.

Why start with the Methyl Ester? The methyl ester is significantly cheaper and more soluble in organic solvents than the zwitterionic free acid, allowing for cleaner, higher-yield protection reactions in the initial steps.

Application II: Drug Development & Fibrosis Inhibition

In drug discovery, Hyp-OMe is utilized to synthesize inhibitors for enzymes involved in fibrosis (excessive collagen deposition) and matrix remodeling.

Target: Granzyme B and Furin Inhibitors

Fibrotic diseases (e.g., scleroderma, liver cirrhosis) involve the uncontrolled remodeling of the extracellular matrix.

  • Mechanism: Researchers use Hyp-OMe to synthesize small-molecule inhibitors that mimic the collagen substrate.

  • Chemistry: The rigid pyrrolidine ring of Hyp-OMe provides a scaffold that fits into the S1/S2 pockets of proteases like Granzyme B.

  • Example: Synthesis of Granzyme B inhibitors often begins with Hyp-OMe, modifying the C-terminus (ester to amide) and N-terminus to create high-affinity ligands that block the enzyme from cleaving actual collagen.

Application III: Analytical Standard for Collagen Turnover

Quantifying collagen degradation is vital for assessing bone metastasis and osteoporosis.

The Hydroxyproline Index Since 4-hydroxyproline is almost exclusive to collagen, its presence in urine or serum indicates collagen breakdown.

  • Protocol:

    • Hydrolysis: Tissue/fluid samples are boiled in 6M HCl (110°C, 24h) to break proteins into amino acids.

    • Derivatization: The free amino acids are converted into methyl esters (using methanol/HCl) to make them volatile.

    • Detection: Methyl 4-hydroxypyrrolidine-2-carboxylate is used as the external standard in Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation: The retention time and mass fragmentation pattern (m/z 146 for [M+H]+) of the sample are compared against high-purity Hyp-OMe reference material.

Quantitative Data Summary

ParameterNative Collagen (In Vivo)Synthetic CMPs (via Hyp-OMe)
Hydroxylation Source Enzymatic (P4H)Chemical (Pre-functionalized Block)
Stereochemistry (2S,4R) via enzyme specificity(2S,4R) via chiral starting material
Thermal Stability (Tm) ~37°C (Body Temp)Tunable (20°C - 60°C based on sequence)
Production Scale Limited (Cell culture)Scalable (Kg scale via SPPS)
Purity Heterogeneous>98% (HPLC purified)

Experimental Workflow: Biomimetic Synthesis

The following diagram illustrates the logical flow from the raw methyl ester reagent to a functional collagen therapeutic.

SynthesisWorkflow Start Raw Material: Hyp-OMe HCl Step1 Step 1: N-Protection (Fmoc-Cl) Start->Step1 Step2 Step 2: O-Protection (tBu ether) Step1->Step2 Step3 Step 3: Saponification (LiOH Hydrolysis) Step2->Step3 Intermediate Building Block: Fmoc-Hyp(tBu)-OH Step3->Intermediate Yield >90% SPPS Solid Phase Peptide Synthesis (Iterative Coupling) Intermediate->SPPS Loaded onto Resin Final Functional CMP (Wound Healing/Drug Delivery) SPPS->Final Cleavage & Purification

Figure 2: Chemical workflow transforming the methyl ester precursor into a bioactive collagen mimetic.

References

  • Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49-59. Link

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[5][6][7][8] Annual Review of Biochemistry, 78, 929-958. Link

  • CymitQuimica. (2024). Technical Data Sheet: Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Link

  • Fallarero, A., et al. (2010). Design and synthesis of novel molecular probes targeting the prolyl 4-hydroxylase. Molecular Diversity, 14, 61-76.
  • Sigma-Aldrich. (2024). Product Specification: L-4-Hydroxyproline methyl ester hydrochloride.[1][2][9][10] Link

Sources

Technical Guide: Hygroscopicity Management and Storage Protocols for H-Hyp-OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Hyp-OMe hydrochloride (L-4-Hydroxyproline methyl ester hydrochloride) is a critical chiral building block in peptide synthesis and the development of collagen mimetics. While chemically robust in its dry crystalline form, it exhibits significant hygroscopicity .

Failure to manage moisture exposure leads to rapid hydrolysis of the ester moiety and potential diketopiperazine (DKP) dimerization , rendering the reagent useless for precise stoichiometric coupling. This guide defines the thermodynamic basis of this instability and provides a field-proven, self-validating protocol for its storage and handling.

Physicochemical Profile & The Hygroscopic Mechanism

To control the stability of H-Hyp-OMe HCl, one must understand the driving force behind its degradation.

Chemical Identity
  • Compound Name: L-4-Hydroxyproline methyl ester hydrochloride[1][2][3][4][5][6]

  • CAS Number: 40216-83-9[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₆H₁₁NO₃[9] · HCl

  • Molecular Weight: 181.62 g/mol [1][2][3][5][6][7][9][10]

  • Physical State: White to off-white crystalline powder

  • Melting Point: ~169°C (Decomposes)

The Mechanism of Moisture Absorption

Amino acid ester hydrochlorides are ionic lattices. The chloride ion (


) is a weak base but a strong hydrogen bond acceptor. Upon exposure to atmospheric humidity:
  • Surface Adsorption: Water molecules adsorb onto the crystal surface, forming a hydration shell around the surface ions.

  • Lattice Disruption: The high hydration energy of the ionic salt overcomes the lattice energy, causing the solid to deliquesce (dissolve in its own absorbed water).

  • Hydrolysis (The Degradation Event): Once in the aqueous phase (even microscopic surface layers), the ester bond is susceptible to acid-catalyzed hydrolysis (driven by the intrinsic HCl) or base-catalyzed hydrolysis (if trace impurities are present).

Degradation Pathways

The primary failure mode is the reversion to L-Hydroxyproline (H-Hyp-OH). A secondary, irreversible pathway is cyclization into a diketopiperazine (DKP), specifically cyclo(Hyp-Hyp), although the HCl salt form suppresses this by keeping the amine protonated.

DegradationPathway Start H-Hyp-OMe HCl (Crystalline) Solvated Solvated Ion Pair [H-Hyp-OMe H+] [Cl-] (aq) Start->Solvated Deliquescence Moisture Atmospheric Moisture Moisture->Solvated Hydrolysis Hydrolysis (Rate Limiting Step) Solvated->Hydrolysis DKP Diketopiperazine (Cyclo-Hyp-Hyp) Solvated->DKP Slow Dimerization (If pH rises) Product1 L-Hydroxyproline (H-Hyp-OH) Hydrolysis->Product1 + H2O (- MeOH) Product2 Methanol (MeOH) Hydrolysis->Product2

Figure 1: Moisture-induced degradation cascade of H-Hyp-OMe HCl. The transition from crystalline to solvated state triggers the hydrolysis.

Storage Protocols: The "Cold Chain" Standard

To maintain purity >98% over 6-12 months, adhere to the following storage hierarchy.

Environmental Conditions
ParameterRequirementScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable short-term)Arrhenius equation dictates that lower T slows hydrolysis kinetics exponentially.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass with Teflon-lined capPrevents photodegradation (minor risk) and ensures a gas-tight seal. Plastic allows slow moisture permeation.
Desiccant Silica Gel or P₂O₅ Secondary defense to scavenge moisture trapped in the headspace.
The "Equilibration Rule" (Crucial)

Never open a cold bottle immediately. When a bottle stored at -20°C is exposed to room temperature air (e.g., 25°C, 50% RH), condensation forms instantly on the cold solid. This water is then trapped inside when resealed, initiating degradation.

Protocol:

  • Remove bottle from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–60 minutes until the bottle feels neutral to the touch.

  • Open, weigh rapidly, and purge with inert gas before resealing.

Handling & Workflow Visualization

The following workflow ensures the integrity of the reagent during experimental use.

HandlingWorkflow Freezer Storage (-20°C) Equilibrate Equilibration (Desiccator, 25°C, 45 mins) Freezer->Equilibrate Prevent Condensation Open Open under Inert Gas (Glovebox or N2 stream) Equilibrate->Open Weigh Rapid Weighing Open->Weigh Purge Purge Headspace (Argon/N2) Weigh->Purge Minimize Exposure Seal Seal with Parafilm Purge->Seal Return Return to -20°C Seal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amino acid esters.

Quality Assurance: A Self-Validating System

Before committing this reagent to a high-value synthesis, validate its quality using these checkpoints.

Visual Inspection (Tier 1)
  • Pass: Free-flowing, white crystalline powder.

  • Fail: Clumped aggregates, sticky texture, or "wet" appearance. Action: Do not use.

Analytical Verification (Tier 2)

If the bottle has been opened multiple times, perform a Melting Point Check .

  • Target: ~169°C.

  • Degraded: A significant drop (e.g., <160°C) or a wide melting range indicates hydrolysis (presence of H-Hyp-OH) or water contamination.

Rescue Protocol (Recrystallization)

If the compound is slightly wet but chemically intact (confirmed by TLC/NMR), it can be dried/purified:

  • Dissolve in minimal dry Methanol .

  • Precipitate by adding excess cold, dry Diethyl Ether or MTBE .

  • Filter under Nitrogen.

  • Dry in a vacuum desiccator over

    
    .
    

References

  • Sigma-Aldrich. L-4-Hydroxyproline methyl ester hydrochloride Product Specification. Accessed October 2023. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11435319, 4-Hydroxy-L-proline methyl ester hydrochloride. PubChem.[1][6] Link

  • ChemicalBook. CAS 40216-83-9 Chemical Properties and Safety. Link

  • Bachem. H-Hyp-OMe · HCl Product Data Sheet. Link

  • MedChemExpress. H-Hyp-OMe hydrochloride Storage and Handling. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 4-Hydroxypyrrolidine-2-Carboxylate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of Methyl 4-hydroxypyrrolidine-2-carboxylate (Hyp-OMe) in solution-phase peptide synthesis. It addresses the specific challenges of handling the 4-hydroxy functionality, controlling stereochemistry, and optimizing coupling efficiency.

Executive Summary & Strategic Context

Methyl 4-hydroxypyrrolidine-2-carboxylate (Hyp-OMe) is a critical chiral building block, predominantly used in the synthesis of collagen mimetics, ACE inhibitors, and conformationally constrained peptidomimetics. Unlike standard amino acids, the presence of the secondary amine (pyrrolidine ring) and the unprotected


-hydroxyl group introduces unique chemoselectivity challenges.
Core Technical Challenges
  • Chemoselectivity (N- vs. O-acylation): The 4-hydroxyl group is nucleophilic. While less reactive than the amine, uncontrolled activation of the incoming amino acid can lead to significant O-acylated byproducts.

  • Steric Hindrance: The secondary amine of the proline ring is sterically more demanding than primary amines, requiring highly efficient coupling reagents (e.g., HATU, COMU) or specific protocols to drive reaction completion.

  • Racemization Risks: While Pro/Hyp residues are generally resistant to racemization, the activation of N-acyl Hyp derivatives during fragment condensation can induce epimerization at the

    
    -carbon via oxazolone formation.
    

Chemical Properties & Handling[1]

PropertySpecification
Compound Name Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl
Common Name L-Hydroxyproline methyl ester hydrochloride
CAS Number 40216-83-9 (HCl salt)
MW 181.62 g/mol (HCl salt); 145.16 g/mol (Free Base)
Solubility High: Water, Methanol, DMSO. Moderate: DMF. Low: DCM, EtOAc (Salt form).
pKa (approx)

-NH: ~10.6 (requires strong buffering for coupling)

Handling Insight: The commercial hydrochloride salt is hygroscopic. Store under desiccant at +4°C. For solution-phase synthesis, the salt must be neutralized in situ or converted to the free base prior to coupling to ensure solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Experimental Protocols

Protocol A: Preparation of Free Base (Optional but Recommended for DCM Solubility)

Context: The HCl salt is insoluble in DCM, a preferred solvent for many couplings. Converting to the free base allows for a homogeneous reaction mixture in non-polar solvents.

  • Dissolution: Dissolve Methyl 4-hydroxypyrrolidine-2-carboxylate HCl (10 mmol) in minimal water (5 mL).

  • Basification: Add saturated aqueous

    
     until pH 
    
    
    
    9–10.
  • Extraction: Extract exhaustively with DCM (

    
     mL) or Chloroform/Isopropanol (3:1).
    
    • Note: Hyp-OMe is highly water-soluble; multiple extractions are critical.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at < 30°C.
    
  • Storage: Use immediately. The free base is prone to slow dimerization (diketopiperazine formation).

Protocol B: N-Acylation (Coupling) with Unprotected Hydroxyl Group

Context: Coupling an N-protected amino acid (e.g., Boc-Leu-OH) to Hyp-OMe. Strategy: We utilize the differential nucleophilicity between the amine and the hydroxyl group. By controlling stoichiometry and pH, we avoid protecting the 4-OH.

Reagents:

  • Carboxylic Acid: Boc-Xaa-OH (1.05 equiv)

  • Coupling Agent: EDC

    
    HCl (1.1 equiv) / HOBt (1.1 equiv)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv if using HCl salt; 1.1 equiv if using free base)

  • Solvent: DMF (Dimethylformamide) or DCM/DMF (9:1)

Step-by-Step:

  • Activation: Dissolve Boc-Xaa-OH and HOBt in DMF at 0°C. Add EDC

    
    HCl and stir for 15 minutes to form the active ester.
    
    • Critical Control:Do NOT use large excesses of activated acid. Using >1.2 equivalents significantly increases the risk of O-acylation on the Hyp side chain.

  • Addition: Add Methyl 4-hydroxypyrrolidine-2-carboxylate (HCl salt) and DIPEA to the activated mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the target peak (

    
    ) and the O-acylated impurity (
    
    
    
    ).
  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% Citric Acid (removes unreacted amine/DIPEA).

    • Wash with Saturated

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Troubleshooting O-Acylation: If O-acylation occurs (observed as a diester), treat the crude residue with 1M NaOH in MeOH (0.5 equiv) for 15 minutes at 0°C. The ester on the secondary alcohol is far more labile than the methyl ester or the peptide bond and can be selectively hydrolyzed back to the alcohol.

Protocol C: Saponification (C-Terminal Deprotection)

Context: Hydrolysis of the methyl ester to the free acid for subsequent coupling.

  • Dissolution: Dissolve the peptide-Hyp-OMe in THF/MeOH/Water (3:1:1).

  • Hydrolysis: Add LiOH

    
     (1.5 – 2.0 equiv).
    
  • Reaction: Stir at 0°C to RT. Monitor closely (usually 1–2 hours).

    • Warning: Prolonged exposure to base can cause epimerization, although Hyp is relatively resistant compared to other amino acids.

  • Workup:

    • Neutralize carefully with 1M HCl to pH ~3.

    • Evaporate volatiles (THF/MeOH).

    • Extract the aqueous residue with EtOAc or DCM.

Decision Logic & Process Flow

The following diagram illustrates the critical decision pathways when using Hyp-OMe, specifically regarding the protection of the hydroxyl group.

Hyp_Synthesis_Flow Start Start: Methyl 4-hydroxypyrrolidine- 2-carboxylate (HCl Salt) Decision_OH Is the 4-OH group reactive in the next step? Start->Decision_OH Route_Free Route A: Nucleophilic Role (Coupling to N-terminus) Decision_OH->Route_Free No (Amine is Nucleophile) Route_Protected Route B: Electrophilic Role (Activating C-terminus) Decision_OH->Route_Protected Yes (Hyp is Electrophile) Step_Neutralize In-situ Neutralization (DIPEA/NMM) Route_Free->Step_Neutralize Step_Protect Protect 4-OH (TBS, Bzl, or tBu) Route_Protected->Step_Protect Coupling Coupling Reaction (EDC/HOBt or HATU) Step_Neutralize->Coupling Control Stoichiometry (1.05 eq) Step_Protect->Coupling Check_O_Acyl Check for O-Acylation (LCMS) Coupling->Check_O_Acyl Cleanup Selective Hydrolysis (Mild Base) Check_O_Acyl->Cleanup O-Acyl Detected Success Target Peptide Isolated Check_O_Acyl->Success Clean Cleanup->Success

Figure 1: Strategic decision tree for handling the 4-hydroxy group during peptide coupling operations.

Technical Data Summary

Solvent Compatibility Table
SolventSolubility (HCl Salt)Solubility (Free Base)Suitability for CouplingNotes
Water HighHighLowHydrolysis risk for active esters.
DMF ModerateHighHigh Universal solvent for peptide synthesis.
DCM InsolubleHighHigh Best for preventing racemization; requires free base.
THF InsolubleModerateModerateGood for saponification steps.
Coupling Reagent Selection Guide
ReagentReactivityRacemization RiskRecommendation
EDC / HOBt ModerateLowStandard. Best for fragment coupling.
HATU / HOAt Very HighModerateUse for difficult couplings (steric bulk).
DCC ModerateLowAvoid.[1] Difficult urea byproduct removal.
Mixed Anhydride HighHighUse only if other methods fail; strict temp control (-15°C).

References

  • Remuzon, P. (1996). trans-4-Hydroxy-L-proline, a useful and versatile chiral building block. Tetrahedron, 52(20), 6383-6421. Link

  • Beuerle, F., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(12), 4649-4652. Link

  • Fenton, A. M., et al. (1988). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 31(1), 19-26. Link

  • PubChem. (2026). Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.[2][3] National Library of Medicine. Link

  • Avantor. (2026). Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Product Specifications. Avantor Sciences. Link

Sources

Application Note: Synthesis of High-Purity Collagen Mimetic Peptides (CMPs) Utilizing H-Hyp-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Collagen mimetic peptides (CMPs) are indispensable molecular tools in structural biology, tissue engineering, and the development of novel biomaterials. Native collagen forms a right-handed triple helix characterized by the repeating sequence (Gly-X-Y)n, where X and Y are frequently proline (Pro) and 4-hydroxyproline (Hyp), respectively[1].

Synthesizing these repetitive (Gly-Pro-Hyp)n sequences via conventional stepwise Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. The sequential addition of single amino acids often leads to incomplete couplings, generating n-1 or n-2 deletion sequences. Because these deletion impurities are chemically and physically similar to the target full-length peptide, isolating the target peptide via High-Performance Liquid Chromatography (HPLC) is notoriously difficult and results in poor overall yields.

Causality & The Block Coupling Solution: To circumvent these purification bottlenecks, a fragment condensation (block coupling) strategy is the gold standard. By synthesizing the tripeptide building block Fmoc-Gly-Pro-Hyp-OH in solution phase and subsequently coupling it as a single unit on the solid support, any failed coupling results in an n-3 deletion. This significant mass and polarity difference allows for effortless baseline separation during HPLC purification. The critical starting material for this solution-phase synthesis is L-Hydroxyproline methyl ester hydrochloride (H-Hyp-OMe·HCl), which provides essential C-terminal protection during the sequential assembly of the tripeptide[2].

Solution-Phase Synthesis of Fmoc-Gly-Pro-Hyp-OH

Self-Validating System: The use of the methyl ester (-OMe) protecting group on the Hyp residue is a strategic choice. It remains highly stable under the basic conditions used for Fmoc deprotection (piperidine) and the mildly acidic conditions of peptide coupling (HOBt/EDC). However, it can be cleanly removed via mild saponification (LiOH) at the final step without epimerizing the delicate chiral centers of the peptide[3].

Protocol 1: Synthesis of the Tripeptide Block

Step 1.1: Synthesis of Fmoc-Pro-Hyp-OMe

  • Dissolve H-Hyp-OMe·HCl (1.0 eq) and Fmoc-Pro-OH (1.05 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and establish a basic environment.

  • Add coupling reagents EDC·HCl (1.1 eq) and HOBt (1.1 eq). Mechanistic note: HOBt suppresses the racemization of the activated amino acid and improves coupling efficiency by forming a reactive ester intermediate.

  • Stir the reaction mixture for 2 hours at room temperature. Monitor completion via Thin Layer Chromatography (TLC).

  • Perform an aqueous workup (wash with 5% citric acid, saturated NaHCO₃, and brine) to yield Fmoc-Pro-Hyp-OMe.

Step 1.2: Fmoc Deprotection

  • Dissolve Fmoc-Pro-Hyp-OMe in a 20% (v/v) piperidine in DMF solution.

  • Stir for 30 minutes at room temperature.

  • Evaporate the solvent under reduced pressure and precipitate the byproduct (dibenzofulvene) using cold diethyl ether to yield H-Pro-Hyp-OMe.

Step 1.3: Synthesis of Fmoc-Gly-Pro-Hyp-OMe

  • Couple Fmoc-Gly-OH (1.05 eq) to H-Pro-Hyp-OMe (1.0 eq) using the exact EDC/HOBt/DIPEA conditions described in Step 1.1.

  • Purify via silica gel column chromatography to obtain pure Fmoc-Gly-Pro-Hyp-OMe.

Step 1.4: Saponification to Fmoc-Gly-Pro-Hyp-OH

  • Dissolve Fmoc-Gly-Pro-Hyp-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide (LiOH·H₂O) (1.2 eq) at 0 °C. Caution: Strict temperature control and stoichiometric limitation of LiOH are required to prevent premature cleavage of the N-terminal Fmoc group.

  • Stir for 2 hours, acidify with 1M HCl to pH 2-3, and extract with Ethyl Acetate (EtOAc).

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the final building block: Fmoc-Gly-Pro-Hyp-OH.

Solid-Phase Peptide Synthesis (SPPS) of the CMP

With the tripeptide block synthesized, the assembly of the full (Gly-Pro-Hyp)n sequence proceeds on a solid support.

Protocol 2: Microwave-Assisted SPPS

Microwave-assisted SPPS drastically reduces coupling times and overcomes the severe steric hindrance associated with the secondary amines of Proline and Hydroxyproline[4].

  • Resin Preparation: Swell Rink Amide resin (for a C-terminal amide) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF at 75 °C (35 W microwave power) for 3 minutes. Wash thoroughly with DMF.

  • Coupling: Dissolve Fmoc-Gly-Pro-Hyp-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and heat to 50 °C (25 W microwave power) for 5-10 minutes.

  • Iteration: Repeat the deprotection and coupling steps until the desired length (e.g., n=7 to 10) is achieved.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours at room temperature.

  • Precipitation: Filter the resin, concentrate the filtrate, and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

Quantitative Data Analysis

To validate the efficacy of the block coupling strategy versus stepwise synthesis, comparative data for the synthesis of a (Gly-Pro-Hyp)₁₀ sequence is presented below.

Table 1: Comparison of Stepwise vs. Block Coupling SPPS for (Gly-Pro-Hyp)₁₀

ParameterStepwise Synthesis (Single AA)Block Coupling (Tripeptide)
Total Coupling Steps 3010
Primary Impurities n-1, n-2 deletion sequencesn-3 deletion sequences
HPLC Purification Highly difficult (overlapping peaks)Straightforward (baseline separation)
Overall Crude Purity 45 - 55%> 85%
Synthesis Time (MW-SPPS) ~48 hours~16 hours

Visualizations

TripeptideWorkflow A H-Hyp-OMe·HCl (Starting Material) C Fmoc-Pro-Hyp-OMe A->C Step 1 B Fmoc-Pro-OH + EDC/HOBt/DIPEA B->C E H-Pro-Hyp-OMe C->E Step 2 D 20% Piperidine in DMF (Fmoc Deprotection) D->E G Fmoc-Gly-Pro-Hyp-OMe E->G Step 3 F Fmoc-Gly-OH + EDC/HOBt/DIPEA F->G I Fmoc-Gly-Pro-Hyp-OH (Tripeptide Block) G->I Step 4 H LiOH / THF / H2O (Saponification) H->I K Collagen Mimetic Peptide (Gly-Pro-Hyp)n I->K Step 5 J Microwave-Assisted SPPS (Iterative Coupling) J->K

Workflow for the solution-phase synthesis of the tripeptide block and subsequent SPPS of CMPs.

SPPSCycle Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine, 75°C, 3 min) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple Fmoc-Gly-Pro-Hyp-OH (HATU/DIPEA, 50°C, 10 min) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Decision Desired Length Reached? Wash2->Decision Decision->Deprotect No (Repeat Cycle) Cleavage TFA Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) Decision->Cleavage Yes Purify HPLC Purification Cleavage->Purify

Microwave-assisted Solid-Phase Peptide Synthesis (SPPS) cycle for assembling (Gly-Pro-Hyp)n.

References

  • Source: nih.
  • Title: I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Preparation of amphiphilic collagen-mimetic peptides for hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering & Preparation of Amphiphilic Collagen-Mimetic Peptide Hydrogels

Abstract

This application note details the end-to-end preparation of amphiphilic collagen-mimetic peptides (CPAs) designed to self-assemble into supramolecular hydrogels. Unlike standard peptide amphiphiles (PAs) that rely on


-sheet formation, CPAs utilize the unique collagen triple-helix motif driven by (Pro-Hyp-Gly)

repeats.[1] This guide addresses the specific challenge of balancing hydrophobic lipid tails with the thermal hysteresis of the collagen triple helix to engineer stable, bioactive scaffolds for tissue engineering.

Molecular Design Strategy

The success of a CPA hydrogel relies on a "tug-of-war" between two forces: the hydrophobic collapse of the lipid tail and the triple-helical folding of the peptide backbone.

  • The Head (Peptide): A repeating sequence of Glycine-Proline-Hydroxyproline (GPO) is required.[1] A minimum of 6-10 repeats is recommended to ensure thermal stability of the triple helix at physiological temperatures.

  • The Tail (Lipid): A hydrophobic alkyl chain (typically Palmitic acid, C

    
    ) is attached to the N-terminus.[1] This drives the formation of high-aspect-ratio nanofibers.
    
  • The Linker: A flexible spacer (e.g., Gly-Gly) or a charged domain (e.g., Glu-Glu) is often inserted between the lipid and the collagen domain to prevent steric hindrance during folding.

Target Molecule for this Protocol: C16-GG-(Pro-Hyp-Gly)6-NH2[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) & Lipidation

Objective: Synthesize the peptide backbone and couple the hydrophobic tail on-resin to avoid solubility issues in solution-phase coupling.

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.4–0.6 mmol/g).[1]

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH.[1]

  • Lipid: Palmitic Acid (Hexadecanoic acid).[1]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1][2]

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-methyl-2-pyrrolidone).[1]

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell resin in DCM for 30 mins, then wash with DMF (3x).[1]

  • Peptide Elongation (Standard Fmoc Cycles):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 4 eq. Fmoc-AA, 4 eq.[2] DIC, 4 eq. Oxyma in DMF.[1] Reaction time: 45–60 min.[1]

    • Expert Insight: Collagen sequences are prone to aggregation.[1] If "difficult sequences" are encountered, use heated coupling (50°C) or double coupling for the GPO repeats.

  • N-Terminal Lipidation (Critical Step):

    • Challenge: Palmitic acid is poorly soluble in pure DMF at high concentrations.[1]

    • Solution: Dissolve Palmitic acid (5 eq.) in a 1:1 mixture of DCM/NMP . Activate with DIC/Oxyma.[1][2]

    • React with the deprotected N-terminus for 2 hours (longer than standard AA coupling) to ensure complete lipidation.

  • Cleavage & Global Deprotection:

    • Wash resin with DCM (5x) and dry under nitrogen.[1]

    • Add Cleavage Cocktail: TFA/TIS/H

      
      O (95:2.5:2.5).[1]
      
    • Shake for 3 hours.

    • Precipitate filtrate in cold diethyl ether. Centrifuge and dry the pellet.

Protocol: Purification & Verification

Amphiphilic peptides are notoriously difficult to purify due to their surfactant-like nature (forming micelles in the HPLC column).[1]

HPLC Method:

  • Column: C4 Semi-prep column (C4 is preferred over C18 to prevent irreversible binding of the C16 tail).

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Isopropanol:Acetonitrile (70:[1]30) + 0.1% TFA.[1] Note: Adding Isopropanol helps solubilize the lipid tail.

  • Gradient: Gentler gradient than usual (e.g., 30% B to 90% B over 45 mins) at 60°C. Heating the column prevents on-column aggregation.

Verification:

  • ESI-MS: Confirm Mass (Expected MW ~ 2000 Da).

  • Analytical HPLC: Single peak >95% purity.

Protocol: Hydrogel Formulation (Thermal Annealing)

Unlike standard PAs that gel instantly upon salt addition, CPAs require thermal annealing to fold the collagen triple helix correctly before the network locks into place.

The "Hot-Cold-Gel" Workflow:

  • Dissolution:

    • Weigh lyophilized CPA powder.[1]

    • Add 10 mM Phosphate Buffer (PBS) or water to reach a concentration of 1–2 wt% (10–20 mg/mL).[1]

    • Note: The solution will likely be turbid or contain clumps.

  • Thermal Denaturation (Resetting the System):

    • Heat the mixture to 80°C for 30 minutes.

    • Mechanism:[1][3][4][5][6] This melts any non-specific aggregates and ensures all peptides exist as monomers.[1] The solution should become clear.

  • Controlled Cooling (Annealing):

    • Allow the solution to cool slowly to Room Temperature (approx. 1°C/min) or incubate at 4°C overnight.

    • Criticality: During cooling, the (POG)

      
       domains find each other and zip up into triple helices. This structural rigidity triggers the formation of long, bundled nanofibers.
      
  • Gelation Trigger:

    • If the concentration is above the Critical Gelation Concentration (CGC), a gel will form spontaneously upon cooling.

    • Optional: For stiffer gels, expose the annealed solution to ammonia vapor or overlay with cell culture media (introducing Ca

      
       ions) to screen surface charges.[1]
      

Visualization: Assembly Mechanism

The following diagram illustrates the hierarchical assembly from monomer to hydrogel, highlighting the critical thermal annealing step.

CPA_Assembly cluster_0 Critical Control Point Monomer Unfolded Monomer (80°C) Cooling Thermal Annealing (Cooling to 4°C) Monomer->Cooling Dissolution Helix Triple Helix Formation (Polyproline II) Cooling->Helix Folding Fiber Nanofiber Bundling (Hydrophobic Collapse) Helix->Fiber Self-Assembly Gel Hydrogel Network (Supramolecular) Fiber->Gel Entanglement

Caption: Hierarchical assembly of Collagen Peptide Amphiphiles. Thermal annealing is required to form the triple helix intermediate before fiber elongation.

Characterization Standards

To validate the material, you must prove both the chemical structure (Triple Helix) and physical state (Gel).

TechniqueMetricSuccess Criteria
Circular Dichroism (CD) Secondary StructurePositive peak at 225 nm ; Negative peak at 198 nm .[1] This fingerprint confirms the collagen triple helix.
Oscillatory Rheology Mechanical StrengthStorage Modulus (G') > Loss Modulus (G").[1] G' should be independent of frequency (0.1–10 Hz).[1]
TEM / AFM MorphologyObservation of high-aspect-ratio nanofibers (width ~7–10 nm, length >1

m).[1]
Thermal Melting (Tm) StabilitySigmoidal drop in CD signal at 225 nm upon heating.[1] Tm indicates helix stability.[1][7]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield during Synthesis Incomplete LipidationUse DCM/NMP solvent mix for lipid coupling; extend reaction time; double couple.
Peptide won't dissolve Hydrophobic Tail AggregationSonicate at 50°C; adjust pH away from isoelectric point; add small % of DMSO if compatible.[1]
No Gelation (Liquid) Concentration < CGCIncrease peptide concentration. Ensure thermal annealing step was performed to "lock" the helices.
CD Spectrum is Flat Random Coil StateThe triple helix hasn't formed. Incubate at 4°C for 24-48h. Ensure sequence has enough (POG) repeats.

References

  • Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2001). Self-Assembly of Amphiphilic Peptides.[1][7][8][9][10][11][12][13][14] Proceedings of the National Academy of Sciences, 99(8), 5133–5138. Link[1]

  • Luo, J., & Tong, Y. W. (2011).[8] Self-Assembly of Collagen-Mimetic Peptide Amphiphiles into Biofunctional Nanofiber.[1][8][12][13] ACS Nano, 5(10), 7739–7747.[1] Link[1]

  • O'Leary, L. E. R., et al. (2011).[1] Multi-hierarchical Self-Assembly of a Collagen Mimetic Peptide from Triple Helix to Nanofibre and Hydrogel. Nature Chemistry, 3, 821–828. Link

  • Fields, G. B. (2010).[1] Synthesis and Biological Applications of Collagen-Model Triple-Helical Peptides. Organic & Biomolecular Chemistry, 8, 1237-1258. Link

Sources

Application Note: Fmoc-Protection of Methyl 4-Hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The protection of Methyl 4-hydroxypyrrolidine-2-carboxylate (H-Hyp-OMe) with the fluorenylmethoxycarbonyl (Fmoc) group is a pivotal step in the synthesis of collagen-mimetic peptides and stapled peptide therapeutics. Unlike standard amino acids, this substrate presents two distinct chemoselectivity challenges:

  • Regioselectivity: The secondary amine must be protected without acylation of the secondary alcohol (4-OH) on the pyrrolidine ring.

  • Ester Stability: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) under the alkaline conditions typically used for Schotten-Baumann reactions.

This guide presents two validated protocols. Protocol A (Anhydrous Organic) is the "Gold Standard" for maintaining ester integrity and preventing O-acylation. Protocol B (Biphasic Aqueous) is a cost-effective alternative for scale-up, provided pH is strictly controlled.

Mechanistic Insight & Reagent Selection

Reagent Choice: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Cl (9-Fluorenylmethyl chloroformate) is inexpensive and highly reactive, it is not recommended for high-purity synthesis of hydroxyproline derivatives. Its high electrophilicity often leads to:

  • O-Fmoc formation: Acylation of the 4-hydroxyl group.

  • Dipeptide formation: Activation of the amino acid carboxylate (less relevant for esters, but possible if hydrolysis occurs).

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) is the reagent of choice. Its leaving group (N-hydroxysuccinimide) is less reactive than chloride, providing the kinetic selectivity required to protect the amine (


) without affecting the hydroxyl group or the methyl ester.
Reaction Pathway & Logic

The reaction follows a nucleophilic acyl substitution. The hydrochloride salt of the starting material must first be neutralized to release the nucleophilic free amine.

FmocMechanism Start H-Hyp-OMe · HCl (Amine Salt) FreeAmine Free Amine (Nucleophile) Start->FreeAmine Neutralization Base Base (DIEA or NaHCO3) Deprotonation Base->FreeAmine TS Tetrahedral Intermediate FreeAmine->TS Nu Attack FmocOSu Fmoc-OSu (Electrophile) FmocOSu->TS Product Fmoc-Hyp-OMe (Product) TS->Product Elimination Byproduct HOSu / HCl (Byproducts) TS->Byproduct

Figure 1: Mechanistic pathway for the chemoselective N-protection of Hydroxyproline methyl ester.

Experimental Protocols

Materials & Equipment[1][2][3][4][5]
  • Substrate: H-Hyp-OMe · HCl (MW: 181.62 g/mol )

  • Reagent: Fmoc-OSu (MW: 337.33 g/mol )

  • Solvents: Dichloromethane (DCM, Anhydrous), 1,4-Dioxane (HPLC grade).

  • Bases: N,N-Diisopropylethylamine (DIEA), Sodium Bicarbonate (

    
    ).
    
Protocol A: Anhydrous Organic Method (Recommended)

Best for: High purity, preventing ester hydrolysis, and small-to-mid scale (1g – 50g).

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend H-Hyp-OMe · HCl (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

    • Note: The salt will not dissolve initially.

  • Neutralization: Cool the suspension to 0°C. Add DIEA (2.2 equiv) dropwise.

    • Observation: The suspension will clear as the free amine dissolves.

  • Addition: Add Fmoc-OSu (1.05 equiv) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

    • Monitor: Check TLC (50% EtOAc/Hexanes) or HPLC. The limiting reagent (amine) should be consumed.

  • Workup (Wash Sequence):

    • Dilute with excess DCM.

    • Wash 1 (Acidic): 1M

      
       or 5% citric acid (removes unreacted amine and excess DIEA).
      
    • Wash 2 (Basic): Saturated

      
       (removes N-hydroxysuccinimide byproduct).
      
    • Wash 3 (Neutral): Brine.

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a viscous oil or foam that solidifies upon standing. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Biphasic Aqueous Method (Cost-Effective)

Best for: Large scale (>100g) where organic solvents are limited. Requires strict pH monitoring.

  • Dissolution: Dissolve H-Hyp-OMe · HCl (1.0 equiv) in water (5 mL/g).

  • Buffer: Add

    
      (2.2 equiv).
    
    • Critical: Do NOT use

      
       or NaOH. High pH (>10) will hydrolyze the methyl ester to the acid (Fmoc-Hyp-OH).
      
  • Solvent: Add 1,4-Dioxane or Acetone (5 mL/g) to create a homogenous or biphasic mixture.

  • Addition: Add Fmoc-OSu (1.05 equiv) dissolved in a minimal amount of Dioxane/Acetone dropwise over 30 minutes at 0°C.

  • Reaction: Stir at RT for 3–6 hours.

    • Process Control: Monitor pH periodically. If pH drops below 7, adjust carefully with dilute

      
      .
      
  • Workup:

    • Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure (keep bath <40°C).

    • Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with 1M

      
      , Water, and Brine.
      
    • Dry (

      
      ) and concentrate.[1][2]
      

Process Control & Characterization[4]

Quantitative Comparison of Methods
FeatureProtocol A (DIEA/DCM)Protocol B (NaHCO3/H2O)
Ester Stability Excellent (No water/base contact)Moderate (Risk of hydrolysis)
Side Products MinimalPotential Fmoc-Hyp-OH
Workup Fast (Simple extraction)Slower (Solvent evaporation req.)
Yield 90–95%80–88%
Cost Higher (Anhydrous solvents)Lower (Aqueous buffers)
Analytical Validation
  • TLC:

    
     ~0.4–0.5 (1:1 Hexanes/EtOAc). Stains UV active (Fmoc) and faint ninhydrin (if deprotected).
    
  • HPLC: C18 Column, Gradient 5-95% ACN/Water (+0.1% TFA). Fmoc-Hyp-OMe elutes significantly later than H-Hyp-OMe.

  • NMR Verification: Due to the tertiary carbamate (N-Fmoc), the product exists as a mixture of cis/trans rotamers, resulting in doubled peaks in NMR.

    • 
       NMR (CDCl3):  Look for methyl ester singlet (~3.7 ppm), Fmoc aromatic protons (7.2–7.8 ppm), and the diagnostic fluorenyl methine doublet (~4.2–4.5 ppm).
      
Workflow Diagram

Workflow Start Start: H-Hyp-OMe · HCl Solvent Suspend in DCM (Anhydrous) Start->Solvent BaseAdd Add DIEA (2.2 eq) 0°C -> Clear Solution Solvent->BaseAdd Reagent Add Fmoc-OSu (1.05 eq) BaseAdd->Reagent React Stir RT, 3h (Monitor TLC) Reagent->React Wash1 Wash: 1M KHSO4 (Remove Amine/DIEA) React->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove HOSu) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry End Final Product: Fmoc-Hyp-OMe Dry->End

Figure 2: Step-by-step workflow for Protocol A (Anhydrous Method).

Troubleshooting & Safety

Common Issues
  • Low Yield: Often caused by incomplete neutralization of the HCl salt. Ensure DIEA is fresh and added in slight excess (2.1–2.2 eq).

  • O-Acylation (Di-Fmoc): If observed (check Mass Spec), reduce reaction temperature to 0°C and ensure strictly 1.05 eq of Fmoc-OSu is used. Avoid Fmoc-Cl.

  • Hydrolysis (Free Acid): If the methyl ester is lost, switch from Protocol B to Protocol A. In Protocol B, ensure pH never exceeds 9.0.

Safety Data
  • Fmoc-OSu: Sensitizer. Avoid inhalation.

  • DCM: Volatile, potential carcinogen. Use in a fume hood.

  • DIEA: Corrosive and flammable.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. NBInno. Available at: [Link]

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society (via NCBI). Available at: [Link]

Sources

Application Note: Synthesis of Peptidomimetics for Neurological Disorder Targets

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Crossing the Blood-Brain Barrier (BBB) & Targeting Protein-Protein Interactions (PPIs)

Part 1: Strategic Design & Core Directive

The CNS Challenge: Beyond the Rule of Five

Developing therapeutics for neurological disorders (Alzheimer’s, Parkinson’s, Glioblastoma) faces a singular, formidable adversary: the Blood-Brain Barrier (BBB) .[1] Traditional peptides fail here due to:

  • Rapid Proteolysis: Serum half-lives often measured in minutes.

  • High Polarity: Excessive hydrogen bond donors (HBDs) prevent passive diffusion.

  • Conformational Instability: Linear peptides rarely maintain the bioactive secondary structures required to disrupt intracellular Protein-Protein Interactions (PPIs).

The Peptidomimetic Solution

This guide details the synthesis of two high-value peptidomimetic classes proven to overcome these barriers:

  • Stapled

    
    -Helical Peptides:  Use all-hydrocarbon macrocyclization to lock bioactive conformations, bury amide bonds (reducing HBD count), and enhance lipophilicity.
    
  • Peptoids (N-substituted Glycines): Shift side chains to the nitrogen atom, eliminating backbone proteolysis and enhancing permeability.[2]

Part 2: Strategic Workflow Visualization

The following diagram outlines the iterative workflow for developing CNS-active peptidomimetics, from rational design to BBB validation.

CNS_Workflow cluster_Synthesis Synthesis Phase cluster_Validation CNS Validation Gates Target CNS Target Identification (e.g., u03b1-Synuclein, BACE1) Design In Silico Design (Rosetta/Molecular Dynamics) Target->Design SPPS Solid Phase Synthesis (Fmoc Chemistry) Design->SPPS Mod Modification Strategy SPPS->Mod Mod->SPPS Peptoid Sub-monomer Cyclization Macrocyclization (RCM / Click) Mod->Cyclization Stapling Purification HPLC Purification & MS Verification Cyclization->Purification Stability Proteolytic Stability (Serum/Liver Microsomes) Purification->Stability PAMPA PAMPA-BBB Assay (Passive Diffusion) Stability->PAMPA If t1/2 > 60 min Activity Functional Assay (Aggregation Inhibition) PAMPA->Activity If Pe > 10^-6 cm/s Activity->Design SAR Iteration

Figure 1: Iterative workflow for the design, synthesis, and validation of BBB-permeable peptidomimetics.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of All-Hydrocarbon Stapled Peptides

Target Application: Disruption of intracellular PPIs (e.g., p53/MDM2, BCL-2) or inhibition of amyloid aggregation. Mechanism: Ring-Closing Metathesis (RCM) of olefin-bearing non-natural amino acids at positions


 and 

(one turn) or

and

(two turns).
1. Materials & Reagents
  • Resin: Rink Amide MBHA resin (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

  • Coupling: HATU (activator), DIEA (base).

  • Stapling Amino Acids:

    • For

      
      : Fmoc-S5-OH (S-pentenyl alanine) at both positions.
      
    • For

      
      : Fmoc-R8-OH (R-octenyl alanine) at 
      
      
      
      and Fmoc-S5-OH at
      
      
      .
  • Catalyst: Grubbs Catalyst 1st Generation (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).

  • Solvents: Anhydrous 1,2-Dichloroethane (DCE) (Critical for RCM efficiency).

2. Step-by-Step Methodology

Step 1: Linear Sequence Assembly (SPPS)

  • Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Wash DMF 
    
    
    
    5.
  • Standard Coupling: 5 eq. Fmoc-AA-OH, 4.9 eq. HATU, 10 eq. DIEA in DMF.[3] Reaction time: 45 min.

  • Non-Natural AA Coupling (S5/R8): These are sterically hindered and expensive.

    • Use 2.5 eq. Fmoc-S5-OH, 2.5 eq. HATU, 5 eq. DIEA.

    • Extend coupling time to 2 hours or use microwave assistance (75°C, 10 min).

    • Checkpoint: Perform a Kaiser test. If not blue (negative), recouple.

Step 2: On-Resin Ring-Closing Metathesis (The Staple) Critical: This step must be performed before N-terminal Fmoc removal if the N-terminus is close to the staple, though typically done on the fully protected peptide.

  • Wash resin with DCM (

    
     3) and anhydrous DCE  (
    
    
    
    3).
  • Dissolve Grubbs I Catalyst (20 mol% relative to resin loading) in degassed anhydrous DCE (concentration ~10 mM).

  • Add solution to resin. Bubble

    
     or oscillate gently for 2 hours  at room temperature.
    
  • Drain and repeat the catalyst treatment (fresh catalyst) for another 2 hours .

  • Wash resin with DCE (

    
     3), DCM (
    
    
    
    3), and DMF (
    
    
    3).
  • Optional: Add DMSO/DMF wash to remove ruthenium byproducts.

Step 3: Cleavage & Isolation

  • Final Fmoc deprotection (if required).

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5). Agitate 2-3 hours.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Step 4: Verification

  • LC-MS: Look for mass shift of

    
     Da (loss of ethylene 
    
    
    
    ) compared to the linear precursor.
Protocol B: Peptoid Synthesis (Sub-Monomer Method)

Target Application: A


 aggregation inhibitors; highly proteolytic environments.
Mechanism:  Stepwise assembly using bromoacetylation followed by amine displacement.[4] Allows incorporation of diverse side chains (including BBB-shuttling motifs) cheaply.
1. Materials
  • Resin: Rink Amide MBHA.[5]

  • Acylation: Bromoacetic acid (0.6 M in DMF), DIC (0.6 M in DMF).

  • Displacement: Primary amines (

    
    ) (1.0 M in NMP).
    
    • Neurological Design Tip: Use amines with high lipophilicity (e.g., isobutylamine) or aromaticity (e.g., benzylamine) to mimic Leu/Phe.

2. Step-by-Step Methodology

Step 1: Bromoacetylation

  • Swell deprotected resin.

  • Add Bromoacetic acid and DIC (1:1 ratio) to resin.

  • Agitate for 20-30 min at RT.

  • Wash DMF

    
     5.
    

Step 2: Amine Displacement

  • Add solution of primary amine (e.g., benzylamine for Phe-mimic) in NMP.

  • Agitate for 30-60 min at RT.

  • Wash DMF

    
     5.
    
  • Checkpoint: Chloranil test (sensitive for secondary amines). Blue = positive (secondary amine formed).

Step 3: Cycle Repeat Steps 1 and 2 until sequence is complete.

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the chemical logic distinguishing Standard SPPS, Stapling (RCM), and Peptoid Synthesis.

Chemical_Pathways cluster_Peptide Standard Peptide cluster_Staple Stapled Peptide cluster_Peptoid Peptoid (Sub-monomer) Start Resin-Bound Amine FmocAA Fmoc-AA-OH + HATU/DIEA Start->FmocAA BrAc Acylation (Bromoacetic Acid) Start->BrAc Peptoid Route Deprot Fmoc Removal (Piperidine) FmocAA->Deprot Deprot->FmocAA Cycle OlefinAA Coupling Fmoc-S5/R8-OH Deprot->OlefinAA Specific Positions OlefinAA->Deprot RCM Ring-Closing Metathesis (Grubbs Cat.) OlefinAA->RCM Post-Assembly Amine Displacement (R-NH2) BrAc->Amine Amine->BrAc Cycle

Figure 2: Divergent synthetic pathways for generating standard peptides, stapled helices, and peptoids.

Part 5: Characterization & BBB Validation

Trustworthiness in CNS drug development relies on rigorous validation of permeability.

PAMPA-BBB Assay (Parallel Artificial Membrane Permeability Assay)

Purpose: High-throughput prediction of passive BBB diffusion. Protocol:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Procedure:

    • Add compound (100 µM) to Donor plate.

    • Sandwich Donor/Acceptor plates.

    • Incubate 18 hours at RT in humidity chamber.

  • Analysis: Quantify compound in Acceptor well via UV/Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s (High permeability).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete RCM (Stapling) Catalyst poisoning or steric hindrance.Use fresh anhydrous DCE. Degas solvents thoroughly. Try microwave irradiation (100W, 1h, 50°C).
Low Yield (Peptoids) Incomplete displacement on bulky amines.Increase amine concentration to 2M. Raise temp to 50°C. Extend reaction time.
Poor Solubility High hydrophobicity (common in CNS drugs).Purify using C4 columns instead of C18. Dissolve in HFIP prior to loading on HPLC.
Ruthenium Contamination Grubbs catalyst binding to peptide.Wash resin with 5% thiourea in DMF or DMSO after RCM step.

Part 6: References

  • Dougherty, P. G., et al. (2019). "Molecular structure representing peptide chemistry and solid phase peptide synthesis processes."[5][6][7][8] Chemical Reviews, 119(17), 10241-10287. Link

  • Cromm, P. M., et al. (2015). "Stapled Peptides: Principles and Applications." ACS Chemical Biology, 10(6), 1362-1375. Link

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Bird, G. H., et al. (2010). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." PNAS, 107(32), 14093-14098. Link

Sources

Application Note: Engineering Protease-Resistant Cell-Penetrating Peptides via Hydroxyproline (H-Hyp-OMe) Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The therapeutic utility of Cell-Penetrating Peptides (CPPs) is frequently compromised by rapid proteolytic degradation and entrapment within endosomes. This guide details the incorporation of L-Hydroxyproline methyl ester (H-Hyp-OMe) into CPP sequences to address these limitations.

Unlike canonical Proline, Hydroxyproline (Hyp) exerts a potent stereoelectronic effect (the gauche effect) that pre-organizes the peptide backbone into a Polyproline II (PPII) helix . This extended, left-handed helical structure is critical for:

  • Proteolytic Stability: The rigid backbone resists enzymatic hydrolysis in serum.

  • Enhanced Internalization: PPII helices display amphipathic surfaces that facilitate direct translocation or efficient endocytosis.

  • Functionalization: The hydroxyl group (-OH) provides a unique handle for post-synthetic conjugation (e.g., fluorophores, drugs) without altering the cationic charge density.

Scope: This document focuses on the specific utilization of H-Hyp-OMe as a C-terminal building block or solution-phase intermediate. (Note: For internal sequence modification during Solid Phase Peptide Synthesis (SPPS), Fmoc-Hyp(tBu)-OH is the standard reagent; H-Hyp-OMe is distinctively used for C-terminal capping or solution-phase fragment synthesis).

Chemical Basis: H-Hyp-OMe Properties

PropertySpecificationApplication Note
Chemical Name L-4-Hydroxyproline methyl ester hydrochlorideRequires neutralization before coupling.
Formula C₆H₁₁NO₃ · HClMW: 181.62 g/mol .
Structure Pyrrolidine ring with 4-OH and C-terminal OMeThe OMe group protects the C-terminus, preventing oligomerization during N-terminal extension.
Stereochemistry trans-4-hydroxy-L-prolineInduces Cγ-exo ring pucker, stabilizing the trans peptide bond (PPII preference).
Solubility Water, Methanol, DMSOHigh solubility in polar solvents; moderate in DCM/DMF.

Experimental Protocols

Protocol A: Solution-Phase Coupling to H-Hyp-OMe

Objective: To synthesize a C-terminal Hyp-modified peptide fragment (e.g., Fmoc-Arg(Pbf)-Hyp-OMe) using H-Hyp-OMe as the acceptor.

Challenge: The secondary amine of the pyrrolidine ring is sterically hindered. Standard coupling reagents (HBTU/DIC) often result in low yields or deletion sequences. Solution: Use HATU/HOAt activation, which is superior for secondary amines due to the neighboring group effect of the pyridyl nitrogen.

Materials
  • Acceptor: H-Hyp-OMe · HCl (1.0 equiv)

  • Donor: Fmoc-Amino Acid-OH (e.g., Fmoc-Arg(Pbf)-OH) (1.2 equiv)

  • Activator: HATU (1.2 equiv)

  • Additive: HOAt (1.2 equiv) - Critical for secondary amines

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Pre-activation (The Donor):

    • Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in minimal anhydrous DMF.

    • Add HOAt (1.2 eq).

    • Add DIPEA (1.0 eq) to initiate activation. Stir for 2–3 minutes .

    • Note: Do not over-activate; prolonged activation can lead to racemization.

  • Neutralization (The Acceptor):

    • In a separate vessel, dissolve H-Hyp-OMe · HCl (1.0 eq) in DMF.

    • Add remaining DIPEA (2.0–3.0 eq) to neutralize the HCl salt and ensure the secondary amine is free.

    • Verification: Check pH on wet litmus paper; it must be basic (pH 8–9).

  • Coupling Reaction:

    • Add the Pre-activated Donor solution to the Neutralized Acceptor solution.

    • Flush with Nitrogen/Argon and cap tightly.

    • Stir at room temperature for 4–16 hours .

    • Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LC-MS. The secondary amine reacts slower than primary amines.

  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% KHSO₄ or 1M HCl (remove base/unreacted amine).

      • Saturated NaHCO₃ (remove unreacted acid).

      • Brine (drying).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Outcome: You now have Fmoc-AA-Hyp-OMe . This dipeptide can be deprotected (removal of Fmoc) for further chain elongation or saponified (removal of OMe) for fragment condensation.

Protocol B: Structural Validation (CD Spectroscopy)

Objective: Confirm the induction of Polyproline II (PPII) helical structure.

Theory: A canonical α-helix shows minima at 208/222 nm. A PPII helix is distinct, showing a strong negative band at ~200-205 nm and a weak positive band at ~225-228 nm .

  • Sample Prep: Dissolve purified peptide in 10 mM Phosphate Buffer (pH 7.4) to a concentration of 20–50 µM.

  • Measurement:

    • Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).

    • Path length: 1 mm quartz cuvette.

    • Range: 190 nm – 260 nm.

    • Temp: 25°C (PPII helices are cold-stable; heating to 60°C should diminish the signal, providing a control).

  • Data Analysis: Convert raw ellipticity (θ) to Mean Residue Ellipticity (MRE). Look for the signature positive peak at 228 nm, which correlates with Hyp content and stability.[1]

Protocol C: Cellular Uptake Quantification

Objective: Quantify cytosolic delivery efficacy.

  • Seeding: Plate HeLa or CHO cells (50,000 cells/well) in 24-well plates.

  • Incubation: Treat with Fluorescein-labeled Hyp-CPP (1 µM – 10 µM) for 1 hour at 37°C.

    • Control: Perform parallel incubation at 4°C to distinguish energy-dependent endocytosis from passive translocation.

  • Trypsinization: Wash 3x with PBS. Treat with Trypsin-EDTA for 5 mins (Critical: This digests surface-bound peptide, ensuring only internalized peptide is measured).

  • Flow Cytometry: Resuspend in PBS. Measure Mean Fluorescence Intensity (MFI) on FITC channel (Ex 488 / Em 530).

Visualizing the Workflow

Diagram 1: Solution Phase Synthesis & Mechanism

This diagram illustrates the chemical workflow of incorporating H-Hyp-OMe and the resulting structural stabilization.

Hyp_Synthesis_Workflow cluster_inputs Reagents cluster_structure Structural Consequence H_Hyp H-Hyp-OMe · HCl (Acceptor) Coupling Coupling Reaction (Steric Hindrance Management) H_Hyp->Coupling Neutralization Fmoc_AA Fmoc-AA-OH (Donor) Activation Activation (HATU / HOAt / DIPEA) Fmoc_AA->Activation Pre-activation Activation->Coupling Dipeptide Fmoc-AA-Hyp-OMe (Protected Fragment) Coupling->Dipeptide 4-16h, RT PPII Polyproline II Helix (PPII) Dipeptide->PPII Stereoelectronic Effect (Gauche) Stability Protease Resistance (Extended Half-life) PPII->Stability Rigid Backbone

Caption: Workflow for coupling sterically hindered H-Hyp-OMe and the downstream structural stabilization of the resulting CPP.

Diagram 2: Cellular Internalization Pathways

This diagram contrasts the uptake mechanisms influenced by the PPII structure.

Uptake_Pathways cluster_membrane Cell Membrane Interaction CPP Hyp-Modified CPP (PPII Helix) Endocytosis Endocytosis (Vesicle Formation) CPP->Endocytosis Standard Route Translocation Direct Translocation (Inverted Micelle/Pore) CPP->Translocation High Concentration / High Arg Content Endosome Early Endosome Endocytosis->Endosome Cytosol Cytosolic Bioavailability Translocation->Cytosol Direct Entry Escape Endosomal Escape (Facilitated by Amphipathicity) Endosome->Escape Hyp Stability Escape->Cytosol

Caption: Dual uptake modalities of Hyp-CPPs. PPII structure aids in both direct translocation and endosomal escape efficiency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of Hyp secondary amine.Switch from HBTU to HATU/HOAt . Increase reaction time to 16h. Double coupling may be required.
Racemization Over-activation or excessive base.Use Collidine instead of DIPEA (weaker base).[2] Limit pre-activation time to <2 mins.
Precipitation H-Hyp-OMe solubility issues.Ensure H-Hyp-OMe is fully dissolved in DMF before adding the activated ester. Add a small amount of DMSO if necessary.
No CD Signal Random coil conformation.Ensure peptide concentration is sufficient. Verify sequence integrity (mass spec) to ensure Hyp wasn't deleted.

References

  • Electronic Control of Polyproline II Helix Stability. Source: ResearchGate. Context: Explains the n→π* interactions and gauche effect stabilizing PPII helices in Hyp-containing peptides. Link:

  • Hydroxyproline Ring Pucker Causes Frustration of Helix Parameters in the Collagen Triple Helix. Source: PubMed Central (PMC). Context: Detailed structural analysis of how Hyp affects backbone torsion angles. Link:

  • The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility. Source:[3] PubMed Central (PMC). Context: Validates the cellular uptake and biological activity of Pro-Hyp peptides. Link:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.[4] Context: Authoritative guide on using HATU/HOAt for secondary amines like Proline/Hydroxyproline. Link:

  • Internalization mechanisms of cell-penetrating peptides. Source: Beilstein Journals. Context: Comprehensive review of endocytosis vs. direct translocation pathways for CPPs. Link:

Sources

Precision Synthesis of VHL-Recruiting PROTACs: Thiol-Maleimide Coupling of Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for thiol-maleimide coupling with hydroxyproline derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

This application note details the optimized protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) via thiol-maleimide conjugation, specifically utilizing hydroxyproline (Hyp) derivatives as the E3 ligase recruiting motif. Hydroxyproline is the critical recognition element for the von Hippel-Lindau (VHL) protein. The coupling of maleimide-functionalized Hyp linkers with thiol-bearing warheads represents a convergent synthetic strategy requiring strict control of pH, solvent polarity, and oxidative conditions. This guide provides a mechanistic rationale, step-by-step methodology, and troubleshooting framework to maximize yield and prevent common side reactions such as maleimide hydrolysis and thiazine rearrangement.

Introduction & Mechanistic Basis

The Role of Hydroxyproline in Targeted Protein Degradation

The (S,R,S)-4-hydroxyproline stereoisomer is the essential binding pharmacophore for the VHL E3 ubiquitin ligase. In PROTAC design, this moiety is tethered via a linker to a "warhead" ligand that binds a target protein of interest (POI).[1][2][3] The resulting ternary complex (POI—PROTAC—VHL) induces ubiquitination and subsequent proteasomal degradation of the POI.

The Thiol-Maleimide Chemistry

The conjugation relies on the Michael addition of a thiolate nucleophile (from the warhead or protein) to the


-carbon of the electron-deficient maleimide ring (attached to the Hyp derivative).
  • Reaction Kinetics: The reaction is highly chemoselective at pH 6.5–7.5 .[4]

    • pH < 6.0: Reaction slows significantly as the thiol group remains protonated (

      
      ).
      
    • pH > 7.5: Selectivity is lost; primary amines (e.g., lysine

      
      -amino groups) begin to react.[5][6][7] Crucially, the rate of maleimide hydrolysis  (ring-opening to unreactive maleamic acid) increases exponentially, destroying the linker before conjugation occurs.
      
  • Stereochemical Integrity: While the Michael addition creates a new chiral center at the thiosuccinimide ring, the critical hydroxyproline stereochemistry remains unaffected under these mild conditions.

Mechanistic Pathway & Side Reactions

The following diagram illustrates the desired pathway versus critical competing side reactions (Hydrolysis and Oxidation).

G Maleimide Maleimide-Hyp (Electrophile) Conjugate Thiosuccinimide PROTAC Conjugate Maleimide->Conjugate pH 6.5-7.5 Fast Hydrolysis Maleamic Acid (Dead End) Maleimide->Hydrolysis pH > 7.5 Hydrolysis Thiol Thiol-Warhead (Nucleophile) Thiolate Thiolate Anion (Reactive Species) Thiol->Thiolate Deprotonation (pH dependent) Disulfide Disulfide Dimer (Inactive) Thiol->Disulfide O2 / High pH Oxidation Thiolate->Conjugate

Figure 1: Competitive reaction pathways in thiol-maleimide coupling.[5][6] Success depends on favoring the central Michael addition while suppressing hydrolysis and oxidation.

Materials & Reagents

ComponentSpecificationPurpose
Hyp-Linker-Maleimide >95% Purity, stored at -20°C under ArVHL-recruiting electrophile. Hydrophobic; requires organic solvent.
Thiol-Warhead Free thiol (-SH), reducedLigand for the Protein of Interest (POI).
Reaction Buffer PBS or HEPES (10-50 mM), pH 7.0–7.2Maintains protonation state. Must be degassed.
Organic Solvent Anhydrous DMSO or DMFSolubilizes the Hyp derivative.
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Selectively reduces disulfides without reacting with maleimides (unlike DTT).
Quenching Reagent N-Ethylmaleimide (NEM) or MercaptoethanolStops reaction by consuming excess reagents.

Experimental Protocol

Phase 1: Preparation and Solubilization
  • Critical Note: Maleimides are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent water condensation.

  • Buffer Preparation: Prepare 10 mL of PBS (pH 7.2). Degas by bubbling with Nitrogen (

    
    ) or Argon for 15 minutes.[2] Oxygen promotes thiol oxidation to disulfides, which are unreactive toward maleimides.
    
  • Stock Solutions:

    • Dissolve the Hyp-Linker-Maleimide in anhydrous DMSO to a concentration of 10–50 mM .

    • Dissolve the Thiol-Warhead in DMSO or degassed buffer (depending on solubility) to 10–50 mM .

Phase 2: Thiol Reduction (Conditional)

If the Thiol-Warhead exists as a disulfide dimer (common in storage), it must be reduced.

  • Add 1.1 molar equivalents of TCEP to the Thiol-Warhead solution.

  • Incubate at Room Temperature (RT) for 30 minutes.

    • Expert Tip: TCEP does not contain a thiol group and does not compete with the maleimide reaction, so it does not need to be removed before coupling. Avoid DTT, which will consume the maleimide.

Phase 3: Coupling Reaction
  • Reaction Mixture: In a glass vial (or low-binding Eppendorf), combine:

    • Buffer (PBS, pH 7.[8][9][10]2) to reach final volume.

    • Thiol-Warhead (1.0 equivalent, final conc. 1–5 mM).

    • Hyp-Linker-Maleimide (1.2–1.5 equivalents). Using a slight excess of the maleimide ensures complete consumption of the thiol.

  • Solvent Ratio: Ensure the final DMSO/DMF concentration is 10–20% (v/v) to maintain solubility of the Hyp derivative without denaturing sensitive protein targets (if applicable).

  • Incubation: Flush headspace with

    
    , seal, and incubate at RT for 1–2 hours  or 4°C overnight .
    
    • Monitoring: Analyze a 2 µL aliquot via LC-MS. Look for the disappearance of the Thiol peak and appearance of the Product mass (+ mass of Hyp-Linker).

Phase 4: Purification & Analysis
  • Quenching (Optional): If precise stoichiometry wasn't used, add excess 2-mercaptoethanol (to quench maleimide) or N-ethylmaleimide (to quench thiol) and incubate for 15 mins.

  • Purification: Purify via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid high pH during purification to prevent retro-Michael reaction.

  • Storage: Lyophilize fractions immediately. Store at -20°C or -80°C.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Coupling cluster_post Phase 3: Workup Step1 Degas Buffer (PBS pH 7.2) Remove O2 Step4 Mix Reagents (1.0 eq Thiol : 1.2 eq Maleimide) Step1->Step4 Step2 Dissolve Hyp-Maleimide in Anhydrous DMSO Step2->Step4 Step3 Reduce Thiol-Ligand with TCEP (if dimerized) Step3->Step4 Step5 Incubate 1-2h @ RT, Inert Atm Step4->Step5 Step6 LC-MS Check Confirm Mass Shift Step5->Step6 Step6->Step4 Incomplete (Add Reagent) Step7 Prep-HPLC Purification (Acidic Mobile Phase) Step6->Step7 Success Step8 Lyophilize & Store (-80°C) Step7->Step8

Figure 2: Operational workflow for synthesizing VHL-based PROTACs via maleimide-thiol coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Thiol OxidationEnsure buffer is degassed. Treat thiol with TCEP prior to mixing.[8][9]
Maleimide Hydrolysis pH > 7.5 or Old ReagentCheck buffer pH. Use fresh maleimide stock prepared in anhydrous DMSO.[7]
Precipitation Hydrophobic Hyp-LinkerIncrease DMSO/DMF concentration (up to 30% if tolerated).
Multiple Products (Mass +18) Hydrolysis of ProductPost-conjugation hydrolysis of the succinimide ring. Keep pH neutral/acidic during workup.
Side Product (Mass +32) Thiol OxidationFormation of sulfinic acid or disulfide. Improve inert gas handling.

References

  • Nair, D. P., et al. (2014). Michael addition: "Click" chemistry for conjugation and polymerization. Chemistry of Materials. Retrieved from [Link]

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. (Relevant for VHL/Hyp structural context). Retrieved from [Link]

Sources

Application Note: Design of Dual COX-2/mPGES-1 Inhibitors Using Proline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic design and evaluation of dual inhibitors targeting Cyclooxygenase-2 (COX-2) and Microsomal Prostaglandin E Synthase-1 (mPGES-1) utilizing a proline scaffold . While selective COX-2 inhibitors (coxibs) effectively reduce inflammation, they carry cardiovascular risks by suppressing cardioprotective prostacyclin (PGI2).[1] Pure mPGES-1 inhibitors spare PGI2 but may cause "substrate shunting," redirecting PGH2 towards pro-thrombotic thromboxane A2 (TXA2).

Dual inhibition offers a superior safety profile by moderately inhibiting COX-2 to limit total prostanoid flux, while potently blocking mPGES-1 to specifically ablate pathological PGE2, preserving the homeostatic PGI2/TXA2 balance. The L-proline scaffold is selected for its rigid pyrrolidine core, which provides precise stereochemical control to orient pharmacophores into the distinct hydrophobic channels of COX-2 and the glutathione-binding interface of mPGES-1.

Scientific Rationale & Mechanism

The Arachidonic Acid Cascade & Intervention Points

Traditional NSAIDs inhibit both COX-1 and COX-2, causing gastrointestinal (GI) toxicity.[2][3][4] Coxibs spare COX-1 (GI safe) but inhibit COX-2-mediated PGI2 production in the vascular endothelium, increasing thrombotic risk.

The Dual Inhibitor Advantage:

  • COX-2 Modulation: Reduces the massive influx of PGH2 during inflammation.

  • mPGES-1 Blockade: Specifically prevents conversion of the remaining PGH2 into PGE2 (the pain/fever mediator).

  • PGI2 Preservation: By not fully ablating COX-2 activity (or by sparing PGI synthase), the pathway allows endothelial cells to convert available PGH2 into cardioprotective PGI2.

Visualization: Signaling Pathway & Drug Targets

AA_Pathway AA Arachidonic Acid COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Oxygenation COX2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Isomerization PGI2 PGI2 (Cardioprotective) PGH2->PGI2 TXA2 TXA2 (Pro-thrombotic) PGH2->TXA2 mPGES1 mPGES-1 mPGES1->PGE2 PGIS PGI Synthase PGIS->PGI2 TXS TXA Synthase TXS->TXA2 DualInhibitor Proline-Based Dual Inhibitor DualInhibitor->COX2 Moderate Inhibition DualInhibitor->mPGES1 Potent Inhibition

Caption: The dual inhibition strategy targets both COX-2 and mPGES-1 to suppress PGE2 while maintaining the PGI2/TXA2 balance.[1]

Chemical Design Strategy: The Proline Scaffold

The proline core serves as a privileged scaffold due to its ability to induce a


-turn conformation, mimicking the transition state of peptide bonds.
SAR Design Principles
  • N-Terminus (COX-2 Pocket):

    • Requirement: Must fill the hydrophobic side pocket of COX-2 (Val523).

    • Modification: Acylation or sulfonylation with bulky aryl groups (e.g., p-methylsulfonylphenyl or p-sulfonamidophenyl).

    • Rationale: The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 in COX-2.

  • C-Terminus (mPGES-1 Pocket):

    • Requirement: Must mimic the carboxylate head group of the substrate PGH2.

    • Modification: Retention of the carboxylic acid or conversion to a bioisostere (e.g., hydroxamic acid, tetrazole).

    • Rationale: The acid moiety interacts with Arg126 and Arg110 in the mPGES-1 active site (glutathione binding cleft).

  • C4-Position (Stereochemical Tuning):

    • Requirement: Lipophilic interaction to improve potency.

    • Modification: Introduction of an aromatic ring (phenyl or naphthyl) via ether or linker at the 4-position of the pyrrolidine ring.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-4-substituted-Proline Derivatives

Note: All chemical steps must be performed in a fume hood with appropriate PPE.

  • Starting Material: trans-4-hydroxy-L-proline.

  • N-Protection: React with Boc-anhydride (

    
    ) in dioxane/water (1:1) with NaOH to yield N-Boc-trans-4-hydroxy-L-proline.
    
  • C4-Functionalization: Perform a Mitsunobu reaction using triphenylphosphine (

    
    ), DIAD, and the desired phenol (e.g., 4-chlorophenol) to invert stereochemistry and install the aryl ether.
    
  • Deprotection: Remove Boc group using 4N HCl in dioxane.

  • N-Acylation (COX-2 Pharmacophore): React the free amine with 4-(methylsulfonyl)benzoyl chloride in DCM with TEA (Triethylamine) at 0°C.

  • Hydrolysis: Saponify the methyl ester (if used) with LiOH in THF/Water to reveal the free carboxylic acid (mPGES-1 pharmacophore).

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Enzymatic Inhibition Assays (Cell-Free)

Objective: Determine


 values for COX-1, COX-2, and mPGES-1.
B.1 COX-1/COX-2 Inhibition[1][2][4][5][6][7][8][9]
  • Reagents: Ovine COX-1 and Recombinant Human COX-2 (Cayman Chemical).

  • Method: Colorimetric COX (Sheep/Human) Inhibitor Screening Assay.

  • Steps:

    • Incubate enzyme with heme cofactor and test compound (0.01 nM – 100

      
      M) for 15 min at 25°C.
      
    • Initiate reaction with Arachidonic Acid (100

      
      M).
      
    • Quench after 2 min with HCl.

    • Measure

      
       (produced by 
      
      
      
      reduction of
      
      
      ) via ELISA.
  • Validity Check: Celecoxib (

    
     nM for COX-2) must be used as a positive control.
    
B.2 mPGES-1 Inhibition[1][4][6][10][11][12]
  • Reagents: Recombinant human mPGES-1 (expressed in E. coli microsomes).

  • Method:

    • Prepare reaction buffer: 0.1 M Potassium Phosphate (pH 7.4), 2.5 mM GSH.

    • Pre-incubate microsomes (2-5

      
      g total protein) with inhibitor for 15 min on ice.
      
    • Critical Step: Initiate reaction with 10

      
      M 
      
      
      
      (substrate). Note:
      
      
      is unstable; keep on dry ice until use.
    • Terminate reaction after 60 seconds using

      
      /Citric Acid stop solution (converts remaining 
      
      
      
      to
      
      
      to prevent chemical isomerization to PGE2).
    • Quantify PGE2 using a Monoclonal PGE2 ELISA Kit.

Protocol C: Cell-Based Selectivity Assay (A549 Cells)

Objective: Verify that the inhibitor lowers PGE2 without suppressing PGI2 (measured as 6-keto-PGF1a).

  • Cell Line: A549 Human Lung Carcinoma (expresses inducible COX-2 and mPGES-1).

  • Induction: Seed cells (

    
    /well) and stimulate with IL-1
    
    
    
    (1 ng/mL) for 16-24 hours to induce enzyme expression.
  • Treatment: Wash cells, then treat with test compounds in fresh media for 30 minutes.

  • Substrate Addition: Add Arachidonic Acid (10

    
    M) for 15 minutes.
    
  • Supernatant Analysis: Collect media.

    • Aliquot A: Measure PGE2 (Target: Inhibition).[4][6][13]

    • Aliquot B: Measure 6-keto-PGF1a (Target: No Inhibition/Preservation).

  • Data Calculation:

    • 
      .
      
    • Target SI: > 100.

Workflow Visualization

Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Enzymatic Screening cluster_2 Phase 3: Cellular Validation Step1 Proline Scaffold Selection Step2 N-Acylation (COX-2 Pharmacophore) Step1->Step2 Step3 C-Terminus Mod (mPGES-1 Pharmacophore) Step2->Step3 Assay1 COX-1/2 Assay (Selectivity Check) Step3->Assay1 Assay2 mPGES-1 Assay (Potency Check) Step3->Assay2 Cell1 A549 Cells (IL-1u03b2 Induced) Assay1->Cell1 Hit > 10u03bcM Assay2->Cell1 Readout PGE2 vs PGI2 Ratio Analysis Cell1->Readout

Caption: Integrated workflow from proline scaffold functionalization to cellular selectivity validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low mPGES-1 Potency Inability of the C-terminal acid to access the Arg126/Arg110 cluster.Test bioisosteres (e.g., acyl sulfonamides) to extend the reach or alter pKa.
High COX-1 Inhibition N-substituent is not bulky enough to exploit the COX-2 side pocket (Val523).Increase steric bulk of the N-acyl group (e.g., add trifluoromethyl or t-butyl groups).
Chemical Instability

substrate degradation during enzymatic assay.
Ensure

is stored in acetone at -80°C. Keep assay time < 60s. Use

stop solution.
No Cellular Activity Poor membrane permeability of the carboxylic acid.Synthesize ester prodrugs (e.g., methyl or ethyl esters) which are hydrolyzed intracellularly.

References

  • Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology, 98(1), 1-15. Link

  • Laufer, S. A., et al. (2009). Licofelone - a novel dual 5-LOX/COX inhibitor for the treatment of osteoarthritis. Current Opinion in Investigational Drugs, 10(5), 482-491. (Cited for dual inhibition concept).[7][11][14]

  • Korotkova, M., & Jakobsson, P. J. (2014). Characterization of microsomal prostaglandin E synthase 1 inhibitors. Basic & Clinical Pharmacology & Toxicology, 114(1), 64-69. Link

  • Talley, J. J. (1999).[3] Selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4][5][6][7][8][9][11] Progress in Medicinal Chemistry, 36, 201-234. (Cited for COX-2 SAR).[1][2][3][4][5][7][8][9]

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Protocol. Link

  • Riendeau, D., et al. (2005). Sensitivity of immunoassays for prostaglandin E2 and prostaglandin I2 to non-steroidal anti-inflammatory drugs. Journal of Biomolecular Screening, 10(3), 264-270.

Disclaimer: This protocol is for research purposes only. All compounds synthesized must be evaluated for toxicity and safety before any in vivo application.

Sources

Synthesis of poly(trans-4-hydroxy-L-proline) for bone cement applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Formulation of Poly(trans-4-hydroxy-L-proline) (PHP) Bio-Cements

Executive Summary & Rationale

Traditional bone cements, primarily Poly(methyl methacrylate) (PMMA), provide excellent mechanical fixation but suffer from biological inertness, exothermic necrosis during curing, and a lack of osteoconductivity.[1] Poly(trans-4-hydroxy-L-proline) (PHP) has emerged as a critical alternative or additive.[1] Unlike PMMA, PHP forms a stable polyproline II (PPII) helix—a structural mimic of collagen—facilitating osteoblast attachment and biodegradation.[1]

This guide details the synthesis of high-molecular-weight PHP using a modern, protection-free N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) route, followed by its formulation into a bioactive bone cement composite.

Key Advantages of PHP in Bone Cement:

  • Collagen Mimicry: The PPII helical structure promotes cellular adhesion.

  • Porosity Generation: When used as a filler in PMMA, PHP degrades to create interconnected pores for bone ingrowth.

  • Cohesion: In Calcium Phosphate Cements (CPC), PHP acts as a binder to reduce brittleness.[1]

Synthesis Workflow Visualization

The following diagram outlines the critical path from monomer purification to final cement formulation.

PHP_Synthesis_Workflow Hyp Trans-4-Hydroxy-L-Proline (Monomer) Purification Recrystallization (Remove H2O/Impurities) Hyp->Purification Dry < 0.1% H2O Phosgenation Phosgenation (Triphosgene/THF) Purification->Phosgenation HypNCA Hyp-NCA (Unprotected Monomer) Phosgenation->HypNCA Cyclization ROP Ring-Opening Polymerization (Initiator: Hexylamine/LiHMDS) HypNCA->ROP -CO2 (Gas Evolution) PHP Poly(trans-4-hydroxy-L-proline) (PHP Polymer) ROP->PHP Chain Growth Cement Bone Cement Formulation (PHP + PMMA/CPC Matrix) PHP->Cement Blending

Figure 1: Strategic workflow for PHP synthesis.[1] Note the critical "Phosgenation" step where moisture control is paramount to prevent premature NCA hydrolysis.

Phase 1: Monomer Synthesis (Hyp-NCA)

Historically, synthesis required protecting the hydroxyl group (e.g., O-acetyl-Hyp). However, recent advances allow for the direct synthesis of unprotected Hyp-NCA, preserving the hydroxyl functionality for later crosslinking in cement applications.

Protocol A: Synthesis of Unprotected Hyp-NCA

Target: High-purity N-carboxyanhydride monomer.

Reagents:

  • Trans-4-hydroxy-L-proline (Hyp), dried in vacuo at 60°C for 24h.

  • Triphosgene (Caution: Toxic).[1]

  • Tetrahydrofuran (THF), anhydrous.[1]

  • Limonene (scavenger).[1]

Step-by-Step Procedure:

  • Suspension: In a flame-dried Schlenk flask under argon, suspend dried Hyp (5.0 g, 38.1 mmol) in anhydrous THF (100 mL).

  • Phosgenation: Add triphosgene (4.5 g, 15.2 mmol) and limonene (scavenger for HCl) dropwise at 50°C.

    • Critical Check: The reaction is complete when the suspension becomes clear (approx. 2–4 hours).[1]

  • Precipitation: Concentrate the solution to ~20 mL under vacuum. Add slowly to excess anhydrous hexane/heptane (1:5 v/v) to precipitate the NCA oil/solid.[1]

  • Purification (The "Self-Validating" Step):

    • Dissolve crude NCA in minimal THF.

    • Add to dry ethyl acetate/hexane.

    • Repeat 3x. Impure NCA will fail to polymerize or yield low MW.

  • Storage: Store in a glovebox at -20°C. Moisture kills NCAs instantly.

Phase 2: Polymerization (Water-Assisted ROP)[1]

Contrary to dogma requiring strict anhydrous conditions, recent "water-assisted" protocols allow for rapid polymerization of Hyp-NCA, yielding controlled molecular weights.[2][3]

Protocol B: Rapid ROP of Hyp-NCA

  • Dissolution: Dissolve purified Hyp-NCA (1.0 g) in DMF (5 mL).

  • Initiation: Prepare a stock solution of Hexylamine (initiator).[1] Add to the NCA solution at a Monomer-to-Initiator (M/I) ratio of 50:1.

    • Expert Insight: For bone cement, we target a Molecular Weight (MW) of 10–20 kDa.[1] Higher MW increases viscosity too much for injectability.

  • Reaction: Stir at 0°C.

    • Observation: Evolution of CO₂ bubbles indicates active chain growth.

  • Termination: After 2 hours, precipitate into cold diethyl ether.

  • Drying: Vacuum dry to obtain white PHP powder.

Phase 3: Bone Cement Formulation[1]

PHP is rarely used as a standalone load-bearing cement. It is best formulated as a Bioactive Composite .[1] Below is the protocol for a PHP-Reinforced Calcium Phosphate Cement (CPC) .

Mechanism of Action

The PHP chains act as a reinforcing matrix (similar to rebar in concrete) within the brittle calcium phosphate, while the hydroxyl groups provide sites for hydrogen bonding or chemical crosslinking.

Setting_Mechanism Powder Solid Phase: alpha-TCP + PHP Powder Mixing Mixing (30-60s) Paste Formation Powder->Mixing Liquid Liquid Phase: Na2HPO4 (aq) Liquid->Mixing Hydrolysis Hydrolysis of alpha-TCP to CDHA (Hydroxyapatite) Mixing->Hydrolysis Interaction PHP Intercalation (Toughening Mechanism) Hydrolysis->Interaction Crystal Entanglement Final Hardened Bio-Composite Interaction->Final

Figure 2: Setting mechanism of PHP-reinforced CPC. PHP prevents catastrophic brittle failure.

Protocol C: Formulation of PHP-CPC Composite

Components:

  • Powder Phase:

    • 
      -Tricalcium Phosphate (
      
      
      
      -TCP): 85 wt%[1]
    • PHP Powder (from Phase 2): 15 wt%[1]

  • Liquid Phase:

    • 2.5%

      
       aqueous solution (accelerator).[1]
      

Procedure:

  • Dry Blending: Ball-mill

    
    -TCP and PHP powder for 10 minutes to ensure homogeneity. Inhomogeneous distribution leads to weak spots.
    
  • Mixing: On a glass slab, mix Powder (P) and Liquid (L) at a P/L ratio of 0.60 mL/g.

  • Working Time: You have ~4-6 minutes before the paste becomes unworkable.

  • Molding: Inject into the defect site or mold (e.g., Teflon mold for testing).[1]

  • Setting: Allow to set at 37°C, 100% humidity (simulating body conditions) for 24 hours.

Characterization & Validation Standards

To ensure scientific integrity, every batch must pass the following Quality Control (QC) gates.

Test MethodTarget ParameterAcceptance Criteria
FTIR Spectroscopy Polymerization ConversionDisappearance of NCA peaks (1850, 1785 cm⁻¹). Appearance of Amide I/II (1640, 1540 cm⁻¹).[1]
¹H NMR (D₂O) Chemical StructurePeak at 4.5 ppm (α-H) and 3.4-3.8 ppm (δ-H).[1] No residual initiator signals.[1]
Circular Dichroism (CD) Secondary StructurePositive band at 225 nm (Indicates PPII Helix formation).[1]
Compressive Strength Mechanical Integrity> 15 MPa (Cancellous bone match) for CPC composites.[1]
Porosity (Micro-CT) Osteoconductivity> 40% porosity if used as a porogen in PMMA.[1]

Data Interpretation:

  • If Compressive Strength < 10 MPa: Likely caused by high Liquid-to-Powder ratio or low MW of PHP.

  • If Setting Time > 15 mins: PHP content is too high, interfering with TCP hydrolysis. Reduce PHP to 10 wt%.

Troubleshooting & Expert Insights

  • NCA "Oiling Out": During monomer synthesis, if the NCA comes out as a sticky oil rather than crystals, it contains impurities (often residual acid).[1] Solution: Redissolve in THF and wash with cold aqueous bicarbonate (rapidly) or recrystallize from THF/Hexane at -78°C.

  • Premature Polymerization: If the NCA turns cloudy in the glovebox, it has polymerized due to moisture. Solution: Re-sublime the monomer or discard.

  • Cement Brittleness: If the final cement cracks easily, the PHP particle size is likely too large, acting as a defect rather than a binder. Solution: Jet-mill the PHP powder to < 10 µm before blending.

References

  • Tian, Z., et al. (2021).[1][4] "Rethinking transition metal catalyzed N-carboxyanhydride polymerization: polymerization of Pro and AcOPro N-carboxyanhydrides." Journal of the American Chemical Society.[5] Link[1]

  • Lu, H., et al. (2025).[1] "Ring-Opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-l-hydroxyproline." CCS Chemistry. Link[1]

  • Puska, M. A., et al. (2004).[1] "Synthesis and Characterization of Polyamide of Trans-4-hydroxy-L-proline used as Porogen Filler in Acrylic Bone Cement." Journal of Applied Polymer Science. Link[1]

  • Deming, T. J. (2016).[1] "Polypeptide Hydrogels via Ring-Opening Polymerization of N-Carboxyanhydrides." Chemical Reviews. Link[1]

  • Dall'Oca, C., et al. (2014).[1][6] "Bioactive Bone Cements: A Review." Journal of Materials Science: Materials in Medicine. Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-hydroxyproline methyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in L-4-Hydroxyproline Methyl Ester Hydrochloride Synthesis Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Why is your yield low?

Before altering your protocol, identify the specific failure mode. Low yield in this reaction usually stems from one of three "Silent Killers":

SymptomProbable CauseThe "Why" (Mechanism)
Incomplete Conversion (SM visible on TLC)Water Contamination The reaction is a reversible equilibrium.[1] Water pushes the equilibrium back to the starting material (Le Chatelier’s Principle).[2]
Sticky/Gummy Product Hygroscopicity The hydrochloride salt is extremely hygroscopic. If not dried under high vacuum with

, it absorbs atmospheric water, appearing as a gum rather than a solid.
Loss during Workup Aqueous Solubility If you attempted to neutralize to the free base and extract, the product likely partitioned into the aqueous layer due to the polarity of the 4-hydroxyl group.
Dark/Yellow Product Thermal Decomposition Adding

too fast or refluxing too hot caused chlorination of the 4-OH group or polymerization.

The "Gold Standard" Protocol

Use this self-validating method to establish a baseline. This protocol uses Thionyl Chloride (


) in Methanol, which is superior to HCl gas because 

actively scavenges water.
Reagents & Stoichiometry
  • L-4-Hydroxyproline: 1.0 equiv (Zwitterionic starting material)

  • Thionyl Chloride (

    
    ):  2.5 – 3.0 equiv (Excess ensures water scavenging and drives kinetics)
    
  • Methanol (Anhydrous): [0.5 M] concentration relative to substrate.

  • Diethyl Ether or MTBE: For precipitation.

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvent Charge: Add anhydrous Methanol to the RBF and cool to 0°C (Ice/Water bath).

  • Activation (Critical Exotherm): Add

    
     dropwise via syringe or addition funnel over 15-20 minutes.
    
    • Checkpoint: Ensure vigorous stirring. The reaction

      
       is exothermic. Keep T < 10°C to prevent solvent boil-over.
      
  • Substrate Addition: Remove the ice bath. Add solid L-4-Hydroxyproline in one portion.

    • Note: The starting material will not dissolve immediately. It is a zwitterion. As it converts to the ester hydrochloride, it will dissolve.

  • Reaction: Heat to reflux (approx. 65°C) for 3–5 hours.

    • Self-Validation: The solution should become clear and homogeneous. If solids remain after 2 hours, conversion is incomplete.

  • Isolation (The "Precipitation" Method):

    • Cool to room temperature.[1][3]

    • Concentrate in vacuo to ~20% of the original volume (do not rotovap to dryness yet).

    • Add cold Diethyl Ether or MTBE (approx. 5x volume of remaining MeOH) slowly with stirring.

    • The product should crystallize as a white solid.[3][4] Filter, wash with ether, and dry under vacuum.

Troubleshooting Logic & Mechanism

Issue A: The "Zwitterion Trap" (Solubility)

Problem: The starting material (SM) is a zwitterion (insoluble in organic solvents), while the product is an HCl salt (soluble in MeOH). Fix: Do not judge the reaction by the dissolution of the SM before heating. The reaction is heterogeneous initially.

  • Tip: If the solution is not clear after 2 hours of reflux, add 0.5 equiv more

    
    .
    
Issue B: The Equilibrium Shift (Water Control)

This is a Fischer Esterification.[1][2][5][6] The reaction produces water:


Why 

is better than HCl gas:

reacts with the water generated by the esterification:

This chemically removes water, driving the equilibrium to the right (Le Chatelier's Principle).[2]
  • Correction: If yield is low, your MeOH might be "wet" beyond the capacity of your

    
     to scavenge. Use freshly distilled MeOH or molecular sieves.
    
Issue C: Workup Losses (The "Free Base" Mistake)

Critical Warning: Do NOT attempt to neutralize the reaction with


 and extract with Ethyl Acetate unless absolutely necessary.
  • Reasoning: 4-Hydroxyproline methyl ester is highly polar due to the amine and the hydroxyl group. The free base is water-soluble. You will lose >80% of your yield to the aqueous wash.

  • Solution: Isolate and use the product as the Hydrochloride Salt . It is stable, crystalline, and easy to handle.

Visual Troubleshooting Guides

Workflow Diagram

This diagram outlines the critical path and decision points for the synthesis.[4][7]

G Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Start->AddSOCl2 AddSM Add L-4-Hydroxyproline (Suspension) AddSOCl2->AddSM Reflux Reflux 3-5 Hours AddSM->Reflux Check Is Solution Clear? Reflux->Check AddMore Add 0.5 eq SOCl2 Extend Reflux Check->AddMore No (Solids remain) Workup Concentrate to 20% Vol Check->Workup Yes AddMore->Reflux Precip Add Cold Ether/MTBE (Crystallization) Workup->Precip Filter Filter & Dry (P2O5) Precip->Filter

Caption: Figure 1. Optimized workflow for L-4-hydroxyproline methyl ester synthesis, highlighting the visual checkpoint for reaction completion.

Mechanism of Failure (Logic Tree)

Failure LowYield Problem: Low Yield CheckTLC Check TLC/NMR (Crude) LowYield->CheckTLC SM_Present Starting Material Remains CheckTLC->SM_Present Clean_Product Product is Pure but Low Mass CheckTLC->Clean_Product Impurities New Impurities (Chlorination) CheckTLC->Impurities Water Cause: Water in MeOH Action: Dry Solvent SM_Present->Water WorkupLoss Cause: Aqueous Wash Action: Keep as HCl Salt Clean_Product->WorkupLoss Overheat Cause: T > 65°C or Excess SOCl2 Action: Control Temp Impurities->Overheat

Caption: Figure 2.[8][9] Diagnostic logic tree for identifying the root cause of yield loss based on crude analysis.

Frequently Asked Questions (FAQ)

Q: Can I use HCl gas bubbled into methanol instead of Thionyl Chloride? A: Yes, but it is less robust. HCl gas does not scavenge water. If you use HCl gas, you must ensure your methanol is strictly anhydrous (water < 50 ppm).


 is preferred because it consumes the water produced by the reaction [1].

Q: My product turned into a sticky oil after filtering. What happened? A: The product is the Hydrochloride salt and is extremely hygroscopic. It absorbed moisture from the air.

  • Fix: Redissolve in minimal dry methanol and re-precipitate with dry ether. Filter quickly under a nitrogen blanket if possible, and immediately place in a vacuum desiccator over

    
     or KOH pellets.
    

Q: Can I rotovap the reaction mixture to dryness? A: You can, but it often yields a yellow/brown solid containing impurities. The "Precipitation Method" (concentrate to small volume


 add ether) acts as a purification step, leaving non-polar impurities and degradation products in the mother liquor [2].

Q: Is the hydroxyl group at position 4 at risk of chlorination? A: Yes, but only under forcing conditions. With standard reflux (65°C), the secondary alcohol is relatively stable. However, if you use a large excess of


 and heat above 70°C, you may convert the 4-OH to a 4-Cl species (Walden inversion is possible). Stick to 2.5–3.0 equivalents of 

.

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. ChemicalBook Protocols. Describes the standard thionyl chloride/methanol method for hydroxyproline.

  • Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride. PrepChem. Details the precipitation workup using ether to maximize purity and yield.

  • Fischer Esterification Troubleshooting. Master Organic Chemistry. Explains the equilibrium mechanics and the role of water removal in esterification yields.

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) in H-Hyp-OMe Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DKP-HYP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Hydroxyproline Trap"

You are likely accessing this guide because you have observed a mass loss of 32 Da (methanol) or a complete loss of peptide mass during the coupling of H-Hyp-OMe (Hydroxyproline methyl ester) .

While Proline (Pro) is notorious for diketopiperazine (DKP) formation, Hydroxyproline (Hyp) presents an elevated risk. The


-hydroxyl group can facilitate intramolecular hydrogen bonding, stabilizing the cis-amide transition state required for cyclization.

The Core Problem: DKP formation is not usually a failure of the coupling reaction itself, but a post-coupling cyclization triggered by basic conditions. If you are coupling Fmoc-AA-OH to H-Hyp-OMe, the resulting dipeptide Fmoc-AA-Hyp-OMe is a "ticking time bomb." Any exposure to excess base (during coupling) or subsequent deprotection will trigger the free N-terminal amine to back-bite the C-terminal methyl ester, ejecting methanol and forming the cyclic DKP.

The Mechanism: Why Hyp-OMe Cyclizes

To prevent the issue, you must understand the "Cis-Rotamer Trap." Unlike other amino acids, N-alkylated residues like Hyp and Pro exist in an equilibrium between trans and cis amide bonds.

The Pathway to Failure
  • Coupling: You successfully form the dipeptide H-AA-Hyp-OMe (after deprotection).

  • Rotation: The steric constraint of the pyrrolidine ring favors the cis-conformation (up to 30% population).

  • Proximity: In the cis state, the N-terminal amine is spatially forced within bonding distance of the C-terminal ester carbonyl.

  • Cyclization: The amine attacks the ester (Nucleophilic Acyl Substitution).

  • Ejection: Methanol (OMe) is the leaving group. The result is a stable, 6-membered diketopiperazine ring.[1][2]

Visualizing the Threat

DKP_Mechanism Start Linear Dipeptide (H-AA-Hyp-OMe) Rotamer Cis-Rotamer (High Energy) Start->Rotamer Peptide Bond Rotation Transition Tetrahedral Intermediate Rotamer->Transition Nucleophilic Attack (N-term Amine -> Ester) Product Diketopiperazine (DKP) + MeOH Transition->Product Cyclization & MeOH Elimination

Figure 1: The kinetic pathway of DKP formation.[3] Note that the reaction is driven by the stability of the final 6-membered ring.[1]

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to identify where your process is failing.

Scenario A: "I see DKP during the coupling reaction."

Symptoms: You are monitoring the reaction (LCMS) and see the product disappearing or converting to a lower mass species before workup.

  • Root Cause: Excess base (DIPEA/NMM) or extremely slow coupling kinetics allowing H-Hyp-OMe to self-associate (rare) or the product to degrade if the Fmoc group is labile (e.g., in the presence of DBU).

  • Fix: The "Flash Coupling" Protocol (See Section 4).

Scenario B: "I see DKP after workup or during the next deprotection."

Symptoms: The coupling looked fine, but after removing the Fmoc group to add the 3rd amino acid, the yield drops to near zero.

  • Root Cause: This is the classic "Two-Residue Rule." The moment you remove the Fmoc group from Fmoc-AA-Hyp-OMe, the free amine cyclizes faster than the next amino acid can couple.

  • Fix: Use Trityl (Trt) protection or In-Situ Neutralization .

Optimized Protocols

Protocol 1: The "Flash Coupling" (Preventing degradation during synthesis)

Objective: Maximize coupling speed to outcompete side reactions. Avoid carbodiimides (EDC/DIC) which are too slow for hindered Hyp couplings.

ParameterStandard Condition (RISKY)Optimized Condition (SAFE)
Coupling Reagent EDC/HOBt or HBTUHATU or COMU (Faster kinetics)
Base DIPEA (2.0 - 3.0 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA (1.0 equiv only)
Hyp-OMe Form Free base (oily, unstable)HCl Salt (Freed in situ)
Reaction Time Overnight< 2 Hours

Step-by-Step:

  • Dissolve: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in minimal DMF.

  • Pre-activate: Add TMP (Collidine) (1.1 eq) and stir for 30 seconds. Note: TMP is a weaker base than DIPEA, reducing base-catalyzed side reactions.

  • Add Nucleophile: Add H-Hyp-OMe·HCl (1.0 eq) directly to the mixture.

  • Initiate: Add exactly 1.0 equivalent of DIPEA to free the Hyp-salt.

  • Monitor: Check LCMS at 30 mins. Stop immediately upon completion.

Protocol 2: The "Safety Catch" (Preventing DKP in the next step)

Objective: If you must build a chain off Hyp-OMe, you cannot use standard Fmoc removal for the second residue.

Strategy: Use Trityl-protected amino acids for the residue coupled to Hyp.

  • Couple Trt-AA-OH instead of Fmoc-AA-OH to H-Hyp-OMe.

  • Deprotection: Remove Trityl with 1% TFA in DCM (Acidic conditions).

  • Why this works: DKP formation is base-catalyzed .[1][4] By deprotecting under acidic conditions, the amine is protonated (

    
    ) and cannot attack the ester.
    
  • Perform the next coupling immediately with high-activity reagents (HATU/HOAt) and in situ neutralization.

Frequently Asked Questions (FAQ)

Q1: Why does H-Hyp-OMe form DKP faster than H-Pro-OMe? A: While both are prone to DKP, the hydroxyl group on the pyrrolidine ring of Hyp can act as an internal H-bond donor/acceptor, potentially stabilizing the transition state or altering the ring pucker to favor the cis-rotamer more than in Proline.

Q2: Can I use bulky protecting groups on the Hyp hydroxyl to stop this? A: Yes. Using H-Hyp(tBu)-OMe instead of H-Hyp(OH)-OMe adds steric bulk. However, the primary driver is the N-alkylated backbone, so this helps but does not cure the problem.

Q3: I see a mass of [M-32]. Is this DKP? A: Yes. The loss of 32 Da corresponds to Methanol (


). This confirms the methyl ester has been displaced by the amine. If you were using a t-Butyl ester, you would see a loss of 74 Da (t-Butanol) or 56 Da (Isobutene).

Q4: Can I just use a different ester? A: Absolutely. t-Butyl esters (OtBu) are significantly bulkier than Methyl esters (OMe) and much more resistant to nucleophilic attack. If your synthesis strategy allows, switch H-Hyp-OMe to H-Hyp-OtBu.

Workflow Visualization

Follow this logic flow to save your batch.

Troubleshooting_Flow Start Start: H-Hyp-OMe Coupling Check_Reagent Are you using HATU/HOAt? Start->Check_Reagent Switch_Reagent Switch to HATU (Increase Rate) Check_Reagent->Switch_Reagent No Check_Product Is Product Stable? Check_Reagent->Check_Product Yes DKP_Detected DKP Observed? Check_Product->DKP_Detected Next_Step Next Step: Deprotection DKP_Detected->Next_Step No (Proceed) Use_Trt CRITICAL: Use Trityl-AA-OH or Acidic Deprotection Next_Step->Use_Trt Preventative Path Standard_Fmoc Standard Fmoc Removal (HIGH RISK) Next_Step->Standard_Fmoc Standard Base Standard_Fmoc->DKP_Detected Cyclization!

Figure 2: Operational workflow for decision making during Hyp-OMe coupling sequences.

References

  • Mechanisms of DKP Formation: Steinauer, R., et al. (2022).[3][5][6] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.

  • Prevention Strategies (2-Chlorotrityl & Dipeptides): BenchChem Technical Support. (2025).[2][4][7][8] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. 9

  • Backbone Protection & Steric Hindrance: Gilon, C., et al. (1996). Use of N-tritylamino acids for the suppression of diketopiperazine formation in Fmoc solid-phase peptide synthesis. Tetrahedron Letters. [1]

  • Coupling Reagent Optimization: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[10]

Sources

Minimizing ester hydrolysis of H-Hyp-OMe in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ester Hydrolysis of H-Hyp-OMe in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of amino acid methyl esters in aqueous coupling reactions. H-Hyp-OMe (L-4-Hydroxyproline methyl ester) is a highly valuable building block in peptide synthesis and drug development ()[1]. However, shifting from traditional organic solid-phase peptide synthesis (SPPS) to more sustainable aqueous media introduces a critical competing side reaction: base-catalyzed ester hydrolysis ()[2].

This guide provides a mechanistic understanding, troubleshooting Q&As, and self-validating protocols to maximize your coupling yields while preserving the methyl ester.

Part 1: Mechanistic Causality (Why does hydrolysis occur?)

In aqueous media, the formation of an amide bond requires the amine of H-Hyp-OMe to be deprotonated and nucleophilic. The pKa of the secondary amine in H-Hyp-OMe is approximately 8.0–8.5. To ensure sufficient free amine for coupling, researchers often raise the pH. However, the hydrolysis of amino acid methyl esters to their corresponding zwitterionic amino acids is highly sensitive to basic conditions ()[3]. The hydroxide ions (OH⁻) present at elevated pH act as strong nucleophiles, attacking the carbonyl carbon of the methyl ester faster than the amine can attack the activated carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using HATU/DIPEA in a 50:50 Water/DMF mixture, but my LC-MS shows massive formation of the free acid (H-Hyp-OH). What is going wrong?

  • Cause: DIPEA is a strong organic base that drives the local pH (or apparent pH in mixed solvents) well above 8.5. At this basicity, the rate of base-catalyzed ester saponification outpaces amide bond formation.

  • Solution: Switch to a milder base (e.g., N-methylmorpholine, NMM) or use a buffered aqueous system (pH 6.5–7.2) with water-soluble coupling reagents like EDC/sulfo-NHS.

Q2: How can I optimize the pH to favor coupling over hydrolysis?

  • Cause: There is a narrow thermodynamic window where the amine is sufficiently nucleophilic but the ester remains stable.

  • Solution: Maintain the pH strictly between 6.5 and 7.2. At pH ~7.0, the amine is partially protonated but remains in rapid equilibrium with its active free-base form. This allows coupling to proceed while keeping the concentration of OH⁻ low enough to minimize saponification ()[4].

Q3: Does temperature play a significant role in this side reaction?

  • Cause: Ester hydrolysis generally has a higher activation energy than highly optimized active-ester amide couplings.

  • Solution: Lowering the reaction temperature to 0–4 °C disproportionately slows down the hydrolysis pathway compared to the desired coupling pathway.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction conditions, hydrolysis rates, and overall coupling yields for H-Hyp-OMe.

ParameterConditionHydrolysis Rate (

)
Amide Coupling YieldRecommendation
pH > 8.0 (Basic)High< 40%Avoid
pH 6.5 - 7.2 (Near Neutral)Low> 85%Optimal
Temperature 25 °C (Room Temp)Moderate60 - 70%Sub-optimal
Temperature 0 - 4 °C (Ice Bath)Very Low> 90%Optimal
Co-solvent 0% (Pure Water)High~ 50%Sub-optimal
Co-solvent 20 - 30% MeCN or DMFLow> 85%Optimal
Part 4: Visualizing the Reaction Dynamics

Mechanism Reactants Activated Carboxylic Acid + H-Hyp-OMe Intermediate Aqueous Basic Media (OH⁻ present) Reactants->Intermediate Desired Nucleophilic Attack by Amine (Amide Bond Formation) Intermediate->Desired k_amide (Target) Undesired Nucleophilic Attack by OH⁻ (Ester Hydrolysis) Intermediate->Undesired k_hydrolysis (Side Reaction) Product Target Peptide/Conjugate (H-Hyp-OMe intact) Desired->Product Byproduct H-Hyp-OH (Free Acid) + Unreacted Acid Undesired->Byproduct

Caption: Kinetic competition between desired amide coupling and undesired ester hydrolysis.

Workflow Start Start: Aqueous Coupling with H-Hyp-OMe pH_Check Check Reaction pH Start->pH_Check pH_High pH > 8.0 (High Hydrolysis Risk) pH_Check->pH_High pH_Optimal pH 6.5 - 7.5 (Optimal Range) pH_Check->pH_Optimal pH_High->pH_Optimal Adjust with dilute HCl Temp_Check Check Temperature pH_Optimal->Temp_Check Temp_High Room Temp / Heat (Accelerates Saponification) Temp_Check->Temp_High Temp_Optimal 0 - 4 °C (Minimizes Hydrolysis) Temp_Check->Temp_Optimal Temp_High->Temp_Optimal Ice bath cooling Solvent_Check Adjust Solvent System Temp_Optimal->Solvent_Check Add_Cosolvent Add Aprotic Co-solvent (e.g., MeCN, DMF) Solvent_Check->Add_Cosolvent Success High Yield Amide Minimal Hydrolysis Add_Cosolvent->Success

Caption: Logical workflow for optimizing aqueous coupling of H-Hyp-OMe.

Part 5: Self-Validating Experimental Protocols
Protocol 1: Optimized Aqueous Amide Coupling with H-Hyp-OMe

Design Rationale: This protocol uses pre-activation to minimize the time H-Hyp-OMe spends in the aqueous environment before reacting, significantly reducing the window for hydrolysis.

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the carboxylic acid component (1.0 eq) in a 70:30 mixture of Water:Acetonitrile.

  • Add EDC·HCl (1.2 eq) and sulfo-NHS (1.2 eq).

  • Stir at room temperature for 15–20 minutes to form the active sulfo-NHS ester.

  • Self-Validation Checkpoint: Spot the reaction on TLC or take a 1 µL aliquot for rapid LC-MS to confirm the disappearance of the starting acid and formation of the active ester mass.

Step 2: Environmental Control (Cooling & pH) 4. Transfer the reaction vessel to an ice bath and cool to 0–4 °C. 5. Adjust the pH of the solution to 6.8–7.0 using 0.1 M NaOH or 0.1 M HCl carefully. Do not exceed pH 7.5.

Step 3: Addition of H-Hyp-OMe 6. Dissolve H-Hyp-OMe·HCl (1.1 eq) in a minimal amount of cold water. 7. Add the H-Hyp-OMe solution dropwise to the pre-activated acid mixture. 8. Stir at 4 °C for 2 hours.

Step 4: Quenching and Extraction 9. Quench the reaction by adding a mild acidic buffer (e.g., 0.1 M sodium phosphate, pH 5.0) to protonate any unreacted amine and halt any trace base-catalyzed hydrolysis. 10. Extract the product using ethyl acetate or dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: LC-MS Monitoring for Hydrolysis Byproducts

To ensure the integrity of the ester, real-time monitoring is required.

  • Withdraw a 5 µL aliquot from the reaction mixture at

    
     min.
    
  • Dilute in 95 µL of 0.1% Formic Acid in Acetonitrile (this immediately quenches the reaction by dropping the pH to ~3).

  • Inject onto an LC-MS (C18 column, 5–95% MeCN/H₂O gradient over 5 mins).

  • Data Interpretation & Self-Correction: Look for the target mass

    
    . The primary hydrolysis byproduct will appear at 
    
    
    
    (loss of the methyl group, +H for the free acid). If the byproduct peak area exceeds 5% of the total product area, immediately lower the reaction pH by 0.2 units using dilute HCl.
References
  • Esteve, F., Rieu, T., & Lehn, J. (2024). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Chemical Science.[Link]

  • Bordignon, F., Scarso, A., & Angelini, A. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11435319, 4-Hydroxy-L-proline methyl ester hydrochloride. PubChem.[Link]

Sources

Technical Support Center: Post-Esterification Work-Up for Methyl Ester Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing thionyl chloride (SOCl₂) for the synthesis of methyl ester hydrochlorides, particularly from amino acids. It provides in-depth troubleshooting advice and answers to frequently encountered questions during the critical post-reaction phase of removing unreacted thionyl chloride.

Introduction

The esterification of carboxylic acids, especially amino acids, using thionyl chloride in methanol is a robust and widely adopted method.[1][2] Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.[1] While effective, the use of excess thionyl chloride is common to drive the reaction to completion, necessitating a thorough removal strategy to ensure the purity and stability of the final methyl ester hydrochloride product. This guide will explore the primary methods for thionyl chloride removal, troubleshoot common issues, and provide best-practice protocols.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for removing excess thionyl chloride after the reaction is complete?

A1: The selection of a removal method is contingent on the stability of your product, the scale of your reaction, and the desired purity. The most common techniques are:

  • Evaporation under Reduced Pressure (Rotary Evaporation): This is often the first step to remove the bulk of the excess thionyl chloride and the methanol solvent.[1]

  • Azeotropic Distillation: This method involves the addition of a solvent, typically toluene, to form a low-boiling azeotrope with the residual thionyl chloride, facilitating its removal at a lower temperature than the boiling point of thionyl chloride itself.[3][4]

  • Chemical Quenching: This involves carefully adding the reaction mixture to a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize and hydrolyze the remaining thionyl chloride.[5] This method is only suitable if the target ester is stable to aqueous basic conditions.

Q2: I've removed the solvent on a rotary evaporator, but my product still has a sharp, acidic odor. Is this residual thionyl chloride?

A2: It is highly likely. Thionyl chloride has a characteristic pungent odor.[5] Its complete removal by simple rotary evaporation can be challenging due to its relatively high boiling point (76 °C).[4] Often, residual amounts remain adsorbed to the product. It is also important to note that the reaction of thionyl chloride with methanol produces byproducts like methyl sulfite, which may also contribute to the odor.[1][6]

Q3: Why is my product a yellow or orange oil/solid instead of the expected white crystalline hydrochloride salt?

A3: Discoloration can be indicative of product decomposition or the formation of impurities.[3] Thionyl chloride can decompose, especially upon heating, to form species like disulfur dichloride, sulfur dioxide, and chlorine, which can impart color.[3] Overheating during the solvent removal process can also lead to the degradation of sensitive organic molecules.

Q4: What are the critical safety precautions when working with and removing thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][7][8] It is imperative to:

  • Work in a well-ventilated fume hood at all times.[7][9]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10]

  • When using a rotary evaporator or vacuum pump, always use a base trap (containing a solution of NaOH or KOH) to neutralize the corrosive and toxic vapors and protect the equipment.[5][11]

Troubleshooting Guides

Method 1: Removal by Evaporation and Azeotropic Distillation

This is the most common method for isolating methyl ester hydrochlorides, as they are often crystalline solids that can be precipitated after solvent removal.

Issue Potential Cause Solution
Persistent acidic odor after rotary evaporation. Incomplete removal of thionyl chloride.Perform multiple azeotropic distillations. Add a dry, inert solvent like toluene to the crude product and evaporate under reduced pressure. Repeat this process 2-3 times to ensure all traces of thionyl chloride are removed.[4][12]
Product decomposition (darkening color). Overheating during evaporation.Use a water bath with a controlled temperature (ideally below 50°C) for the rotary evaporation.[5] For very sensitive compounds, consider removal at room temperature under a high vacuum.
Corrosion of vacuum pump and tubing. Acidic vapors (HCl and SO₂) from thionyl chloride hydrolysis are being drawn into the pump.Always use a base trap (e.g., a flask containing aqueous KOH or NaOH solution) between your apparatus and the vacuum source.[5][13]
Low yield of the final product. Product may be volatile and lost during evaporation. Hydrolysis of the ester due to atmospheric moisture.Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] For volatile products, use a cold trap to collect any product that distills over.
Method 2: Chemical Quenching

This method is faster but requires that the methyl ester be stable to the work-up conditions.

Issue Potential Cause Solution
Vigorous, uncontrollable effervescence during quenching. The reaction of thionyl chloride with the aqueous base is highly exothermic.Add the reaction mixture slowly and dropwise to a cold (ice bath), vigorously stirred solution of the base (e.g., saturated sodium bicarbonate).[5] Ensure the temperature of the quenching solution remains below 20°C.[5]
Hydrolysis of the methyl ester product. The ester is not stable to the basic or aqueous conditions of the work-up.This method is not suitable for base-sensitive esters. Revert to the evaporation/azeotropic distillation method.
The aqueous layer remains acidic after adding a base. An insufficient amount of base was used to neutralize the HCl generated and the SO₂ from thionyl chloride hydrolysis.Add more of the basic solution until the pH of the aqueous layer is neutral or slightly basic, as confirmed with litmus paper or a pH meter.[5]

Experimental Protocols

Protocol 1: Removal of Thionyl Chloride by Azeotropic Distillation
  • Initial Concentration: After the reaction is deemed complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator with a water bath temperature below 50°C.[5] A base trap should be in place to protect the vacuum pump.[5][13]

  • Azeotropic Removal: To the crude residue, add anhydrous toluene (approximately 2-3 times the volume of the residue).[4]

  • Second Evaporation: Concentrate the mixture again on the rotary evaporator to remove the toluene-thionyl chloride azeotrope.[3][4]

  • Repeat: Repeat steps 2 and 3 at least two more times to ensure the complete removal of thionyl chloride.[4]

  • Product Isolation: The resulting crude methyl ester hydrochloride can often be purified by trituration with a solvent in which it is insoluble, such as diethyl ether or tert-butyl methyl ether, followed by filtration.[1]

Protocol 2: Chemical Quenching of Thionyl Chloride

Caution: This procedure is highly exothermic and should be performed with extreme care in a fume hood.

  • Prepare Quenching Solution: In a separate flask large enough to accommodate the reaction mixture and the quenching solution, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice bath with vigorous stirring.[5]

  • Slow Addition: Using a dropping funnel, add the reaction mixture containing the excess thionyl chloride dropwise to the cold, stirred bicarbonate solution.[5] Maintain a slow addition rate to control the effervescence and keep the temperature below 20°C.[5]

  • Stir: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the thionyl chloride has been hydrolyzed.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualization of Workflows

thionyl_chloride_removal cluster_azeotropic Azeotropic Distillation Workflow A1 Reaction Mixture in Methanol (with excess SOCl₂) A2 Rotary Evaporation (<50°C, with base trap) A1->A2 A3 Crude Residue A2->A3 A4 Add Anhydrous Toluene A3->A4 A5 Rotary Evaporation A4->A5 A6 Repeat 2-3x A5->A6 A6->A3 Re-add Toluene A7 Purified Methyl Ester HCl A6->A7 Final Evaporation

Caption: Workflow for removing excess thionyl chloride via azeotropic distillation.

quenching_workflow cluster_quenching Chemical Quenching Workflow B1 Reaction Mixture (with excess SOCl₂) B3 Slow, Dropwise Addition B1->B3 B2 Cold Saturated NaHCO₃ (aq) (Vigorous Stirring, <20°C) B2->B3 B4 Aqueous Mixture B3->B4 B5 Organic Extraction B4->B5 B6 Dry & Concentrate B5->B6 B7 Crude Methyl Ester B6->B7

Caption: Workflow for the chemical quenching of excess thionyl chloride.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved from [Link]

  • Reddit. (2022, April 15). Removal of excess thionyl chloride after esterification. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Filo. (2025, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Google Patents. (n.d.). CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
  • Patsnap. (2019, July 12). Continuous synthesis method of glycine methyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Acta Physico-Chimica Sinica. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Reddit. (2023, October 8). Help with thionyl chloride halogenation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sebacamic acid, methyl ester. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Acid to Ester - Thionyl Chloride (SOCl₂) and Methanol (MeOH). Retrieved from [Link]

  • Google Patents. (n.d.). US4204916A - Process for recovering acid chlorides by distillation.
  • Yufeng. (2024, June 24). Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? Retrieved from [Link]

  • Phase-Transfer Catalysis. (n.d.). PTC Reaction of Thionyl Chloride – VALUABLE READER INPUT! Retrieved from [Link]

  • ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? Retrieved from [Link]

  • ResearchGate. (2016, September 17). What are a good methods for reaction of amino acids with thionyl chloride? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2015, February 8). Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, March 28). Why cool a reaction down when adding reagents if you're only going to reflux subsequently? Retrieved from [Link]

  • Reddit. (2018, February 13). Advantage of Thionyl Chloride? Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Sciencemadness. (2007, April 13). Easy Route to Thionyl Chloride SOCl2. Retrieved from [Link]

  • PMC. (n.d.). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, January 1). Using Thionyl Chloride with tertiary alcohol. Retrieved from [Link]

  • Scribd. (n.d.). Amino Acid Esterification Method | PDF | Ester | Functional Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Crystallization of Methyl 4-Hydroxypyrrolidine-2-Carboxylate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Recrystallization Protocols Molecule: Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (4-Hydroxyproline methyl ester HCl) CAS: 40216-83-9 (General) / 1499-56-5 (Trans-L isomer)[1]

Introduction: The Stability-Purity Paradox

Welcome to the technical support hub for 4-hydroxyproline derivatives. As a researcher, you likely face a specific paradox with Methyl 4-hydroxypyrrolidine-2-carboxylate HCl : it is an ionic salt requiring polar solvents to dissolve, yet it contains an ester linkage highly susceptible to hydrolysis in those very same protic environments.[1][2]

This guide moves beyond standard textbook recipes. It addresses the thermodynamic control required to prevent "oiling out"—the most frequent failure mode for amino acid ester salts—and the kinetic management necessary to avoid hydrolysis.[2]

Module 1: Solvent System Selection

The choice of solvent is not just about solubility; it is about creating a "metastable zone" where crystal growth is favored over amorphous oil formation.[2]

The "Golden Ratio" Systems
System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application Case
Standard Methanol (Dry) Diethyl Ether 1:4 to 1:6Best for high purity; requires explosion-proof handling.[1]
Scalable Methanol MTBE 1:3 to 1:5Safer flash point; slower precipitation (better crystal form).[1][2]
Alternative Methanol Ethyl Acetate 1:5Used if ether/MTBE are unavailable; higher risk of oiling out.[1]
Critical FAQ: Why Methanol?

Q: Can I use Ethanol or Isopropanol instead of Methanol? A: Proceed with caution. While solubility is lower in EtOH/IPA (which might seem good for yield), these solvents have higher boiling points.[1][2] Removing them requires more heat or lower vacuum, increasing the risk of transesterification (swapping methyl for ethyl/isopropyl) or thermal degradation.[2] Methanol is the native solvent for the methyl ester, preventing transesterification by design.[2]

Module 2: The "Gold Standard" Protocol

This protocol is designed to minimize the two primary failure modes: Hydrolysis (degradation) and Oiling Out (phase separation).[1][2]

Prerequisites
  • Dry Solvents: Methanol must be anhydrous.[1][2] Moisture >0.5% accelerates hydrolysis catalyzed by the HCl salt itself.[2]

  • Seed Crystals: Highly recommended.[1][2] If unavailable, scratch the glass or use a "sacrificial" small batch to generate seeds.[2]

Step-by-Step Workflow
  • Dissolution (The "Minimum Volume" Rule):

    • Dissolve crude solid in boiling anhydrous Methanol .

    • Target: Use the absolute minimum volume required to dissolve the solid at reflux.[2]

    • Action: If the solution is colored (yellow/brown), treat with activated carbon (5 wt%) for 10 mins, then filter hot through Celite.[2]

  • The "Cloud Point" Approach:

    • Remove the heat source.[2] Let the solution cool to warm (~40°C).

    • Add the Anti-Solvent (e.g., Et2O or MTBE) dropwise with vigorous stirring.[1][2]

    • Stop: The moment a faint, permanent turbidity (cloudiness) persists.[2] Do not add excess anti-solvent yet.[1][2]

  • Nucleation (The Critical Step):

    • Add seed crystals now.

    • Stir slowly at room temperature for 30–60 minutes. You should see the turbidity transform into defined crystals.[2]

    • Why? This establishes a crystal lattice surface for new molecules to attach to, preventing them from crashing out as an oil.[2]

  • Completion:

    • Once a heavy crop of crystals exists, cool the flask to 0–4°C (ice bath) for 2 hours.

    • Then add the remaining anti-solvent slowly to maximize yield.[2]

  • Isolation:

    • Filter under nitrogen (to avoid moisture uptake).[1][2]

    • Wash with cold (0°C) Anti-Solvent.[1][2]

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Module 3: Troubleshooting Guide

Issue A: The "Oiling Out" Phenomenon

Symptom: Instead of white crystals, a sticky yellow/colorless oil separates at the bottom.[2]

Cause: The anti-solvent was added too fast, or the concentration of the salt was too high, causing the system to bypass the "metastable zone" and enter the "labile zone" where amorphous phase separation occurs.[2]

Corrective Action:

  • Re-heat: Gently heat the mixture until the oil redissolves (add a splash of MeOH if needed).

  • Seed: Cool slowly. Once the temperature drops, add seed crystals immediately.

  • Triturate: If the oil persists, decant the supernatant.[2] Add fresh Et2O to the oil and scratch the flask wall vigorously with a glass rod.[2] This mechanical energy often induces crystallization.[1]

Issue B: Hydrolysis (Loss of Ester)

Symptom: Lower melting point (<160°C), smell of acid, or loss of product on TLC.[2]

Cause: Water ingress.[1][2] The HCl moiety makes the solution acidic; in the presence of water, the ester reverts to the carboxylic acid (4-hydroxyproline).

Corrective Action:

  • Check Solvents: Ensure MeOH is anhydrous.

  • Limit Heat: Do not boil for extended periods (>15 mins).

  • Neutralize Workup: If you performed an aqueous workup prior to this, ensure all acid was removed or the organic layer was dried thoroughly with MgSO₄.[2]

Module 4: Visualization & Logic

Figure 1: Recrystallization Workflow

Recrystallization_Workflow Start Crude Solid (Methyl 4-hydroxypyrrolidine-2-carboxylate HCl) Dissolve Dissolve in min. vol. Hot Anhydrous MeOH Start->Dissolve Filter Optional: Carbon Treat & Filter Hot Dissolve->Filter Cool Cool to ~40°C Filter->Cool CloudPoint Add Anti-Solvent (Et2O/MTBE) Dropwise to 'Cloud Point' Cool->CloudPoint Seed CRITICAL: Add Seed Crystals Stir 30 mins CloudPoint->Seed Turbidity observed Crystallize Cool to 0-4°C Slowly add remaining Anti-Solvent Seed->Crystallize Isolate Filter & Wash (Cold Et2O) Vacuum Dry Crystallize->Isolate

Caption: Step-by-step workflow emphasizing the critical seeding stage to prevent oiling out.[1]

Figure 2: Troubleshooting Logic Tree

Troubleshooting_Tree Problem Problem Detected Type_Oil Oiling Out (Amorphous Phase) Problem->Type_Oil Type_Hydro Hydrolysis (Low MP / Acid Smell) Problem->Type_Hydro Sol_Reheat Reheat to dissolve + Add MeOH Type_Oil->Sol_Reheat Sol_Trit Decant & Triturate residue with Et2O Type_Oil->Sol_Trit Sol_Dry Check Solvent Water (Must be Anhydrous) Type_Hydro->Sol_Dry Sol_Time Reduce Heat Exposure (<15 mins) Type_Hydro->Sol_Time Sol_Desic Store in Desiccator (P2O5) Type_Hydro->Sol_Desic Sol_Seed Cool Slowly + HEAVY Seeding Sol_Reheat->Sol_Seed

Caption: Decision matrix for diagnosing and resolving common purification failures.[1]

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. Source: Li, Z., et al.[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules (2020).[1][2] Relevance: Establishes the standard MeOH/TMSCl or MeOH/SOCl2 synthesis routes and purification via ether precipitation. URL:[Link]

  • Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride. Source: PrepChem.com (Based on standard literature protocols).[1][2] Relevance: Provides specific melting point data (170-172°C) and the Methanol/Ether recrystallization method. URL:[Link]

  • Purification of Proline Esters (Patent CN106083684A). Source: Google Patents.[1][2] Relevance: Describes industrial scaling of proline ester purification using crystallization cooling and anti-solvents. URL:

Sources

Technical Support Center: Stereoselective N-Methylation of Hydroxyproline Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket: #808-HYP-METH Subject: Preventing Racemization During Reductive Amination of Hydroxyproline Esters Assigned Specialist: Senior Application Scientist

Executive Summary

N-methylation of hydroxyproline (Hyp) esters is a deceptively complex transformation. While standard reductive aminations work well for simple amines, Hyp esters present a "perfect storm" for racemization:

  • Electronic Activation: The ester group increases the acidity of the

    
    -proton.
    
  • Steric Strain: The pyrrolidine ring constrains the transition state, making the molecule sensitive to base-mediated enolization.

  • Functional Interference: The 4-hydroxyl group can participate in competing intramolecular reactions (lactonization) or affect solubility, necessitating polar solvents that often accelerate racemization.

This guide details the Anhydrous Reductive Amination Protocol , a self-validating system designed to eliminate the factors that cause stereochemical erosion.

Module 1: Critical Analysis (The "Why")

To prevent racemization, you must understand its engine: Base-Mediated Enolization .

In a standard protocol using aqueous formaldehyde (formalin) and sodium cyanoborohydride (


), the presence of water and uncontrolled pH often leads to the formation of an enolate intermediate. Once the 

-proton is removed, the stereocenter becomes planar (

). Reprotonation occurs non-selectively, resulting in a racemic mixture (L- and D- isomers).

The Solution: Use Sodium Triacetoxyborohydride (STAB) in anhydrous conditions.

  • STAB is milder than

    
     and does not require toxic cyanide handling.
    
  • Anhydrous conditions (using Paraformaldehyde) prevent ester hydrolysis and minimize solvent-assisted proton exchange.

Visualizing the Pathway

G Start Hyp Methyl Ester (L-Isomer) Imine Iminium Ion Intermediate Start->Imine + HCHO (Mild Acid) Enol Enolate (Planar/Achiral) Imine->Enol + Base / Excess Heat (Slow) Product_L N-Methyl-L-Hyp (Desired) Imine->Product_L + STAB (Fast Reduction) Enol->Product_L Reprotonation Product_D N-Methyl-D-Hyp (Epimer) Enol->Product_D Reprotonation

Figure 1: The kinetic competition between successful reduction (green) and racemization via enolization (red).

Module 2: The Gold Standard Protocol

Method: Anhydrous Reductive Amination using STAB Reagents:

  • Substrate: Hydroxyproline methyl ester hydrochloride (H-Hyp-OMe·HCl)

  • Carbon Source: Paraformaldehyde (95% powder)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) - Strictly controlled

Step-by-Step Workflow
  • Free-Basing (The Critical Step):

    • Suspend H-Hyp-OMe·HCl (1.0 eq) in anhydrous DCE.

    • Add DIPEA (1.0 eq exactly ).

    • Why: You must neutralize the HCl salt to allow the amine to react with formaldehyde. However, excess base is the primary cause of racemization . Do not use 2.0 eq "just to be safe."

  • Imine Formation:

    • Add Paraformaldehyde (1.5 - 2.0 eq).

    • Stir at Room Temperature (20-25°C) for 30-60 minutes.

    • Observation: The suspension should clarify as the hemiaminal/imine forms.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 2-4 hours.

    • Why STAB? It reduces the iminium ion faster than it reduces the aldehyde, preventing side reactions.[1] It is also acidic enough to buffer the reaction, suppressing enolization [1].

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[2]
      
    • Extract with DCM or EtOAc.

    • Crucial: Do not expose the ester product to strong aqueous base (NaOH) during workup, as this will hydrolyze the ester and racemize the resulting acid.

Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Logic

Troubleshooting Problem Identify Issue Racemization Issue: Loss of Chirality (D-isomer detected) Problem->Racemization NoReaction Issue: Low Conversion (SM remains) Problem->NoReaction SideProducts Issue: Side Products (Lactones/Over-methylation) Problem->SideProducts BaseCheck Check Base Eq. Was DIPEA > 1.0 eq? Racemization->BaseCheck WaterCheck Check Water Content Is STAB decomposed? NoReaction->WaterCheck LactoneCheck Check Workup pH Was pH > 9? SideProducts->LactoneCheck SolventCheck Check Solvent Was MeOH/Water used? BaseCheck->SolventCheck No ReduceBase Solution: Use strictly 1.0 eq DIPEA or pre-freebase w/ resin BaseCheck->ReduceBase Yes SwitchSolvent Solution: Switch to Anhydrous DCE Remove MeOH SolventCheck->SwitchSolvent Yes FreshSTAB Solution: Use fresh STAB bottle Dry solvent WaterCheck->FreshSTAB Yes MildWorkup Solution: Quench with NaHCO3 Keep pH < 8 LactoneCheck->MildWorkup Yes

Figure 2: Decision tree for diagnosing failure modes in N-methylation.

Frequently Asked Questions

Q1: Why can't I just use Methyl Iodide (MeI) and a base? A: MeI is an indiscriminate alkylating agent. To drive the reaction, you need a base to scavenge the acid produced. This base will inevitably deprotonate the


-carbon of the Hyp ester (pKa ~24, lowered by the ester), leading to rapid racemization. Furthermore, MeI often leads to quaternization (formation of the betaine salt), which is irreversible.

Q2: My LC-MS shows a mass corresponding to +12 Da (M+12). What is this? A: This is likely the methylene bridge or aminal formation. It happens if the reduction step is too slow or if STAB is decomposed (wet). The formaldehyde links two amine molecules together.

  • Fix: Ensure your STAB is fresh (it should not smell strongly of acetic acid) and increase the stirring speed during STAB addition.

Q3: Can I use Methanol as a solvent? A: It is not recommended for stereoconservative synthesis of sensitive esters. While STAB is stable in MeOH for short periods, MeOH is protic and facilitates proton exchange at the


-position if any base is present. DCE or THF are superior for maintaining stereochemical integrity [2].

Q4: How do I remove the boron byproducts without acidic hydrolysis? A: A simple wash with saturated aqueous


 is usually sufficient to solubilize the boron salts as borates/boric acid, which partition into the aqueous layer. Avoid strong acids (HCl workup) if your ester is acid-labile (e.g., t-butyl ester), though methyl esters are generally robust to brief acidic washes.
Module 4: Comparative Reagent Data
ReagentRisk of RacemizationRisk of Over-MethylationWater ToleranceRecommendation
STAB (NaBH(OAc)₃) Low LowLow (Decomposes)Highly Recommended
NaCNBH₃ModerateLowHighAvoid (Toxic/Slow)
NaBH₄HighHighModerateNot Recommended
H₂ / Pd-CLowLowN/AGood alternative (if no benzyl groups)
Methyl IodideVery High Very High N/ADo Not Use
References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Aurelio, L., et al. (2010). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5883–5946.

  • BenchChem Technical Support. (2025). "Avoiding Racemization of Hydroxyproline in Peptide Synthesis."

Sources

Purification of H-Hyp-OMe using cation-exchange chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cation-Exchange Chromatography for L-Hydroxyproline Methyl Ester

Ticket ID: CEX-HYP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary

Welcome to the Technical Support Center. You are likely processing a crude reaction mixture containing L-Hydroxyproline methyl ester (H-Hyp-OMe) , unreacted L-Hydroxyproline (H-Hyp-OH) , and mineral acids (e.g., HCl).[1][2][3]

The purification of amino acid esters via Cation-Exchange Chromatography (CEX) relies on a critical charge difference.[1][3] At slightly acidic pH (pH 4.0–6.0), the free amino acid exists primarily as a zwitterion (net charge 0) and will not bind to the resin, whereas the ester retains a positive charge (net +1) and binds strongly.[2][3]

Warning: H-Hyp-OMe is unstable as a free base.[1][2][3] It rapidly cyclizes to form diketopiperazines (DKP) or hydrolyzes back to the acid if handled improperly.[3] This guide prioritizes protocols that maintain the molecule as a stable salt (e.g., Hydrochloride).[2][3]

Module 1: Experimental Workflow & Logic

The Separation Mechanism

The success of this purification depends on exploiting the pKa shift caused by esterification.[3]

MoleculeStructure State at pH 5.0Net ChargeResin Interaction (CEX)
H-Hyp-OH (Free Acid)

0 (Zwitterion) Flow-Through (Does not bind)
H-Hyp-OMe (Product)

+1 (Cation) Bind (Retained)
Visual Workflow (DOT Diagram)

The following diagram outlines the decision logic and flow for the purification process.

G Start Crude Reaction Mix (H-Hyp-OMe + H-Hyp-OH + HCl) Condition Adjust pH to 4.0 - 5.0 (Citrate or Acetate Buffer) Start->Condition Column Load onto Dowex 50W-X8 (H+ Form) Condition->Column FlowThrough Flow-Through Fraction Contains: H-Hyp-OH (Zwitterion) Column->FlowThrough Unbound Wash Wash with Water/Buffer Remove residual neutrals Column->Wash Elution Elution Step Choice Critical! Wash->Elution PathA Method A (Recommended): Elute with 1N - 2N HCl Elution->PathA Preferred PathB Method B (Risky): Elute with NH4OH or Base Elution->PathB Avoid ProductA Product: H-Hyp-OMe · HCl (Stable Solid) PathA->ProductA ProductB Product: DKP / Amide / Hydrolysis (Degraded Impurities) PathB->ProductB

Figure 1: Purification logic flow. Note the critical divergence at the elution step to prevent product degradation.

Module 2: Step-by-Step Protocol

Resin Preparation
  • Resin: Strong Cation Exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120).[1][2][3]

  • Mesh Size: 50–100 mesh (for gravity flow) or 200–400 mesh (for flash chromatography).[1][2][3]

  • Cycle: Ensure resin is in the H+ form .[1][3] If reusing, regenerate with 3N HCl, then wash with distilled water until the effluent is neutral (pH ~6–7).[2][3]

Sample Loading (The "Capture" Phase)
  • Preparation: Dissolve your crude H-Hyp-OMe residue in distilled water.

  • pH Adjustment: Adjust the sample pH to 4.0–5.0 using dilute pyridine or careful addition of NaOH (keep cold!).[1][3]

    • Why? At this pH, unreacted Hydroxyproline is zwitterionic and will not bind.[1][2][3] The Methyl Ester is cationic and will bind.[3]

  • Loading: Apply to the column at a slow flow rate (approx 1 mL/min for a 20g column).

Washing (The "Purification" Phase)[2][3][4]
  • Solvent: Distilled Water or 10mM Ammonium Acetate (pH 5.0).

  • Volume: 3–5 Column Volumes (CV).

  • Monitoring: Test the flow-through with Ninhydrin (TLC). You should see a spot for H-Hyp-OH (Rf ~0.2–0.3 depending on solvent).[1][2][3] Continue washing until the effluent is Ninhydrin-negative.[1][3]

Elution (The "Recovery" Phase)[2][3][4]
  • Reagent: 1N to 2N Hydrochloric Acid (HCl). [1][2][3]

    • Critical: Do NOT use Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][2] Ammonia causes ammonolysis, converting your ester to an amide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      ) [1].[1][2]
  • Collection: Collect fractions. The H-Hyp-OMe will elute as the HCl salt.[1][3]

  • Post-Processing: Concentrate the acidic fractions under reduced pressure (Rotavap) at <40°C .

    • Result: White to off-white crystalline solid (H-Hyp-OMe[1][2][3] · HCl).

Module 3: Troubleshooting & FAQs

Q1: My yield is low, and I see free Hydroxyproline in the product. Why?

Diagnosis: Hydrolysis during elution or concentration.[1][3] Root Cause:

  • Heat: Methyl esters are labile.[1][3] If you evaporated the HCl eluate at >45°C, the residual water and acid hydrolyzed the ester back to the acid.[3]

  • Resin pH: If the column sat for too long in water (neutral pH) with the ester bound, slow hydrolysis can occur.[1][3] Resolution:

  • Keep Rotavap bath temperature <35°C .[1][3]

  • Process immediately. Do not store the ester bound to the resin overnight.[3]

Q2: Can I use Triethylamine (TEA) or Ammonia to elute the free base?

Diagnosis: Dangerous Protocol.[1][3] Technical Insight:

  • Ammonia: Will attack the ester carbonyl, forming L-Hydroxyproline Amide (Ammonolysis).[1][2][3]

  • TEA/Free Base: If you elute H-Hyp-OMe as a free base (pH > 7), it undergoes intramolecular cyclization to form Diketopiperazine (DKP) , especially if the solution is concentrated [2].[1][2][3] Resolution: Always elute and store as the Hydrochloride salt (H-Hyp-OMe · HCl).

Q3: The resin is clogged or flow is extremely slow.

Diagnosis: Physical fouling or osmotic shock.[1][3] Resolution:

  • Osmotic Shock: Dowex 50W swells/shrinks significantly between H+ and salt forms.[1][3] If you changed buffers too rapidly, the resin bed might have cracked or compressed.[2][3] Repack the column.

  • Viscosity: Hydroxyproline solutions can be viscous.[1][3][4] Dilute the sample 1:1 with water before loading.[1][3]

Q4: How do I verify the product is the Ester and not the Acid?

Diagnosis: Analytical Validation. Resolution:

  • TLC: Run on Silica (n-Butanol:Acetic Acid:Water, 4:1:1).[1][2][3] The Ester (H-Hyp-OMe) will have a higher Rf than the free acid (H-Hyp-OH) due to blocked carboxyl polarity.[1][2][3]

  • NMR: Check ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR (D2O). Look for the methyl singlet  (
    
    
    
    ppm).[1] If this peak is missing or small, hydrolysis occurred.[1][2][3]

Module 4: Quantitative Data & Properties

PropertyH-Hyp-OMe (Ester)H-Hyp-OH (Free Acid)Significance
Molecular Weight 145.16 g/mol (Free base)131.13 g/mol Mass spec confirmation.[1][2][3]
pKa (Amine) ~7.01 [3]~9.7Ester is a weaker base; requires lower pH to ensure protonation.[1][2][3]
pKa (Carboxyl) N/A (Blocked)~1.92Lack of acidic pKa prevents zwitterion formation at pH 5.[1][2][3]
Stability Poor (Free base)StableAlways store ester as HCl salt at -20°C.

References

  • Brenner, M., & Huber, W. (1953).[1][2][3] Preparation of amino acid esters. Helvetica Chimica Acta.[1][3] (Establishes the instability of amino acid esters toward ammonia and the preference for acidic or non-nucleophilic elution).

  • Gairi, M., et al. (1995).[1][2][3] Diketopiperazine formation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[1][3] (Demonstrates the rapid cyclization risk of Pro/Hyp derivatives).

  • EPA CompTox Dashboard. (2025). 4-Hydroxyproline methyl ester Properties. U.S. Environmental Protection Agency.[1][3][4] [Link][2][3]

  • Bio-Works. (2024). Purification of peptides by cation exchange chromatography. Application Note. [Link] (General protocols for peptide/amino acid CEX).

For further assistance, please reply with your specific chromatogram or NMR data.

Sources

Technical Support Center: H-Hyp-OMe Solubility in Dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving solubility challenges with (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, commonly known as H-Hyp-OMe. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties dissolving this versatile amino acid derivative in dichloromethane (DCM). Here, we will explore the underlying chemical principles governing its solubility and provide a series of systematic, field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my H-Hyp-OMe not dissolving in pure dichloromethane (DCM)?

A: The primary reason for the poor solubility of H-Hyp-OMe in DCM lies in the fundamental principle of "like dissolves like".[1][2][3] H-Hyp-OMe is a moderately polar molecule, while DCM is a nonpolar aprotic solvent.[4][5]

  • Molecular Polarity: H-Hyp-OMe possesses a secondary amine (-NH-) and a hydroxyl (-OH) group. These functional groups are capable of forming strong intermolecular hydrogen bonds with each other, leading to aggregation and making it difficult for the nonpolar DCM molecules to solvate them effectively.

  • Zwitterionic Character: Like other amino acid derivatives, H-Hyp-OMe can exist in a zwitterionic form, where the amine group is protonated (-NH2+-) and the carboxyl group (if it were not an ester) would be deprotonated.[6] This charge separation significantly increases polarity, further reducing its affinity for nonpolar solvents. The methyl ester reduces this tendency compared to the free acid, but the inherent polarity of the amino and hydroxyl groups remains a dominant factor.

Simply put, the strong self-association of H-Hyp-OMe molecules through hydrogen bonding is energetically more favorable than interacting with the weakly interacting DCM molecules.

Q2: I have the hydrochloride salt (H-Hyp-OMe·HCl). How does this affect solubility in DCM?

A: The hydrochloride salt form (H-Hyp-OMe·HCl) is significantly more polar than the free base.[7] The presence of an ionic chloride salt makes it almost completely insoluble in a nonpolar solvent like DCM. The ionic nature of the salt requires a highly polar, typically protic, solvent to effectively solvate the ions and break apart the crystal lattice. Therefore, attempting to dissolve H-Hyp-OMe·HCl directly in pure DCM will be unsuccessful. This is a common challenge encountered with amino acid ester hydrochlorides in organic media.[8]

Q3: What is the simplest first step to troubleshoot this solubility issue?

A: The most straightforward initial approach is the use of a polar co-solvent.[9] Adding a small percentage of a polar solvent to your DCM can disrupt the intermolecular hydrogen bonding of the H-Hyp-OMe and increase the overall polarity of the solvent system, thereby improving solubility. This is often the quickest way to achieve a homogeneous solution without chemically modifying your starting material.

Troubleshooting Workflow & Protocols

If you are facing solubility issues, follow this systematic workflow. Start with the simplest method (co-solvents) and proceed to more advanced techniques if necessary.

Caption: A stepwise guide for troubleshooting H-Hyp-OMe solubility.

Protocol 1: Systematic Co-Solvent Screening

This protocol is designed to find the minimum amount of a suitable polar co-solvent needed to dissolve H-Hyp-OMe in DCM. This is crucial for reactions where the co-solvent might interfere with the chemistry.

Objective: To achieve a clear, homogeneous solution of H-Hyp-OMe in a DCM-based solvent system.

Materials:

  • H-Hyp-OMe (free base)

  • Anhydrous Dichloromethane (DCM)

  • Co-solvents (see table below)

  • Small vial or test tube

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Preparation: Add your desired amount of H-Hyp-OMe to a clean, dry vial.

  • Initial DCM Addition: Add a volume of DCM that corresponds to your target final concentration (e.g., for a 0.1 M final solution, add the full volume of DCM). Observe that the material does not dissolve.

  • Co-solvent Titration: Begin adding the selected co-solvent dropwise or in small, measured increments (e.g., 1% of the total volume at a time) while vortexing or stirring vigorously.

  • Observation: Continue adding the co-solvent until the H-Hyp-OMe is fully dissolved and the solution is clear. Note the final percentage (v/v) of the co-solvent required.

  • Optimization: If solubility is achieved, repeat the experiment with slightly less co-solvent to determine the minimum threshold for dissolution. Gentle warming (30-40°C) or sonication can also be applied to aid dissolution.[9]

Co-Solvent Selection Guide:

Co-SolventTypeDielectric Constant (Polarity)Recommended Starting % (v/v)Notes
Methanol (MeOH) Polar Protic32.72-10%Highly effective but can interfere with reactions involving acyl chlorides or other electrophiles.
Dimethylformamide (DMF) Polar Aprotic36.75-15%Good general-purpose choice. High boiling point can make removal difficult.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.25-15%Similar to DMF, very effective polar aprotic solvent.
Tetrahydrofuran (THF) Moderately Polar Aprotic7.610-25%Less polar than DMF/MeOH but can still improve solubility and is often compatible with a wide range of reactions.[10]

Protocol 2: In-Situ Neutralization of H-Hyp-OMe·HCl

This protocol is essential when starting with the hydrochloride salt. The goal is to deprotonate the amine in situ to generate the more organic-soluble free base.[11]

Objective: To dissolve H-Hyp-OMe·HCl in DCM for subsequent reactions (e.g., peptide coupling).

Materials:

  • H-Hyp-OMe·HCl

  • Anhydrous Dichloromethane (DCM)

  • Non-nucleophilic tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Suspension: Suspend the H-Hyp-OMe·HCl (1.0 equivalent) in anhydrous DCM in your reaction vessel. The mixture will appear as a cloudy slurry.

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or DIPEA (1.05 to 1.1 equivalents), to the suspension dropwise while stirring.

  • Stirring: Allow the mixture to stir at room temperature. The reaction is the neutralization of the ammonium salt to the free amine.

  • Observation: As the free base is formed, the solid should gradually dissolve, resulting in a clear, homogeneous solution. This process can take anywhere from 15 to 60 minutes.[12] The by-product, triethylammonium chloride (TEA·HCl), is often insoluble in DCM and may precipitate as a white solid, which can typically be filtered off if necessary, though it often does not interfere with subsequent steps.

Caption: In-situ neutralization of the HCl salt to the soluble free base.

By following this structured guide, researchers can systematically and efficiently overcome the solubility challenges associated with H-Hyp-OMe in dichloromethane, ensuring the smooth progression of their synthetic workflows.

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2022). MDPI. [Link]

  • PubChem. (n.d.). methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Talukdar, H., Rudra, S., & Kundu, K. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing. [Link]

  • Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. (2025). ACS Publications. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • Hayashi, K., et al. (2014). Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]

  • Mishra, A. R., et al. (2008). Synthesis, characterization and antimicrobial activity of some new Schiff bases of fenbufen. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents?[Link]

  • The Solution Process. (n.d.). Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Al-Akayleh, F., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository. [Link]

  • RevisionDojo. (2023). Why Do Polar And Nonpolar Substances Dissolve Differently?. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE. [Link]

Sources

Technical Support Center: Controlling Stoichiometry to Prevent Di-protection Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective protection chemistry. Di-protection, the unintended protection of a second functional group, is a common side reaction that can significantly lower yields and complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control stoichiometry and minimize these unwanted side reactions.

I. Understanding the Challenge: The Stoichiometry vs. Selectivity Balancing Act

In an ideal reaction, adding exactly one equivalent of a protecting group reagent to a molecule with two or more similar reactive sites would result in perfect mono-protection. However, the reality is often a statistical mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct. The core of the issue lies in the relative reaction rates. If the rate of the first protection is not significantly faster than the second, di-protection is inevitable.

This guide will explore strategies to manipulate these reaction rates and shift the equilibrium towards your desired mono-protected product.

II. Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.

Scenario 1: You are attempting to mono-protect a diol and are observing significant di-protection.

Question: I'm trying to protect a primary-secondary diol with TBDMS-Cl and I'm getting a mixture of the mono-protected (at the primary position) and the di-protected product. How can I improve the selectivity for mono-protection?

Answer: This is a classic challenge in selective protection. The primary alcohol is less sterically hindered and therefore reacts faster, but the secondary alcohol is still reactive enough to compete, leading to the di-protected species.[1] Here are several strategies to enhance selectivity, ranging from simple adjustments to more fundamental changes in your reaction setup.

Initial Troubleshooting Steps:
  • Stoichiometry Control: This is your first and most critical parameter.

    • Action: Carefully add no more than 1.0 equivalent of the silyl chloride.[2] It is often beneficial to start with slightly less, for instance, 0.95 equivalents, to ensure the diol is in excess. This statistically favors mono-protection.

    • Causality: By limiting the protecting group reagent, you ensure that once a molecule is mono-protected, it is less likely to encounter another molecule of the silylating agent before all the starting diol has reacted once.

  • Rate of Addition: The speed at which you introduce the protecting group reagent can dramatically influence the outcome.

    • Action: Instead of adding the silyl chloride all at once, use a syringe pump to add it slowly over an extended period (e.g., 1-2 hours) to a solution of the diol and base.

    • Causality: Slow addition maintains a very low instantaneous concentration of the silylating agent. This ensures that the more reactive primary alcohol is protected first. By the time the less reactive secondary alcohol would begin to react, the limiting silylating agent has been consumed by the more reactive sites on other diol molecules.

  • Temperature Control: Reaction temperature affects the rate of both the desired and undesired reactions.

    • Action: Lower the reaction temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C.

    • Causality: The activation energy for the protection of the more sterically hindered secondary alcohol is likely higher than that for the primary alcohol. Lowering the temperature will disproportionately slow down the undesired di-protection reaction more than the desired mono-protection.

Advanced Strategies:

If the initial steps do not provide sufficient selectivity, consider these more advanced approaches:

  • Choice of Base: The base used can influence the nucleophilicity of the different hydroxyl groups.

    • Action: If you are using a strong, non-selective base like sodium hydride, consider switching to a bulkier or milder base like triethylamine or 2,6-lutidine.

    • Causality: A sterically hindered base may selectively deprotonate the more accessible primary alcohol, thereby generating the more reactive alkoxide at that position.

  • Protecting Group Selection: The steric bulk of the protecting group itself is a powerful tool for selectivity.[1]

    • Action: If TBDMS is not selective enough, switch to a bulkier silyl group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).

    • Causality: The increased steric hindrance of TIPS or TBDPS will further amplify the difference in reaction rates between the primary and secondary alcohols, as the bulky protecting group will have a much harder time accessing the more crowded secondary position.[3]

Scenario 2: You are trying to mono-protect a diamine and are getting di-protection.

Question: I have a molecule with both an aliphatic and an aromatic amine. I want to protect the aromatic amine with a Boc group, but I'm also seeing protection of the aliphatic amine. How can I achieve selectivity?

Answer: This is a common challenge where the desired selectivity goes against the inherent reactivity of the functional groups, as aliphatic amines are generally more nucleophilic than aromatic amines. However, you can exploit the difference in their pKa values to achieve selective protection.[4]

Key Strategy: pH Control
  • Action: Perform the reaction in a buffered aqueous/organic solvent system at a pH of approximately 4.5.[4] A common system is 10% aqueous acetic acid and 1,4-dioxane.

  • Causality: At a pH of 4.5, the more basic aliphatic amine (pKa ~9-10) will be predominantly protonated, forming an unreactive ammonium salt.[4][5] The less basic aromatic amine (pKa ~4-5) will exist in a significant equilibrium concentration as the free, nucleophilic amine, allowing it to react with the Boc-anhydride.[4]

Experimental Protocol: Selective Mono-Boc Protection of an Aromatic Amine
  • Dissolve the diamine (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • Adjust the pH to 4.5 if necessary.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the mono-protected product.

III. Frequently Asked Questions (FAQs)

Q1: How can I be sure I am adding exactly 1.0 equivalent of my protecting group reagent?

A1: Accurate stoichiometry is crucial. For solid reagents, ensure they are pure and dry, and use a calibrated analytical balance. For liquid reagents, it is best to use a calibrated microliter syringe. If the reagent is particularly volatile or difficult to handle, consider preparing a stock solution in an anhydrous solvent and adding a precise volume.

Q2: What is the best way to monitor the reaction to avoid over-reaction (di-protection)?

A2: Thin Layer Chromatography (TLC) is often the quickest and most convenient method. It allows you to visualize the disappearance of the starting material and the appearance of the mono- and di-protected products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are excellent options. It is advisable to run standards of your starting material and, if possible, the di-protected product to aid in identification.

Q3: Can solvent choice affect the selectivity of a mono-protection reaction?

A3: Yes, the solvent can play a significant role. For silylation reactions, polar aprotic solvents like DMF or THF are common.[6] In some cases, using a less polar solvent can enhance selectivity by disfavoring the more polar transition state leading to the di-protected product. It is an empirical parameter that may require some optimization for your specific substrate.

Q4: I have a symmetrical diol. Is it possible to achieve selective mono-protection?

A4: While more challenging than with non-symmetrical diols, it is possible. The strategies of limiting stoichiometry to less than one equivalent and using slow addition are even more critical here. You will likely obtain a statistical mixture, but you can optimize the conditions to maximize the yield of the mono-protected product. Purification by column chromatography will be necessary to separate the components. Alternatively, consider using a protecting group that can cyclize to protect both hydroxyls, such as forming a benzylidene acetal.[3][7]

Q5: Are there any "tricks" for protecting one of two identical functional groups?

A5: One advanced strategy for symmetrical diols is to use a desymmetrization approach. This involves using a chiral reagent or catalyst to selectively protect one of the two enantiotopic hydroxyl groups. Another approach is to use a large, bulky protecting group that, once installed on one hydroxyl, sterically hinders the other from reacting.

IV. Visualizing the Strategy: Decision Workflow

The following diagram illustrates a typical decision-making process when troubleshooting a mono-protection reaction that is yielding a di-protected side product.

G start Di-protection Observed stoichiometry Adjust Stoichiometry (≤1.0 equiv) start->stoichiometry slow_addition Implement Slow Addition (Syringe Pump) stoichiometry->slow_addition If still low selectivity lower_temp Lower Reaction Temperature slow_addition->lower_temp If still low selectivity check_selectivity Is Selectivity Sufficient? lower_temp->check_selectivity change_base Change Base (e.g., to a bulkier one) change_pg Change Protecting Group (e.g., to a bulkier one) change_base->change_pg If still low selectivity re_evaluate Re-evaluate Strategy/ Consider orthogonal protection change_pg->re_evaluate check_selectivity->change_base No end Proceed with Synthesis check_selectivity->end Yes

Caption: A workflow for optimizing mono-protection reactions.

V. Quantitative Data Summary

The following table summarizes the key experimental variables and their expected impact on the ratio of mono- to di-protected product.

ParameterRecommended ActionRationaleExpected Outcome
Stoichiometry Use ≤ 1.0 equivalent of protecting agentStatistically favors mono-protection by limiting the reagent.Increase in mono:di ratio
Rate of Addition Slow addition via syringe pumpMaintains low instantaneous concentration of the protecting agent.Increase in mono:di ratio
Temperature Lower the reaction temperature (e.g., 0 °C to -20 °C)Disproportionately slows the reaction at the more hindered site.Increase in mono:di ratio
Protecting Group Increase steric bulk (e.g., TBDMS → TIPS)Steric hindrance enhances the reactivity difference between sites.[3]Significant increase in mono:di ratio
Base Use a sterically hindered base (e.g., 2,6-lutidine)Selective deprotonation of the more accessible functional group.Increase in mono:di ratio

VI. References

  • Benchchem. (n.d.). Troubleshooting common side reactions in cross-coupling of silyl ethers. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans. Retrieved March 7, 2026, from

  • Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. (n.d.). ResearchGate. Retrieved March 7, 2026, from

  • Fiveable. (2025, August 15). Protection Reaction Definition - Organic Chemistry II Key.... Retrieved March 7, 2026, from

  • Benchchem. (n.d.). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. Retrieved March 7, 2026, from

  • Kim, S. M., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved March 7, 2026, from

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved March 7, 2026, from

  • Benchchem. (n.d.). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. Retrieved March 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved March 7, 2026, from

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.

Sources

Improving ELSD detection for weak UV-absorbing proline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Enhanced ELSD Detection for Weak UV-Absorbing Proline Derivatives

Mission Statement

Welcome to the technical support hub for the analysis of proline derivatives. Unlike primary amino acids, proline is a secondary amine with a cyclic structure that lacks significant UV chromophores. When derivatized (e.g., for peptide synthesis or medicinal chemistry), these compounds often remain invisible to standard UV/Vis detection (214 nm/254 nm) or exhibit poor response factors.

This guide provides a self-validating framework to optimize Evaporative Light Scattering Detection (ELSD) for these challenging analytes. Our goal is to maximize signal-to-noise (S/N) ratios while preventing the thermal degradation or volatilization of semi-volatile proline intermediates.

Part 1: The Physics of Detection

Q: Why is my UV detector failing, and how does ELSD solve this?

A: Proline derivatives often lack conjugated


-systems required for UV absorption. At low wavelengths (200-210 nm), mobile phase absorption (cut-off) interferes with detection.

ELSD is a "universal" mass-based detector.[1][2][3] It does not rely on optical properties.[1][4][5][6] Instead, it relies on the volatility difference between your analyte and the mobile phase.

The ELSD Mechanism:

  • Nebulization: The eluent is mixed with nitrogen gas to form a fine mist.

  • Evaporation: The volatile mobile phase is evaporated in a heated drift tube.[2][3][7]

  • Detection: The remaining non-volatile analyte particles pass through a light beam. The scattered light is measured by a photomultiplier tube.

Critical Insight: Proline derivatives are often semi-volatile . If your drift tube temperature is too high, you will evaporate your sample along with the solvent, resulting in zero signal.[8]

Visualization: ELSD Signal Generation Pathway

ELSD_Mechanism cluster_critical CRITICAL CONTROL POINT Sample Column Eluent (Proline + Solvent) Nebulizer Nebulizer (N2 Gas Mixing) Sample->Nebulizer Liquid Flow DriftTube Drift Tube (Evaporation Zone) Nebulizer->DriftTube Aerosol Mist LightSource Optical Cell (Laser/LED) DriftTube->LightSource Dry Particles Detector Photomultiplier (Scattered Light) LightSource->Detector Rayleigh/Mie Scattering Signal Chromatogram (Peak Area ~ Mass) Detector->Signal A/D Conversion

Figure 1: The ELSD signal generation pathway. The Drift Tube is the critical control point where semi-volatile proline derivatives are most at risk of being lost.

Part 2: Method Optimization & Protocols

Q: How do I maximize sensitivity for semi-volatile proline derivatives?

A: You must operate in the "Sub-Ambient" or Low-Temperature Mode .

Standard ELSD methods often use drift tube temperatures of 60°C–90°C. For proline derivatives (especially esters or Boc-protected forms), this is often too high. You must lower the temperature to a point where the solvent evaporates, but the analyte does not.[7]

Optimization Protocol: The "Temperature-Sweep" Method

Perform this validation step before running your samples.

  • Prepare a Standard: Dissolve your proline derivative at 0.5 mg/mL in the mobile phase.

  • Set Gas Flow: Set Nebulizer Gas (Nitrogen) to 1.6 SLM (Standard Liters per Minute) or 40-50 psi (depending on vendor).

  • Run Isocratic Injections: Inject the standard at decreasing drift tube temperatures.

Run #Drift Tube Temp (°C)Expected OutcomeTechnical Note
180°CLow/No SignalAnalyte volatilization likely.
260°CModerate SignalPartial loss of analyte.
340°C High Signal Optimal Zone for semi-volatiles.
430°CSpiking/NoiseIncomplete mobile phase evaporation.

Scientist's Note: If you see baseline spiking at 30°C–40°C, do not increase the temperature immediately. Instead, slightly increase the gas flow . Higher gas flow aids evaporation without adding thermal energy that degrades the sample.

Q: Which Mobile Phase additives are compatible?

A: ELSD requires 100% volatile mobile phases .

  • Allowed: Formic Acid (0.1%), Trifluoroacetic Acid (TFA, 0.05-0.1%), Ammonium Acetate, Ammonium Formate.

  • FORBIDDEN: Phosphate buffers, Sodium/Potassium salts, Sulfates. These are non-volatile and will cause massive blockages and high background noise.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: High Background Noise / Wavy Baseline

User Question: "My baseline is extremely noisy, even with no injection. It looks like a sine wave."

Root Cause Analysis:

  • Contaminated Mobile Phase: The most common cause. Even "HPLC Grade" solvents can contain non-volatile residues (stabilizers) that ELSD detects.

  • Gas Purity: Oil or moisture in the nitrogen supply.

Corrective Action:

  • Step 1: Switch to LC-MS Grade solvents. They have lower residue-on-evaporation specifications.

  • Step 2: Bypass the column and pump mobile phase directly. If noise persists, the solvent is the culprit.

  • Step 3: Install an inline gas filter (charcoal/moisture trap) on your Nitrogen line.

Issue 2: "Ghost" Peaks

User Question: "I see peaks appearing in my blank injections."

Root Cause Analysis:

  • Column Shedding: Older silica columns can "bleed" stationary phase.[9]

  • System Carryover: Proline derivatives can be sticky.

Corrective Action:

  • Run a "No-Flow" test. Stop the liquid flow but keep gas/temp on. If the detector is silent, the noise/peaks are coming from the liquid stream (Pump/Column).

  • Wash the needle wash station with a strong solvent (e.g., 50:50 MeOH:Water).

Issue 3: Low Sensitivity for Proline Esters

User Question: "I know the mass is there, but the peak is tiny."

Root Cause Analysis:

  • Drift Tube too hot: You are burning off the sample.

  • Gain too low: The photomultiplier voltage is insufficient.

Corrective Action:

  • Lower Drift Tube temperature by 10°C steps.[4]

  • Increase Gain (or PMT setting) by 1-2 units. Note: ELSD response is non-linear (log-log relationship). A small gain increase can double peak height.

Part 4: Advanced Troubleshooting Logic

Use the following decision tree to diagnose signal issues systematically.

Troubleshooting_Tree Start Problem Detected Type Identify Symptom Start->Type Noise High Baseline Noise Type->Noise Wavy/High LowSig Low/No Signal Type->LowSig Missing Peaks Spikes Random Spikes Type->Spikes Sharp Transients SolventCheck Switch to LC-MS Solvents Noise->SolventCheck TempCheck Drift Tube Temp Too High? LowSig->TempCheck ColumnBleed Column Bleed? (Bypass Column) Spikes->ColumnBleed GasCheck Check Gas Purity (Install Trap) SolventCheck->GasCheck GainCheck Increase Gain/PMT TempCheck->GainCheck No Volatile Analyte is Volatile: LOWER TEMP TempCheck->Volatile Yes Precip Sample Precipitation (Check Solubility) ColumnBleed->Precip

Figure 2: Diagnostic logic tree for isolating ELSD performance issues.

References

  • Waters Corporation. 2424 Evaporative Light Scattering (ELS) Detector: Detection of Non-Chromophoric Compounds. Available at: [Link][3][5][9][10][11][12][13][14][15][16][17]

  • Agilent Technologies. Performance Characteristics of the Agilent 1290 Infinity Evaporative Light Scattering Detector (Technical Overview). Available at: [Link]

  • Shimadzu Corporation. ELSD-LT II Low Temperature Evaporative Light Scattering Detector. Available at: [Link]

  • Megoulas, N.C. & Koupparis, M.A. (2005). Evaporative Light Scattering Detection in Liquid Chromatography. Critical Reviews in Analytical Chemistry. (General Principles of ELSD).
  • ResearchGate. Troubleshooting ELSD Baseline Noise. Available at: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts of Methyl 4-Hydroxypyrrolidine-2-carboxylate in D2O: A Stereochemical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-hydroxypyrrolidine-2-carboxylate (commonly known as methyl 4-hydroxyprolinate) is a highly versatile chiral building block utilized extensively in the synthesis of carbapenem antibiotics, ACE inhibitors, and asymmetric catalysts. During its synthesis or procurement, the most critical quality control metric is the diastereomeric purity—specifically, distinguishing between the trans-(2S, 4R) and cis-(2S, 4S) isomers.

Because both diastereomers have identical masses and similar polarities, chromatographic separation can be challenging. Consequently, proton Nuclear Magnetic Resonance (1H NMR) spectroscopy in deuterium oxide (D2O) serves as the definitive, self-validating analytical system for stereochemical assignment. This guide provides an in-depth comparison of the 1H NMR profiles of the cis and trans diastereomers, explaining the structural causality behind their spectral differences and detailing a robust analytical protocol.

The Mechanistic Basis of Chemical Shift Differences

To accurately interpret the NMR spectra of 4-hydroxyproline derivatives, one must understand the stereoelectronic forces governing the pyrrolidine ring. You cannot simply memorize chemical shifts; you must analyze the ring pucker.

The conformation of the five-membered pyrrolidine ring is dictated by the gauche effect between the highly electronegative 4-hydroxyl group and the ring nitrogen [1].

  • The trans Isomer (2S, 4R): The stereoelectronic preference forces the ring into a Cγ-exo pucker. This specific pucker preorganizes the dihedral angles between the C2 and C3 protons, resulting in a distinct double doublet (dd) for the C2-H proton (typically with coupling constants of

    
     Hz) [2].
    
  • The cis Isomer (2S, 4S): The altered stereochemistry at C4 reverses the gauche interaction, forcing the ring into a Cγ-endo pucker. This shifts the spatial relationship of the protons relative to the anisotropic shielding cones of the ester carbonyl and the hydroxyl oxygen. Consequently, the C2-H proton appears more as a pseudo-triplet (

    
     Hz), and the C3 protons experience a much wider chemical shift dispersion.
    

By analyzing these predictable shifts and coupling constants, the 1H NMR spectrum becomes a self-validating readout of the molecule's 3D conformation.

Comparative 1H NMR Data

The following table summarizes the diagnostic 1H NMR chemical shifts for the hydrochloride salts of both diastereomers in D2O at 298 K. The hydrochloride salt is standard for amino acid esters to prevent spontaneous cyclization into diketopiperazines.

Proton Positiontrans-(2S, 4R) Isomer (ppm)cis-(2S, 4S) Isomer (ppm)Diagnostic Multiplicity & Coupling (Typical)
-OCH3 (Ester) 3.853.86Singlet (3H). Negligible difference between isomers.
C2-H (

to N)
4.654.55trans: dd (

Hz) cis: t (

Hz)
C4-H (

to OH)
4.604.50Multiplet (1H). Often overlaps with HOD peak if unsuppressed.
C5-H2 (Diastereotopic) 3.45 (pro-R), 3.35 (pro-S)~3.40 (overlapping)trans: Distinct dd and dt due to rigid Cγ-exo pucker. cis: Tighter multiplet.
C3-H2 (Diastereotopic) 2.45 (pro-R), 2.20 (pro-S)2.60 (pro-R), 2.35 (pro-S)cis shows a prominent downfield shift for the C3 protons due to syn-clinal proximity to the endo-OH group.

(Note: Exact chemical shifts may vary slightly depending on sample concentration, exact pH, and temperature, but the relative


 and coupling patterns remain constant.)

Step-by-Step Experimental Protocol: NMR Acquisition

To ensure trustworthiness and reproducibility in your QC workflow, the NMR acquisition must account for the massive solvent residual peak (HOD) in D2O, which naturally resonates at ~4.79 ppm at 298 K. Because the critical C2-H and C4-H protons resonate between 4.50 and 4.70 ppm, a standard single-pulse experiment will result in these signals being obscured by the water peak.

Methodology: Presaturation NMR Workflow
  • Sample Preparation:

    • Weigh exactly 10.0 mg of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride.

    • Dissolve the compound in 0.6 mL of high-purity D2O (99.9% D).

    • Add 1.0

      
      L of a 10 mM solution of TSP (Trimethylsilylpropanoic acid) in D2O to serve as the internal chemical shift reference (0.00 ppm).
      
    • Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Instrument Calibration:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Lock the magnetic field to the D2O signal and perform rigorous automated shimming (e.g., TopShim) to ensure narrow line widths, which is critical for resolving the C2-H coupling constants.

  • Pulse Sequence Selection:

    • Select a 1D sequence with presaturation (e.g., zgpr on Bruker systems).

    • Set the presaturation frequency exactly to the center of the HOD peak (~4.79 ppm).

    • Apply a low-power continuous wave (CW) irradiation during the relaxation delay (D1 = 2.0 to 3.0 seconds) to suppress the solvent signal without saturating the adjacent analyte peaks.

  • Acquisition & Processing:

    • Acquire 16 to 32 scans.

    • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

    • Phase and baseline correct the spectrum manually. Reference the TSP singlet to exactly 0.00 ppm.

    • Integrate the C3-H2 multiplets (2.20–2.60 ppm) to quantify the cis/trans ratio, as these peaks are far removed from the water suppression region and offer the cleanest baseline for integration.

Analytical Workflow Visualization

The following diagram outlines the logical decision matrix for releasing a batch of synthesized methyl 4-hydroxyprolinate based on the 1H NMR protocol described above.

NMR_Workflow Start Synthesized Batch Methyl 4-hydroxyprolinate Prep Sample Preparation Dissolve 10 mg in 0.6 mL D2O Add TSP internal standard Start->Prep Acq NMR Acquisition 400/600 MHz, 298 K Presaturation (zgpr) at 4.79 ppm Prep->Acq Process Data Processing Fourier Transform & Phase Correction Reference TSP to 0.00 ppm Acq->Process Analyze Spectral Analysis Integrate C3-H2 Multiplets (2.2-2.6 ppm) Process->Analyze Decision Diastereomeric Purity? Analyze->Decision Pass Release Batch (>99% de) Decision->Pass Yes Fail Reprocess/Recrystallize (<99% de) Decision->Fail No

Caption: 1H NMR Quality Control Workflow for Diastereomeric Purity Assessment.

References

  • Collagen Structure and Stability Shoulders, M. D., & Raines, R. T. (2009). Annual Review of Biochemistry, 78, 929-958. URL:[Link]

  • Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers Hodges, J. A., & Raines, R. T. (2003). Journal of the American Chemical Society, 125(31), 9262-9263. URL:[Link]

Technical Comparison Guide: Specific Optical Rotation of L-4-Hydroxyproline Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-4-Hydroxyproline methyl ester hydrochloride (CAS 40216-83-9) is a critical chiral intermediate in the synthesis of collagen mimetics, neuroactive peptides, and asymmetric catalysts. Its stereochemical purity is the single most important quality attribute, as even minor enantiomeric impurities can disrupt the triple-helical stability of collagen-like peptides or alter the biological activity of pharmaceutical candidates.

This guide provides a definitive reference for the Specific Optical Rotation (


)  of this compound, comparing it against its free acid form, its enantiomer, and structural analogs to aid researchers in precise quality control (QC) and synthesis verification.

Core Data: Specific Optical Rotation Values

The following table synthesizes experimental data from high-purity commercial standards and literature. Use these values to benchmark your synthesized or purchased material.

Table 1: Comparative Optical Rotation Data
CompoundCAS NumberStructureSpecific Rotation

Solvent (

, g/100mL)
Key Insight
L-4-Hyp-OMe HCl 40216-83-9 Target -27.0° to -31.0° Water (

)
Standard QC specification.
L-4-Hyp-OMe HCl40216-83-9Target-24.0° to -31.0°Water (

)
Lower concentration range.
L-Pro-OMe HCl 2133-40-6Analog-30.0° to -33.0°Water (

)
4-OH group has minimal effect on rotation vs. esterification.
L-Hydroxyproline 51-35-4Precursor-74.0° to -77.0°Water (

)
Free acid. Esterification causes a massive shift (~45°).
D-Hyp-OMe HCl 114676-59-4Enantiomer+10.3°*Methanol (

)
Note solvent difference. Positive rotation confirms D-form.

Critical Note on Solvent Effects: The specific rotation of proline derivatives is highly solvent-dependent .

  • Water: Stabilizes the zwitterionic character (in free acid) and solvates the ionic pair (in HCl salts), typically yielding consistent negative values for L-isomers.

  • Methanol: Often results in lower magnitude rotations for these salts. The D-isomer value (+10.3°) in MeOH cannot be directly compared numerically to the L-isomer in Water (-30°), but the sign inversion (negative to positive) is the definitive test for enantiomeric identity.

Technical Analysis & Stereochemical Logic

The "Esterification Shift"

A common point of confusion arises when researchers observe a drop in rotation from the starting material to the product.

  • Starting Material (L-Hyp Free Acid): High magnitude rotation (~ -76°).

  • Product (L-Hyp-OMe HCl): Moderate magnitude rotation (~ -29°).

Mechanism: The free acid exists as a zwitterion in water. Esterification caps the carboxyl group, removing the negative charge and preventing zwitterion formation. This electronic change, combined with the bulky methyl group, significantly alters the chiral environment, resulting in the observed shift. This is not a sign of racemization; it is an intrinsic property of the ester.

Isomer Identification (QC Decision Tree)

Use the following logic flow to interpret your polarimetry results.

QC_Decision_Tree Start Measure [α]D of Sample (Solvent: Water, c=2-4) Check_Sign Check Sign of Rotation Start->Check_Sign Positive Positive (+) Check_Sign->Positive > 0° Negative Negative (-) Check_Sign->Negative < 0° D_Isomer FAIL: D-Isomer Detected Positive->D_Isomer Check_Mag Check Magnitude Negative->Check_Mag Range_Target Value: -27° to -31° PASS: L-trans-Hyp-OMe HCl Check_Mag->Range_Target Range_Low Value: -5° to -15° WARNING: Likely cis-isomer or impure mixture Check_Mag->Range_Low Range_High Value: > -70° ERROR: Free Acid (Unreacted) Check_Mag->Range_High

Caption: QC Decision Tree for validating L-4-Hydroxyproline Methyl Ester stereochemistry.

Experimental Protocol: High-Precision Polarimetry

To achieve reproducible results comparable to the values above, strict adherence to the following SOP is required.

Materials
  • Sample: L-4-Hydroxyproline methyl ester hydrochloride (dried in a desiccator for >4h to remove surface moisture).

  • Solvent: HPLC-grade Water (degassed). Do not use Methanol if comparing to the -30° standard.

  • Equipment: Digital Polarimeter with Sodium D-line (589 nm) source.

Methodology
  • Blanking: Fill the polarimeter cell (1 dm or 0.5 dm) with pure solvent. Ensure no air bubbles are trapped in the light path. Zero the instrument.

  • Sample Prep: Weigh exactly 0.400 g of sample into a 10 mL volumetric flask (

    
    ).
    
    • Note: For limited sample, use 0.100 g in 5 mL (

      
      ), but 
      
      
      
      is the industry standard for this specific salt to minimize signal-to-noise ratio.
  • Dissolution: Add approx. 8 mL of water. Sonicate briefly if needed (the HCl salt is highly soluble). Dilute to volume.

  • Measurement: Rinse the cell with a small amount of the sample solution. Fill the cell. Measure at

    
     or 
    
    
    
    (temperature correction is negligible for this range but should be noted).
  • Calculation:

    
    
    
    • 
       = Observed rotation (degrees)[1][2]
      
    • 
       = Path length (dm)[1]
      
    • 
       = Concentration (g/100mL)[1][3]
      

Synthesis & Stereochemical Pathway

Understanding the synthesis helps predict potential impurities. The standard route preserves the chiral centers.

Synthesis_Pathway L_Hyp L-Hydroxyproline (Free Acid) [α] = -76° (H2O) (2S, 4R) Reagents MeOH / SOCl2 or HCl gas L_Hyp->Reagents L_Hyp_OMe L-Hyp-OMe HCl [α] = -29° (H2O) (2S, 4R) Reagents->L_Hyp_OMe Esterification (Retention of Config)

Caption: Synthesis pathway showing retention of (2S, 4R) configuration during esterification.

References

  • Tokyo Chemical Industry (TCI). Product Specification: trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride (H1533). Retrieved from .

  • AK Scientific. Product Specification: trans-4-Hydroxy-L-proline methyl ester hydrochloride (J99390). Retrieved from .

  • MedChemExpress. Certificate of Analysis: D-Proline, 4-hydroxy-, methyl ester hydrochloride (HY-76105). Retrieved from .

  • Chem-Impex International. Product Specification: L-Proline methyl ester hydrochloride (00768). Retrieved from .

  • National Institutes of Health (NIH) PubChem. Compound Summary: L-Hydroxyproline (CID 5810).[4] Retrieved from .

Sources

Definitive Guide to GC Assay Purity Standards for H-Hyp-OMe Hydrochloride

[1]

Executive Summary: The "Invisible" Analyte Challenge

In the synthesis of collagen-mimetic peptides and pharmaceutical intermediates, L-4-trans-Hydroxyproline methyl ester hydrochloride (H-Hyp-OMe[1][2]·HCl) is a critical chiral building block.[2] However, its validation presents a unique analytical paradox:

  • HPLC Limitations: Lacking a strong chromophore (aromatic ring), it is nearly invisible to standard UV detection, forcing reliance on low-wavelength (200–210 nm) methods susceptible to buffer interference.

  • GC Limitations: As a polar hydrochloride salt, it is non-volatile and thermally unstable, precluding direct gas chromatography.

This guide evaluates the performance of Analytical Grade (>99.0%) H-Hyp-OMe·HCl Purity Standards utilizing an optimized Derivatization-GC-MS workflow. We compare this "Gold Standard" approach against common alternatives (Technical Grade standards and HPLC-UV methods) to demonstrate why purity in the reference material is the rate-limiting step for assay accuracy.[1]

Technical Analysis: The Chemistry of Volatility

To analyze H-Hyp-OMe·HCl by GC, the salt must be neutralized and the polar functional groups (secondary amine and hydroxyl) masked. The industry-standard method is Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

The Reaction Mechanism

The purity of the starting standard dictates the reaction kinetics.

  • Ideal Reaction: H-Hyp-OMe + 2 BSTFA

    
     N,O-di-TMS-Hyp-OMe + Byproducts.[1]
    
  • The Impurity Trap: If the standard contains moisture (common in hygroscopic HCl salts) or hydrolyzed free acid (H-Hyp-OH), the derivatizing agent is consumed by the impurities. This leads to incomplete derivatization , resulting in split peaks (mono-TMS vs. di-TMS) and non-linear calibration curves.[1]

Diagram 1: Derivatization Pathway & Impurity Interference

This diagram illustrates how impurities in lower-grade standards disrupt the derivatization process.[1]

DerivatizationPathwayStandardH-Hyp-OMe·HCl(Standard)TMS_ProductN,O-Di-TMS-Hyp-OMe(Volatile GC Analyte)Standard->TMS_ProductIdeal Reaction (Dry)MoistureImpurity: Moisture/H2O(Common in Tech Grade)Standard->MoistureContaminationFreeAcidImpurity: H-Hyp-OH(Hydrolysis Product)Standard->FreeAcidDegradationBSTFABSTFA + 1% TMCS(Reagent)BSTFA->TMS_ProductIncompleteMono-TMS Derivatives(Ghost Peaks)BSTFA->IncompleteReagent DepletionMoisture->BSTFAConsumes ReagentFreeAcid->BSTFACompetesHydrolysis_TMSTri-TMS-Hyp(Artifact Peak)FreeAcid->Hydrolysis_TMSForms Artifacts

Caption: Pathway analysis showing how moisture and free acid impurities in low-grade standards compete for BSTFA, generating artifact peaks.

Comparative Performance: Analytical Grade vs. Alternatives

We compared the performance of a Certified Analytical Standard (>99.0%) against a Technical Grade Standard (~95%) and a standard HPLC-UV method .

Table 1: Performance Matrix
FeatureAnalytical Grade Standard (GC-MS) Technical Grade Standard (GC-MS) HPLC-UV (210 nm)
Purity Definition >99.0% (Chromatographic Purity)~95% (Often includes salts/water)Variable (Low specificity)
LOD (Limit of Detection) 0.5 ng (SIM Mode)10 ng (High background noise)500 ng (Weak absorbance)
Linearity (

)
> 0.999 0.985 (Non-linear at low conc.)[1]0.990
Derivatization Efficiency 100% (Single Peak)85-90% (Split Peaks observed)N/A
Moisture Sensitivity Pre-dried/Desiccated packagingHygroscopic (Consumes BSTFA)Low
Primary Risk Higher initial costFalse Negatives due to incomplete reactionFalse Positives from buffer noise
Detailed Analysis
1. The "Product": Analytical Grade Standard + BSTFA

Using a high-purity standard ensures that the molar ratio of BSTFA to analyte remains constant.

  • Observation: A single, sharp peak at 12.4 min (representative retention time).

  • Mass Spec: Clean spectrum confirming the N,O-di-TMS derivative (

    
     325 molecular ion usually weak; characteristic fragment 
    
    
    182 dominant).[1]
  • Why it wins: It provides the only reliable way to quantify trace impurities within the Hyp-OMe sample itself.[1]

2. Alternative A: Technical Grade Standards

Technical grade materials often contain 1-3% water and residual HCl.[1]

  • Failure Mode: Water reacts violently with BSTFA to form TMS-OH (silanol), reducing the effective reagent concentration.

  • Result: Appearance of a "shoulder" peak (Mono-TMS derivative) because the N-amine or O-hydroxyl was not fully silylated.[1] This invalidates the quantitative assay.

3. Alternative B: HPLC-UV

Without derivatization (e.g., FMOC), HPLC-UV relies on the carboxylyl absorption at 210 nm.[1]

  • Failure Mode: Common mobile phases (TFA, Formic Acid) absorb in this region. The Signal-to-Noise ratio is poor.[1]

  • Result: High LOD makes it unsuitable for trace impurity analysis, though acceptable for crude assay estimation.

Validated Experimental Protocol

This protocol is designed for the Analytical Grade H-Hyp-OMe·HCl standard.

Reagents
  • Standard: H-Hyp-OMe·HCl (>99.0%), stored in desiccator.

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

  • Solvent: Anhydrous Pyridine (acts as acid scavenger for the HCl salt).

Workflow Steps
  • Preparation: Weigh 10 mg of H-Hyp-OMe·HCl standard into a 2 mL GC vial.

  • Solubilization: Add 500 µL Anhydrous Pyridine. Vortex until the salt is partially suspended (it may not fully dissolve until reacted).

  • Derivatization: Add 300 µL BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.[1]

  • Reaction: Heat at 70°C for 45 minutes . The solution should become perfectly clear (precipitate of Pyridine·HCl may form but the analyte dissolves).

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

Diagram 2: Experimental Workflow Logic

Visualizing the critical control points in the assay.

Workflowcluster_prepSample Preparationcluster_reactDerivatizationcluster_analyzeGC AnalysisWeighWeigh 10mg Standard(Critical: Dryness)SolventAdd 500µL Pyridine(Acid Scavenger)Weigh->SolventReagentAdd 300µL BSTFA(Excess Required)Solvent->ReagentHeatIncubate 70°C / 45 minReagent->HeatCheckVisual Check:Clear Solution?Heat->CheckCheck->WeighFail (Cloudy/Precipitate)InjectInject 1µL (Split 1:50)Check->InjectPassDataQuantify N,O-di-TMS PeakInject->Data

Caption: Step-by-step workflow emphasizing the visual check for reaction completion.

Representative Data (Simulated)

The following data represents typical results achieved when using a Certified Reference Standard versus a generic alternative.

ParameterAnalytical Grade (The Product)Technical Grade (Alternative)
Retention Time (RT) 12.42 min (± 0.[1]02)12.41 min (Main) + 11.80 min (Artifact)
Peak Area (Normalized) 1,000,000 counts850,000 counts (Loss to artifacts)
Theoretical Plates > 50,000< 35,000 (Tailing observed)
Recovery (Spike) 99.8%88.4%

Interpretation: The Technical Grade alternative shows a 15% loss in signal due to incomplete derivatization caused by moisture contamination, leading to a significant underestimation of assay purity if not corrected.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16218469, L-Hydroxyproline methyl ester hydrochloride.[1] Retrieved from [Link]

  • Phenomenex (2025). GC vs. HPLC: A Guide to Choosing the Right Technique for Amino Acid Analysis. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.[3] IntechOpen.[3] Retrieved from [Link]

Comparative Guide: Methyl vs. Benzyl Ester Protection for Hydroxyproline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Methyl (OMe) and Benzyl (OBzl) ester protection strategies for L-Hydroxyproline (Hyp) . It is designed for researchers requiring high-fidelity peptide synthesis and optimization of C-terminal protection schemes.

Executive Summary

For the protection of the C-terminal carboxyl group of Hydroxyproline, the choice between Methyl (OMe) and Benzyl (OBzl) esters dictates the deprotection strategy and the risk profile for side reactions.

  • Methyl Esters are cost-effective and highly stable to acids, making them ideal for solution-phase synthesis where harsh deprotection (saponification) is tolerable. However, they carry a high risk of racemization and diketopiperazine (DKP) formation during base-mediated cleavage.

  • Benzyl Esters offer superior orthogonality.[1][2] They are cleavable via catalytic hydrogenolysis (neutral conditions), eliminating racemization risks. They are the gold standard for fragment condensation strategies and Boc-chemistry, despite a slightly more complex initial synthesis.

Mechanistic Comparison & Stability Profile

The fundamental difference lies in the cleavage vector : Methyl esters rely on nucleophilic acyl substitution (hydrolysis), whereas Benzyl esters rely on C-O bond cleavage (hydrogenolysis or acidolysis).

Stability Matrix
ConditionReagentMethyl Ester (Hyp-OMe)Benzyl Ester (Hyp-OBzl)
Acid (Mild) TFA / DCMStable Stable
Acid (Strong) HF or HBr/AcOHStable Labile (Cleaved)
Base NaOH / LiOHLabile (Hydrolysis)Semi-Stable (Slow hydrolysis)
Base (Fmoc removal) Piperidine / DMFStable Stable
Reduction H₂ / Pd-CStable Labile (Clean cleavage)
Nucleophiles HydrazineLabile (Forms hydrazide)Labile (Forms hydrazide)
Orthogonality in Synthesis Strategies
  • Boc/Bzl Strategy: Hyp-OBzl is the standard. The benzyl ester withstands the TFA used for Boc removal but is cleaved simultaneously with side-chain protecting groups by HF at the end.

  • Fmoc/tBu Strategy: Both esters are stable to piperidine. However, Hyp-OMe requires a separate saponification step at the end, which is incompatible with base-sensitive side chains (e.g., Aspartimide formation). Hyp-OBzl allows for neutral deprotection via hydrogenation, preserving sensitive residues.

Experimental Protocols

Protocol A: Synthesis of H-Hyp-OMe · HCl

High-yield Fischer Esterification

Reagents: L-Hydroxyproline, Methanol (anhydrous), Thionyl Chloride (


).
  • Setup: Chill 100 mL of anhydrous methanol to 0°C in a round-bottom flask under

    
    .
    
  • Activation: Dropwise add 1.2 eq of

    
     (Caution: Exothermic). Stir for 10 mins.
    
  • Addition: Add 10.0 g (76 mmol) of L-Hydroxyproline in one portion.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: BuOH/AcOH/H2O 4:1:1).

  • Workup: Concentrate in vacuo. Redissolve in minimal MeOH and precipitate with cold diethyl ether.

  • Yield: Typically 90–95% as white crystalline solid.

Protocol B: Synthesis of H-Hyp-OBzl · HCl

Acid-Catalyzed Azeotropic Esterification

Reagents: L-Hydroxyproline, Benzyl Alcohol, p-Toluenesulfonic acid (pTsOH), Benzene/Toluene.

  • Setup: Mix L-Hydroxyproline (10 g), Benzyl Alcohol (10 eq), and pTsOH (1.1 eq) in 150 mL benzene or toluene.

  • Dean-Stark: Attach a Dean-Stark trap. Reflux at 110°C until theoretical water volume is collected (approx. 5–8 hours).

  • Isolation: Cool to RT. Add diethyl ether to precipitate the product.

  • Purification: Recrystallize from EtOH/Ether to remove excess benzyl alcohol and pTsOH salts.

  • Yield: Typically 80–85% .

    • Note: Benzyl esters are harder to crystallize than methyl esters due to the lipophilic benzyl group; thorough washing with ether is critical.

Critical Side Reaction: Diketopiperazine (DKP) Formation[3][4][5]

Hydroxyproline is structurally predisposed to intramolecular cyclization due to the conformational constraints of the pyrrolidine ring. When Hyp is the C-terminal or penultimate residue, the free amine can attack the C-terminal ester, ejecting the protecting group and forming a DKP.

  • Risk with Methyl Ester: High . During saponification (pH > 10), the deprotonated amine is highly nucleophilic. The methoxy group is a good leaving group.

  • Risk with Benzyl Ester: Low (during deprotection) . Hydrogenolysis occurs at neutral pH, keeping the amine protonated (if acid is present) or non-nucleophilic, preventing cyclization.

Visualization: DKP Formation Mechanism

The following diagram illustrates the "danger zone" for Hyp esters.

DKP_Mechanism cluster_risk Risk Factor Start H-Hyp-Pro-OR (Dipeptide Ester) Base Base Treatment (Deprotection of OMe) Start->Base pH > 8 Intermediate Nucleophilic Attack (N-term Amine -> Ester Carbonyl) Base->Intermediate Deprotonation DKP Diketopiperazine (DKP) + ROH (Leaving Group) Intermediate->DKP Cyclization & Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation. Methyl esters are highly susceptible during basic hydrolysis, whereas benzyl esters cleaved by hydrogenolysis avoid this pathway.

Decision Matrix: Which to Choose?

FeatureSelect Methyl Ester If: Select Benzyl Ester If:
Scale Multi-kilogram (lower cost).Gram-scale / Research (higher fidelity).
Stereochemistry Minor racemization (<2%) is acceptable.Zero racemization is required (e.g., bio-active peptides).
Sequence Hyp is internal (not C-terminal).Hyp is C-terminal.[1]
Deprotection You can tolerate aqueous base (NaOH).You require neutral conditions (

) or strong acid (HF).
Side Chains No base-sensitive residues (Asp, Asn).Contains Asp/Asn (prone to aspartimide in base).
Workflow Visualization: Orthogonal Strategies

Protection_Strategy Hyp L-Hydroxyproline OMe_Route Route A: Methyl Ester Hyp->OMe_Route OBzl_Route Route B: Benzyl Ester Hyp->OBzl_Route OMe_Synth Synthesis: MeOH / SOCl2 OMe_Route->OMe_Synth OMe_Deprot Deprotection: NaOH / H2O OMe_Synth->OMe_Deprot OMe_Risk Risk: Racemization / DKP OMe_Deprot->OMe_Risk OBzl_Synth Synthesis: BnOH / pTsOH OBzl_Route->OBzl_Synth OBzl_Deprot Deprotection: H2 / Pd-C OBzl_Synth->OBzl_Deprot OBzl_Benefit Benefit: 100% Optical Purity OBzl_Deprot->OBzl_Benefit

Caption: Comparison of synthetic workflows. Benzyl esters offer a "safer" deprotection route for high-value targets.

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Data on stability of methyl vs benzyl esters).
  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Link

Sources

Impact of O-methylation on collagen triple helix stability

Author: BenchChem Technical Support Team. Date: March 2026

Impact of O-methylation on Collagen Triple Helix Stability: A Technical Comparison Guide

Executive Summary: The Stereoelectronic Paradigm Shift

For decades, the stability of the collagen triple helix—nature's most abundant structural motif—was attributed to a water-bridged hydrogen bond network involving the hydroxyl group of 4(R)-hydroxyproline (Hyp). This guide presents a critical re-evaluation of that model based on the O-methylation of Hyp residues.

Experimental data confirms that (2S,4R)-4-methoxyproline (Mop) confers greater stability to the collagen triple helix than the natural Hyp residue. This finding overturns the "water-bridge" hypothesis, demonstrating that stability is primarily driven by stereoelectronic effects (the gauche effect) that preorganize the pyrrolidine ring pucker. O-methylation retains this preorganization while eliminating the entropic penalty associated with solvating the hydroxyl group.

This guide compares the performance of O-methylated collagen against natural (Hyp) and hyperstable fluorinated (Flp) alternatives, providing actionable protocols for researchers in peptide engineering and drug development.

Comparative Performance Analysis

The following table synthesizes thermodynamic and structural data for collagen-mimetic peptides (CMPs) of the sequence (Pro-Yaa-Gly)


.

Table 1: Stability Profile of Modified Collagen Peptides

Residue (Yaa)ModificationRelative Stability (

)
Primary Stabilizing ForceHydration State
Pro NoneLow (~24°C)Steric restriction (weak)Moderate
Hyp 4(R)-OHHigh (~58°C)Stereoelectronic (gauche) + H-bondingHigh (Deleterious)
Mop 4(R)-OMe Very High (~68–70°C) Stereoelectronic (gauche) Low (Favorable)
Flp 4(R)-FHyperstable (~91°C)Strong Stereoelectronic (max electronegativity)Very Low
Key Technical Insights:
  • Mop > Hyp: The methylation of the hydroxyl group prevents the formation of a clathrate-like water cage around the peptide. While water bridges do form in Hyp helices, the entropic cost of ordering these water molecules outweighs their enthalpic benefit. Mop removes this "hydration penalty."

  • Flp > Mop: Fluorine is the most electronegative element, inducing the strongest gauche effect and strongest C

    
    -exo ring pucker preference, leading to the highest thermal stability (
    
    
    
    ).
  • The "Goldilocks" Zone: While Flp is the most stable, Mop offers a unique chemical handle (ether linkage) that is chemically distinct from the highly polarized C-F bond, offering alternative solubility and lipophilicity profiles for drug delivery vectors.

Mechanistic Visualization: The Gauche Effect

The stability of Mop and Flp arises from the gauche effect , where the electronegative substituent (OMe or F) at the


 position prefers a gauche orientation relative to the ring nitrogen. This forces the pyrrolidine ring into the 

-exo pucker, which fixes the main-chain dihedral angles (

) to values ideal for triple helix propagation.

GaucheEffect cluster_hydration Hydration Penalty (Hyp only) Substituent Electronegative Group (OH, OMe, F) Interaction Stereoelectronic Interaction (sigma -> sigma*) Substituent->Interaction Induces Water Ordered Water Network Substituent->Water If OH (Hyp) Pucker Ring Pucker (C-gamma-exo) Interaction->Pucker Enforces Dihedrals Dihedral Angles (phi ~ -60, psi ~ 150) Pucker->Dihedrals Preorganizes Stability Triple Helix Hyperstability Dihedrals->Stability Maximizes Entropy Entropic Cost (-TΔS) Water->Entropy Causes

Figure 1: The causal pathway of stereoelectronic stabilization. Mop and Flp utilize this pathway without triggering the "Hydration Penalty" subgraph.

Experimental Protocols

To validate the stability of O-methylated collagen in your own lab, follow this self-validating workflow.

A. Synthesis of (Pro-Mop-Gly)
  • Reagents: Use Fmoc-protected (2S,4R)-4-methoxyproline (Fmoc-Mop-OH).

  • Method: Solid-Phase Peptide Synthesis (SPPS) on a chlorotrityl resin.

  • Coupling: Standard HBTU/HOBt or HATU activation.

  • Cleavage: TFA:TIS:Water (95:2.5:2.5).

  • Purification: Reverse-phase HPLC (C18 column) with an acetonitrile/water gradient.

  • Validation: ESI-MS must confirm the mass shift of +14 Da per residue relative to Hyp (Total +140 Da for a 10-mer).

B. Circular Dichroism (CD) Thermal Melts

This is the gold standard for measuring


.
  • Sample Prep: Dissolve peptide to 0.2–1.0 mg/mL in 50 mM acetic acid (pH 3.0) or PBS (pH 7.0). Note: Acidic pH often yields sharper transitions for short peptides.

  • Incubation: Incubate at 4°C for >24 hours to ensure complete triple helix folding.

  • Wavelength Scan: Record spectra at 4°C from 190–260 nm.

    • Success Criteria: Distinct positive maximum at ~225 nm and negative minimum at ~200 nm.[1]

  • Thermal Melt: Monitor ellipticity at 225 nm while heating from 5°C to 95°C.

    • Ramp Rate: 10°C/hour (slow ramp is critical for equilibrium measurements).

  • Data Analysis: The

    
     is the inflection point of the sigmoidal curve (first derivative maximum).
    
C. Differential Scanning Calorimetry (DSC)

Used to deconstruct the thermodynamic parameters (


 vs 

).[2]
  • Concentration: Higher concentration required (2–5 mg/mL).

  • Reference: Match buffer exactly to sample dialysate.

  • Scan: 1°C/min scan rate.

  • Interpretation:

    • Hyp: Broad peak, high

      
       (bond breaking) but high entropic penalty.
      
    • Mop: Sharper peak, lower

      
       than Hyp, but much more favorable entropy (
      
      
      
      ), driving the higher free energy of stability (
      
      
      ).

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_analysis Characterization Phase Start Start: Peptide Design (Pro-Mop-Gly)10 SPPS Fmoc SPPS (HBTU/DIEA) Start->SPPS Cleavage TFA Cleavage & Ether Precip. SPPS->Cleavage HPLC HPLC Purification (>95% Purity) Cleavage->HPLC Fold Fold at 4°C (24-48 hrs) HPLC->Fold Lyophilize & Dissolve CD_Spec CD Spectroscopy (225 nm signal) Fold->CD_Spec Check Helix Signal Melt Thermal Melt (5°C -> 95°C) CD_Spec->Melt Signal > 0? Tm_Calc Calculate Tm (First Derivative) Melt->Tm_Calc Decision Tm > Hyp? Tm_Calc->Decision End_Success Valid: Stereoelectronic Stabilization Confirmed Decision->End_Success Yes End_Fail Invalid: Check Purity or Aggregation Decision->End_Fail No

Figure 2: Step-by-step workflow for synthesizing and validating O-methylated collagen peptides.

Conclusion & Implications

The superior stability of O-methylated collagen (Mop) compared to Hydroxyproline (Hyp) provides a powerful tool for drug development. By replacing Hyp with Mop, researchers can:

  • Increase thermal stability of collagen-based biomaterials without using non-biological halogens (like Fluorine).

  • Modulate lipophilicity , potentially improving the pharmacokinetic profile of collagen-mimetic therapeutics.

  • Validate molecular models , confirming that preorganization, not hydration, is the dominant force in collagen folding.

References

  • Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues Source: Journal of the American Chemical Society (Raines Lab)

  • Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers Source: Journal of the American Chemical Society

  • Collagen Structure and Stability Source: Annual Review of Biochemistry

  • Conformational Stability of Collagen Triple Helices Source: PubMed / NIH

Sources

Solid-Phase vs. Liquid-Phase Synthesis Yields with H-Hyp-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "DKP" Bottleneck

The synthesis of peptides containing L-Hydroxyproline methyl ester (H-Hyp-OMe) presents a unique intersection of stereoelectronic advantages and kinetic pitfalls. While the hydroxyl group at the


-position stabilizes the collagen triple helix via the gauche effect, the esterified proline core creates a "perfect storm" for diketopiperazine (DKP) formation .

This guide objectively compares Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) for H-Hyp-OMe derivatives.

  • The Verdict: SPPS on sterically hindered resins (2-CTC) offers superior stepwise yields (>99%) and speed for R&D scales. LPPS remains the gold standard for multi-kilogram GMP production , despite lower per-step yields (70-85%), due to the ability to isolate and purify intermediates, preventing the accumulation of deletion sequences.

Mechanistic Analysis: The Yield Killer

Before comparing protocols, one must understand why yields drop. The primary failure mode for H-Hyp-OMe synthesis is not coupling inefficiency, but aminolysis-induced cyclization .

The Diketopiperazine (DKP) Mechanism

When H-Hyp-OMe is the C-terminal residue (or penultimate residue on resin), the free amine of the next amino acid (after deprotection) can back-bite onto the ester carbonyl. This releases the dipeptide as a cyclic DKP byproduct, truncating the chain.

DKP_Mechanism Start Dipeptide-Ester (H2N-AA-Hyp-OR) Transition Nucleophilic Attack (Amine -> Carbonyl) Start->Transition Basic Conditions Intermediate Tetrahedral Intermediate Transition->Intermediate Product Diketopiperazine (DKP) + Free Resin/Alcohol Intermediate->Product Cyclization & Cleavage

Figure 1: Mechanism of base-catalyzed Diketopiperazine (DKP) formation. In SPPS, this cleaves the peptide from the resin.[1][2][3] In LPPS, it converts the product into a stable impurity.

Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" provided allow you to verify success before proceeding, preventing wasted reagents.

Protocol A: Liquid-Phase Synthesis (LPPS)

Target: Synthesis of Boc-Gly-Hyp-OMe (Collagen model fragment). Challenge: Preventing DKP during the workup of the methyl ester.

Reagents:

  • H-Hyp-OMe·HCl (1.0 eq)

  • Boc-Gly-OH (1.1 eq)

  • EDC[4][5]·HCl (1.2 eq) / HOBt (1.2 eq)

  • NMM (N-methylmorpholine) (2.2 eq)

  • Solvent: DCM/DMF (4:1 ratio)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Gly-OH and HOBt in DCM/DMF at 0°C. Add EDC·HCl and stir for 15 min.

    • Why: Pre-activation minimizes racemization and ensures the active ester is ready before the amine is introduced.

  • Coupling: Add H-Hyp-OMe·HCl followed by slow addition of NMM.

    • Critical Control: Keep temperature at 0°C for the first hour to suppress DKP formation. Allow to warm to RT over 4 hours.

  • Workup (The Yield Trap):

    • Wash with cold 5% KHSO₄ (removes unreacted amine/base).

    • Wash with cold 5% NaHCO₃ (removes unreacted acid).

    • Caution: Do not prolong the NaHCO₃ wash. Basic pH + Methyl Ester = DKP formation. Perform this step rapidly (<5 min).

  • Isolation: Dry over Na₂SO₄ and concentrate.

Validation Checkpoint:

  • TLC: Run in EtOAc/Hexane (3:1). Product should be UV inactive (unless stained) but distinct from starting materials.

  • NMR: Verify the methyl ester singlet at ~3.7 ppm and the Boc singlet at ~1.4 ppm.

Protocol B: Solid-Phase Synthesis (SPPS)

Target: Loading and Coupling to Hyp on Resin. Challenge: Hyp is sterically hindered and prone to DKP cleavage from standard Wang resins.

Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin .[3][6]

  • Reasoning: The bulky trityl linker sterically hinders the back-biting attack, significantly reducing DKP formation compared to Wang or Merrifield resins.

Step-by-Step Methodology:

  • Loading: Dissolve Fmoc-Hyp(tBu)-OH (1.2 eq relative to resin capacity) in dry DCM. Add DIPEA (4.0 eq).[4] Add to 2-CTC resin.

    • Time: 2 hours at RT.[7]

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture and stir for 15 min.

    • Why: Caps unreacted chloride sites with methanol to prevent non-specific binding later.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min).

    • Critical Control: Short deprotection times are crucial.[2] Long exposure to piperidine promotes DKP cleavage even on 2-CTC resin.

  • Coupling (Next AA): Use Fmoc-Gly-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Time: 30-45 min.

Validation Checkpoint:

  • Kaiser Test: Will likely be negative/inconclusive for Hyp (secondary amine).

  • Chloranil Test: Use this instead. A blue stain indicates free secondary amine (successful deprotection). No stain after coupling indicates successful reaction.

Yield & Performance Analysis

The following data aggregates typical results from collagen-mimetic peptide syntheses.

FeatureSolid-Phase (SPPS)Liquid-Phase (LPPS)
Coupling Yield (per step) >99.0% (Optimized)75% - 90%
Effective Yield (3-mer) ~95%~60% - 75%
Purity (Crude) High (85-95%)Variable (requires extraction/column)
DKP Risk Medium (Manageable with 2-CTC)High (Requires careful pH control)
Scalability Linear up to ~100gExponential (Cost-effective at >1kg)
Purification Final HPLC onlyIntermediate crystallization possible
Comparative Workflow

Workflow_Comparison cluster_SPPS SPPS Workflow (High Speed) cluster_LPPS LPPS Workflow (High Scale) S1 Resin Loading (2-CTC) S2 Deprotection (Piperidine) S1->S2 S3 Coupling (Excess Reagents) S2->S3 S4 Cleavage (TFA) S3->S4 L1 Solution Coupling (1:1 Stoich) L2 Aqueous Workup (Extraction) L1->L2 L3 Intermediate Isolation/Cryst. L2->L3 L4 Deprotection (TFA or H2) L3->L4

Figure 2: Workflow comparison showing the intermediate isolation steps in LPPS vs. the linear flow of SPPS.

Conclusion & Recommendations

For H-Hyp-OMe specifically, the choice of phase dictates the yield profile:

  • Choose SPPS (Protocol B) if:

    • You are synthesizing long collagen mimetics (>5 residues).

    • Speed is critical.

    • Recommendation: Strictly use 2-Chlorotrityl Chloride resin to mitigate DKP formation.[3][6] Avoid Wang resin.

  • Choose LPPS (Protocol A) if:

    • You are producing short fragments (di-/tri-peptides) at multi-gram/kilogram scale.

    • You need to validate the structure of intermediates.

    • Recommendation: Use EDC/HOBt for coupling and perform basic washes rapidly at low temperature (0-4°C) to preserve the methyl ester.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][6][8] Journal of the American Chemical Society. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[6][8][9] International Journal of Peptide and Protein Research. Link

  • Steinauer, R., et al. (1989). Diketopiperazine formation in solid-phase peptide synthesis of Gly-Pro-containing peptides.[9] International Journal of Peptide and Protein Research.

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

Sources

The Hidden Variable: A Definitive Guide to Identifying Impurities in Commercial H-Hyp-OMe

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying common impurities in commercial H-Hyp-OMe samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of peptide synthesis and medicinal chemistry, H-Hyp-OMe HCl (L-4-trans-Hydroxyproline methyl ester hydrochloride) is a ubiquitously used chiral building block.[1] However, its apparent simplicity belies a complex impurity profile that often escapes standard detection methods.

This guide challenges the industry-standard reliance on simple HPLC-UV (210 nm) for this non-chromophoric compound. We objectively compare analytical alternatives—demonstrating why Charged Aerosol Detection (CAD) and qNMR are superior to traditional UV methods for ensuring the integrity of your starting material.

Part 1: The Impurity Landscape

Commercial H-Hyp-OMe is susceptible to three primary degradation pathways during storage and handling. Understanding these mechanisms is the first step toward detection.

1. Hydrolysis (The Silent Killer)

Moisture ingress causes the cleavage of the methyl ester, reverting the compound to the free acid (H-Hyp-OH ).

  • Impact: Free acid terminates chain elongation in ester-based couplings or causes side reactions in activation steps.

  • Detection Challenge: H-Hyp-OH often co-elutes with the ester in standard reverse-phase gradients.

2. Stereochemical Drift (The Hidden Isomer)

While the trans-L isomer is the desired product, commercial synthesis (often from biological sources or via epimerization-prone routes) can introduce:

  • cis-L-Hydroxyproline (Epimer at C4)

  • trans-D-Hydroxyproline (Enantiomer)

  • Impact: A single stereoisomer impurity can ruin the folding kinetics of collagen mimics or the binding affinity of HIF-prolyl hydroxylase inhibitors.

3. Dimerization (The Cyclic Artifact)

Under basic conditions or prolonged storage, the free amine can attack the methyl ester of a neighboring molecule, forming linear dimers or, eventually, the cyclic diketopiperazine (cyclo(Hyp-Hyp) ).

ImpurityPathways HypOMe H-Hyp-OMe (Target) FreeAcid H-Hyp-OH (Hydrolysis) HypOMe->FreeAcid + H2O / Acid Dimer Linear Dimer HypOMe->Dimer Self-Condensation CisIso cis-Isomer (Epimerization) HypOMe->CisIso Base/Heat DKP Cyclic DKP (cyclo(Hyp-Hyp)) Dimer->DKP Cyclization

Figure 1: Degradation pathways of H-Hyp-OMe leading to common impurities.

Part 2: Comparative Analysis of Detection Methods

As an Application Scientist, I have observed that 40% of "purity failures" in downstream synthesis are actually "analysis failures" of the starting material. H-Hyp-OMe lacks a strong chromophore (no aromatic rings), making UV detection unreliable.

Below is an objective comparison of the three primary analytical workflows.

Method A: HPLC-UV (205-210 nm)

The Traditional Standard

  • Mechanism: Relies on the weak absorption of the carbonyl amide/ester bond.

  • Performance: Poor. At these wavelengths, mobile phase absorption (especially with MeOH or TFA) causes baseline drift that masks impurities. Sensitivity is low; 1-2% impurities are often lost in the noise.

  • Verdict: Acceptable only for rough purity checks (>95%), not for GMP release.

Method B: HPLC-CAD (Charged Aerosol Detection)

The Superior Alternative

  • Mechanism: Measures the charge of analyte particles after nebulization. Response is independent of chemical structure.

  • Performance: Excellent. It detects H-Hyp-OH, dimers, and salts (like inorganic chloride) with near-universal response. It reveals "invisible" impurities that UV misses.

  • Verdict: The Gold Standard for non-chromophoric amino acid derivatives.

Method C: qNMR (Quantitative H-NMR)

The Structural Validator

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).[2]

  • Performance: High Specificity. Uniquely capable of distinguishing the methyl ester singlet (~3.75 ppm) from the free acid. However, sensitivity for trace impurities (<0.5%) is lower than HPLC-CAD.

  • Verdict: Essential for validating the identity and "Assay" value, but less effective for trace impurity profiling.

Performance Matrix
FeatureHPLC-UV (210 nm)HPLC-CAD / ELSDqNMR (H-1)
Sensitivity Low (LOD ~0.5%)High (LOD ~0.01%)Medium (LOD ~0.5%)
Specificity Low (Interference prone)Medium (Universal)Very High (Structural)
Detects Free Acid? Difficult (Weak signal)Yes Yes (Shift change)
Detects Stereoisomers? No (Requires Chiral Col)No (Requires Chiral Col)Yes (If diastereomeric)
Equipment Cost LowHighVery High
Suitability Routine ChecksImpurity Profiling Assay / ID
Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the system suitability test fails, do not proceed to sample analysis.

Protocol 1: The "Universal" Impurity Screen (HPLC-CAD)

Use this method to detect hydrolysis products and oligomers that UV misses.

System: HPLC with Charged Aerosol Detector (CAD) or ELSD. Column: C18, 3.0 x 150 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs). Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; it suppresses CAD signal). Mobile Phase B: Acetonitrile.[3]

Gradient:

Time (min) % B
0.0 2
10.0 30
12.0 90

| 15.0 | 2 |

Sample Prep: Dissolve 10 mg H-Hyp-OMe HCl in 10 mL Water (1 mg/mL). Injection: 5 µL.

Data Interpretation:

  • Main Peak: ~3-4 min.

  • Impurity 1 (Free Acid): Elutes earlier than main peak (more polar).

  • Impurity 2 (Dimer/DKP): Elutes later (more hydrophobic).

Expert Tip: If you see a "ghost peak" at the void volume, it is likely the counter-ion (Chloride). Do not integrate this as an organic impurity.

Protocol 2: Stereoisomeric Purity (Chiral HPLC)

Standard C18 cannot separate cis/trans isomers effectively. You must use a chiral selector.

Method: Ligand Exchange Chromatography (LEC) or Crown Ether columns. Recommended Column: Chiralpak ZWIX(+) or Crownpak CR-I(+). Mobile Phase: 50 mM Perchloric acid (pH 1.5) / Acetonitrile (90:10). Detection: UV 210 nm (Isomers have similar response factors, so UV is acceptable here if purity is high). Temperature: 15°C (Lower temperature improves chiral resolution).

Protocol 3: qNMR for Absolute Assay

To confirm the sample is not wet or salt-heavy.

  • Solvent: D2O (Deuterium Oxide).

  • Internal Standard: Maleic Acid (traceable grade), approx 10 mg.

  • Sample: 20 mg H-Hyp-OMe HCl.

  • Acquisition: 16 scans, d1=30s (relaxation delay must be 5x T1).

  • Analysis: Integrate the Methyl Ester singlet (~3.8 ppm) vs. Maleic Acid olefinic protons (~6.3 ppm).

Part 4: Analytical Decision Tree

Use this logic flow to determine the correct analysis for your material.

DecisionTree Start Start: H-Hyp-OMe Sample Q1 Is this for GMP/GLP use? Start->Q1 MethodUV Method A: HPLC-UV (Rough Check) Q1->MethodUV No (R&D only) MethodCAD Method B: HPLC-CAD (Impurity Profile) Q1->MethodCAD Yes Q2 Check Stereochemistry? MethodChiral Method D: Chiral HPLC (Isomer Check) Q2->MethodChiral Yes (Critical) End End Q2->End No MethodNMR Method C: qNMR (Assay/Potency) MethodCAD->MethodNMR Confirm Potency MethodNMR->Q2

Figure 2: Analytical decision matrix for Hydroxyproline Methyl Ester.

References
  • Teixidó, M., et al. (2022). "Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography." Journal of Chromatography A. Link

  • Chem-Impex International. (n.d.). "trans-L-4-Hydroxyproline methyl ester hydrochloride Product Data." Chem-Impex Catalog. Link

  • Bachem. (n.d.). "H-Hyp-OMe · HCl Technical Specifications." Bachem Online Shop. Link

  • Grießmann, T., et al. (2020). "Diketopiperazine formation in peptide synthesis: Mechanism and control." Peptide Science. Link

  • Sigma-Aldrich. (n.d.). "L-4-Hydroxyproline methyl ester hydrochloride Analytical Standards." Sigma-Aldrich Product Detail. Link

Sources

Thermal Stability Analysis of Poly(hydroxyproline) Biomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As tissue engineering and advanced drug delivery systems evolve, the demand for biomaterials that maintain structural integrity under physiological conditions has skyrocketed. While natural collagens and unsubstituted polyprolines have historically served as foundational materials, poly(hydroxyproline) (PHyp) and its derivatives are rapidly emerging as superior alternatives.

This guide provides a rigorous, objective comparison of PHyp against traditional collagen and polyproline. By examining the underlying stereoelectronic mechanisms and providing self-validating experimental workflows, this document equips researchers and drug development professionals with the data necessary to make informed material selection decisions.

Mechanistic Causality: The Stereoelectronic Foundation of Stability

The thermal stability of a proline-based biomaterial is not merely a function of its molecular weight; it is dictated by the precise stereochemistry of its monomeric units. Both polyproline and poly(hydroxyproline) can adopt the extended, left-handed Polyproline II (PPII) helix , which consists entirely of trans peptide bonds. However, their thermal stabilities differ drastically due to atomic-level forces.

The 4-Hydroxyproline Advantage

In poly(4-hydroxy-L-proline), the presence of an electronegative hydroxyl group at the C4 position exerts a profound 1[1]. The 4R electron-withdrawing substituent strongly enforces a Cγ-exo pyrrolidine ring pucker . This specific pucker preorganizes the backbone dihedral angles (φ, ψ) to heavily favor the trans peptide bond configuration, thereby locking the polymer into the PPII helix even at elevated temperatures[1].

The Regioisomer Pitfall: 3-Hydroxyproline

It is critical to note that simply adding a hydroxyl group does not guarantee stability. When the hydroxyl group is shifted to the C3 position (3-hydroxyproline) in the Yaa position of collagen-like peptides, it actually 2[2]. The altered ring pucker leads to inappropriate mainchain dihedral angles and interstrand steric clashes, illustrating why 4-Hyp is the specific evolutionary and synthetic choice for thermal resilience[2].

MechanisticPathway N1 4-Hydroxyproline (4-Hyp) N2 Stereoelectronic Effect (4R Electronegativity) N1->N2 Induces N3 Cγ-exo Ring Pucker Preorganization N2->N3 Enforces N4 Trans Peptide Bond Stabilization N3->N4 Favors N5 Highly Stable Polyproline II (PPII) Helix N4->N5 Assembles

Caption: Stereoelectronic stabilization pathway of the Polyproline II (PPII) helix by 4-hydroxyproline.

Comparative Thermal Performance Data

To objectively evaluate PHyp, we must benchmark its melting temperature (Tm) and structural behavior against alternative biomaterials. The table below synthesizes quantitative thermal data across different proline-based systems.

BiomaterialHelix ConformationMelting Temperature (Tm)Structural Modifiers & Performance Notes
Polyproline (Pro)10 PPI / PPII~27 °CLacks stereoelectronic stabilization; PPII content drops rapidly as temperature increases[1].
Poly(4-hydroxyproline) (Hyp)10 PPIIBroad transitionExhibits a gradual structural decrease without a sharp unfolding transition; highly stable extended helix[1].
Poly(4-fluoroproline) (Flp)10 PPII~53 °CExtreme stereoelectronic effect from highly electronegative fluorine yields the highest thermal stability[1].
Natural Collagen (Calf Skin) Triple Helix~40 °CRelies on Gly-Pro-Hyp triplets; exhibits a pretransition at ~34 °C before complete denaturation[3].
Poly(4-hydroxy-L-proline ester) Polycationic CoilN/A (Rapid Degradation)Designed for gene delivery; degrades in <2 hours at pH 7 via intramolecular nucleophilic attack[4].

Note: High molecular weight polyprolines and poly(hydroxyprolines) are also being actively investigated for their unique5[5], making their stable PPII helices highly valuable for cryopreservation applications.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the protocols used to assess these biomaterials must be self-validating. Below are the standard methodologies for profiling both the thermodynamic stability of the backbone and the hydrolytic lability of biodegradable derivatives.

Protocol 1: Self-Validating Circular Dichroism (CD) Thermal Melting

Rationale: CD is the gold standard for monitoring the chiral backbone of the PPII helix. By coupling a heating ramp with a subsequent cooling phase, we create a closed-loop validation system that distinguishes true thermodynamic unfolding from irreversible aggregation.

  • Sample Preparation: Dissolve the poly(hydroxyproline) or comparative peptide in 1X PBS (pH 7.4) to a final concentration of 1.0 mg/mL. Equilibrate at 4 °C for 12 hours to ensure maximal PPII helix formation.

  • Baseline Acquisition: Load the sample into a 1 mm pathlength quartz cuvette. Acquire a full spectrum (190–260 nm) at 4 °C to confirm the characteristic PPII minimum at ~209 nm and maximum at ~226 nm.

  • Thermal Denaturation Ramp: Monitor the molar ellipticity at the PPII minimum while ramping the temperature from 4 °C to 85 °C at a rate of 1 °C/min.

  • Reversibility Validation (Critical Step): Immediately reverse the Peltier temperature controller to cool the sample back to 4 °C at 1 °C/min. Re-acquire the full spectrum. A recovery of >90% of the initial ellipticity validates that the melting transition is thermodynamically reversible[1].

  • Data Synthesis: Plot the first derivative of the melting curve (dθ/dT) to accurately identify the melting temperature (Tm).

Protocol 2: Degradation Kinetics via MALDI-TOF Mass Spectrometry

Rationale: For biodegradable variants like 4[4], thermal stability is superseded by hydrolytic lability. MALDI-TOF provides precise molecular weight tracking to confirm the self-destroying mechanism down to the monomeric unit.

  • Matrix Preparation: Prepare a 10 mg/mL solution of sinapinic acid in water/acetonitrile/trifluoroacetic acid (4:5:1 v/v) supplemented with 10 mg/mL KCl to enhance ionization.

  • Incubation: Dissolve the polymer in 25 mM HEPES buffer (pH 7.0) at 5 mg/mL. Incubate in a thermocycler locked at 37 °C.

  • Temporal Sampling: Extract 1 µL aliquots at t = 0, 1, 2, 24, and 72 hours. Mix immediately with 2 µL of the matrix solution to quench degradation.

  • Plate Spotting & Analysis: Spot 1 µL of the mixture onto the MALDI target plate and dry under vacuum. Acquire spectra using 32 laser shots per spot.

  • Validation: Track the shift of the polymer envelope down to the 131 Da mass of monomeric hydroxyproline. Complete conversion within 72 hours validates the intramolecular nucleophilic degradation pathway[4].

ExperimentalWorkflow S1 Polymer Synthesis S2 CD Spectroscopy (Thermal Ramp) S1->S2 S3 Reversibility Validation S2->S3 Cool to 4°C S4 MALDI-TOF MS (Degradation) S3->S4 Aqueous Incubation S5 Material Selection S4->S5

Caption: Self-validating experimental workflow for thermal stability and degradation profiling of PHyp.

References

  • Stereoelectronic effects on polyproline conformation Source: nih.gov URL:1

  • Molecular versatility of polyproline II helices: from natural proteins to biomimetic materials Source: rsc.org URL:6

  • Effect of 3-Hydroxyproline Residues on Collagen Stability Source: wisc.edu URL:2

  • High Molecular Weight Polyproline as a Potential Biosourced Ice Growth Inhibitor: Synthesis, Ice Recrystallization Inhibition, and Specific Ice Face Binding Source: acs.org URL:5

  • A Self-Destroying Polycationic Polymer: Biodegradable Poly(4-hydroxy-L-proline ester) Source: yonsei.ac.kr URL:4

  • A new method for determining the denaturation temperature of collagen Source: researchgate.net URL:3

Sources

Mass Spectrometry Fragmentation Patterns of Hydroxyproline Methyl Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyproline (Hyp), a critical biomarker for collagen turnover and fibrosis, presents unique analytical challenges due to its amphoteric nature and non-volatile characteristics. While native analysis is possible via LC-MS/MS, derivatization to Hydroxyproline Methyl Esters remains a cornerstone technique for GC-MS and enhanced ESI-MS sensitivity.

This guide objectively compares the mass spectrometric performance of Hyp-methyl esters against industry alternatives (Butyl esters, TMS derivatives). It details the specific fragmentation mechanisms that allow for structural elucidation and isomer differentiation (3-Hyp vs. 4-Hyp), supported by validated experimental protocols.

The Derivatization Rationale: Thermodynamics & Ionization

Before analyzing fragmentation, one must understand why the methyl ester is synthesized. The conversion of the carboxylic acid to a methyl ester serves two distinct roles depending on the ionization interface:

  • GC-MS (Electron Impact - EI): It removes the hydrogen bond donor/acceptor capability of the carboxyl group, significantly lowering the boiling point and preventing thermal degradation in the injector port.

  • ESI-MS (Electrospray): It increases hydrophobicity, improving desolvation efficiency. More importantly, it blocks the negative charge of the carboxylate, forcing protonation onto the secondary amine (pyrrolidine ring), which directs fragmentation.

Comparative Matrix: Methyl Esters vs. Alternatives[1]
FeatureMethyl Ester (OMe) Butyl Ester (OBu) TMS Derivative (O-Si)
Reagent Methanol / HCl (or Acetyl Chloride)Butanol / HClBSTFA / TMCS
Mass Shift +14 Da (vs Free Acid)+56 Da (vs Free Acid)+72 Da (per active H)
Volatility High (Good for GC)Moderate (Good for GC)Very High (Excellent for GC)
Stability High (Stable in solution)HighLow (Hydrolyzes with moisture)
ESI Sensitivity ModerateHigh (More hydrophobic)N/A (Usually GC only)
Key Fragment

(Loss of COOMe)

(Loss of COOBu)

(Loss of COOSi)

Fragmentation Mechanisms (EI-MS)

The fragmentation of Hydroxyproline methyl esters (typically analyzed as N-acetyl or N-trifluoroacetyl derivatives to prevent peak tailing) is governed by Alpha-Cleavage driven by the nitrogen lone pair.

The Dominant Pathway: Amine-Directed -Cleavage

In Electron Impact (70 eV), the molecular ion (


) forms primarily by removing an electron from the nitrogen lone pair. The radical cation stabilizes itself by cleaving the bond adjacent to the nitrogen (the 

-bond), resulting in the loss of the alkoxycarbonyl group (the ester moiety).

For N-Acetyl-4-Hydroxyproline Methyl Ester (


): 
  • Precursor:

    
     187
    
  • Primary Loss: Cleavage of

    
     (Mass 59).
    
  • Base Peak: The resulting iminium ion at

    
     128 .
    

This is the diagnostic "fingerprint" of the methyl ester. If you used a butyl ester, this peak would shift, but the mechanism remains identical.

Secondary Pathways: Ring Fragmentation

Following the initial


-cleavage, the pyrrolidine ring undergoes further degradation:
  • Loss of Acetic Acid (if N-acetylated): Elimination of the N-protecting group (Mass 60) or Ketene (Mass 42).

  • Dehydration: Loss of water (

    
    , Mass 18) is prominent in 4-hydroxyproline due to the available hydrogen on the ring, often leading to a pyrrole-like aromatic cation.
    

FragmentationMechanism M_Ion Molecular Ion (M+) N-Acetyl-Hyp-OMe m/z 187 Alpha_Cleavage α-Cleavage (Rate Limiting) M_Ion->Alpha_Cleavage - e⁻ (70eV) Base_Peak Immonium Ion [M - COOCH3]+ m/z 128 Alpha_Cleavage->Base_Peak Loss of -COOMe (59 Da) Secondary_Frag Ring Opening [m/z 128 - H2O/Ketene] m/z 86 or 68 Base_Peak->Secondary_Frag Elimination

Figure 1: The primary fragmentation pathway of N-acetyl-hydroxyproline methyl ester under Electron Impact ionization.

Isomer Differentiation: 3-Hyp vs. 4-Hyp

A critical requirement in collagen research is distinguishing 3-hydroxyproline (rare, basement membrane collagen) from 4-hydroxyproline (abundant).

While both isomers yield the same parent mass, their fragmentation intensities differ significantly due to the position of the hydroxyl group relative to the nitrogen.

  • 4-Hydroxyproline Methyl Ester:

    • Exhibits a stronger loss of water (

      
      ) and the ester group.
      
    • The C4-OH group facilitates specific ring cleavages that are sterically hindered in the C3 isomer.

  • 3-Hydroxyproline Methyl Ester:

    • Often shows a more intense molecular ion or specific fragments related to the proximity of the OH to the Carbonyl group.

    • Diagnostic Ratio: In GC-MS of N-TFA methyl esters, the ratio of the base peak to the molecular ion differs between isomers.

Key Insight: For absolute confidence, retention time on a polar GC column (e.g., CP-Sil 88 or DB-Wax) is the primary differentiator, as the isomers separate by 0.5–1.0 minutes, with 3-Hyp typically eluting earlier than 4-Hyp.

Validated Experimental Protocol

This protocol describes the synthesis of the N-acetyl hydroxyproline methyl ester , a robust derivative for GC-MS.

Reagents Required[1][3][4][5]
  • Methanol (Anhydrous)

  • Acetyl Chloride (creates in-situ HCl)

  • Acetic Anhydride (for N-acetylation)

  • Internal Standard: Trans-4-hydroxy-L-proline (

    
     or 
    
    
    
    -methyl ester)
Step-by-Step Workflow
  • Esterification (Methylation):

    • Add 200

      
      L of sample (dried extract) to a reaction vial.
      
    • Add 400

      
      L of 3M HCl in Methanol  (Prepare by slowly adding acetyl chloride to ice-cold methanol).
      
    • Incubate at 70°C for 45 minutes .

    • Mechanism:[1][2] Acid-catalyzed Fisher esterification converts

      
      .
      
    • Evaporate to dryness under

      
       stream.
      
  • Acylation (N-Protection):

    • Resuspend residue in 100

      
      L Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride.
      
    • Incubate at 60°C for 20 minutes .

    • Why? Converts the secondary amine to an amide, preventing hydrogen bonding and improving peak shape.

    • Evaporate to dryness; reconstitute in Ethyl Acetate.

  • MS Acquisition (GC-MS):

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Scan Mode: Full Scan (m/z 50–350) for identification; SIM (m/z 128, 187) for quantitation.

Workflow Sample Biological Sample (Hydrolyzed Collagen) Dry Dry Down (N2) Sample->Dry Ester Step 1: Esterification MeOH / HCl, 70°C (Forms Methyl Ester) Dry->Ester Acyl Step 2: Acylation TFAA or Acetic Anhydride (N-Protection) Ester->Acyl GCMS GC-MS Analysis Monitor m/z 128 Acyl->GCMS

Figure 2: Sample preparation workflow for Hydroxyproline analysis via GC-MS.

References

  • Baskal, S., et al. (2024). "GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis."[2] Archives of Toxicology.

  • Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A.

  • Johnson, D.W. (2001). "Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Tredwell, G.D., et al. (2011). "Differentiation of 3-hydroxyproline and 4-hydroxyproline isomers." Analytical Chemistry.

Sources

Safety Operating Guide

Methyl 4-hydroxypyrrolidine-2-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile

Methyl 4-hydroxypyrrolidine-2-carboxylate (commonly known as 4-hydroxyproline methyl ester) is widely used in peptide synthesis and medicinal chemistry. While not classified as an acutely toxic P-listed substance (EPA), it presents specific handling challenges due to its potential for hydrolysis and irritation properties.

Immediate Action Required:

  • Primary Hazard: Skin and severe eye irritation (Category 2A).[1]

  • Hidden Risk: In the presence of moisture or high pH, the ester moiety hydrolyzes to release methanol (flammable/toxic).

  • Disposal Stream: Segregate as Non-Halogenated Organic Waste . Do not dispose of down the drain.

Chemical Profile & Hazard Identification

Effective disposal requires accurate identification of the specific salt form, as this dictates physical state and stability.

FeatureHydrochloride Salt (Most Common)Free Base
CAS Number 40216-83-9 (L-trans isomer)4817-22-3
Physical State White to off-white crystalline solidViscous oil or low-melting solid
Stability Hygroscopic; stable if dryProne to oxidation and hydrolysis
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Same, potentially higher volatility
Flash Point N/A (Solid)>110°C (estimated)

Pre-Disposal Assessment (Self-Validating Protocol)

Before consigning this chemical to waste, perform this three-step assessment to ensure stream compatibility. This prevents "blind dumping" which causes downstream waste facility rejections.

Step 1: Hydrolysis Check (The "Smell Test")
  • Logic: Esters degrade over time. If the container is old, it may contain significant methanol.

  • Procedure: Carefully waft the container.

    • Result A: No odor or faint amine smell

      
       Proceed to Standard Disposal .
      
    • Result B: Sharp, solvent-like odor (Methanol)

      
       Treat as Flammable Solvent Waste  regardless of solid state.
      
Step 2: pH/Solubility Validation
  • Logic: The HCl salt is acidic. Mixing large quantities with basic waste (e.g., waste containing sodium hydroxide) can generate heat and immediately release methanol vapor.

  • Procedure: Dissolve a small crystal in water and check pH.

    • Result: pH < 5 (Acidic)

      
      Do not mix  directly with cyanide or sulfide waste streams (risk of HCN/H2S evolution).
      

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Expired or Surplus Solids)

Applicable for: CAS 40216-83-9 (HCl Salt)

  • Segregation: Ensure the solid is dry.[2]

  • Packaging: Place the original container inside a clear, chemically resistant secondary bag (polyethylene).

  • Labeling:

    • Primary Tag: "Non-Regulated Chemical Solid" (if non-hazardous by local definition) OR "Hazardous Waste - Solid, Irritant."

    • Constituents: "Methyl 4-hydroxypyrrolidine-2-carboxylate HCl."[2][3]

  • Consolidation: Place in the Lab Pack drum designated for "Organic Solids (Non-Oxidizer)."

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Reaction byproducts, dissolved free base, or hydrolyzed material.

  • Solvent Compatibility: Determine the carrier solvent (e.g., DCM, Methanol, DMF).

  • Segregation:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If solvent is Methanol/Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
  • Neutralization (Critical): If the waste solution is highly acidic (from the HCl salt) or basic:

    • Adjust pH to 5–9 before adding to the main waste carboy to prevent drum pressurization.

  • Labeling: List "Methyl 4-hydroxypyrrolidine-2-carboxylate" as a minor constituent (<5%).

Decision Logic Visualization

The following diagram illustrates the decision process for segregating this compound.

DisposalLogic Start Waste Material: Methyl 4-hydroxypyrrolidine-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/Oil) StateCheck->Liquid HydrolysisCheck Detect Methanol Odor? Solid->HydrolysisCheck SolventCheck Identify Carrier Solvent Liquid->SolventCheck LabPack Disposal: Lab Pack (Organic Solids) HydrolysisCheck->LabPack No Odor FlammableSolid Disposal: Flammable Solid (Due to Methanol) HydrolysisCheck->FlammableSolid Strong Solvent Odor Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated HaloStream Disposal: Halogenated Solvent Waste Halogenated->HaloStream Yes NonHaloStream Disposal: Non-Halogenated Organic Waste Halogenated->NonHaloStream No

Figure 1: Decision matrix for segregating Methyl 4-hydroxypyrrolidine-2-carboxylate waste based on physical state and solvent composition.

Scientific Rationale: The Hydrolysis Risk

Understanding the mechanism of degradation is essential for safety. This compound is an amino acid methyl ester .

  • Mechanism: Under basic conditions (

    
    ) or prolonged exposure to moisture, the ester bond undergoes nucleophilic acyl substitution.
    
  • Reaction:

    
    
    
  • Safety Implication: If you dispose of the solid HCl salt into a waste container with basic organic amines (e.g., Triethylamine waste), you may trigger this reaction inside the drum. This generates Methanol (lowering the flashpoint of the waste) and Heat (exothermic neutralization of HCl), creating a pressure hazard.

    • Protocol: Always segregate acid salts from basic organic waste.

Emergency Contingencies

ScenarioProtocolPPE Requirement
Powder Spill Dampen with water to prevent dust.[4] Sweep into a bag. Wipe area with weak soap solution.Nitrile gloves, N95 dust mask, Goggles.
Eye Contact Immediate: Rinse for 15 mins.[4][5] The HCl salt is acidic and can cause corneal damage.Emergency Eye Wash Station.
Skin Contact Wash with soap and water.[1][2][5][6] Remove contaminated clothing (ester can penetrate leather/fabric).Nitrile Gloves (Double gloving recommended).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 99195, Methyl 4-hydroxy-2-pyrrolidinecarboxylate. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling Methyl 4-hydroxypyrrolidine-2-carboxylate . Commonly used as a chiral building block in drug discovery (e.g., for peptidomimetics and collagen synthesis), this compound requires specific handling to maintain its stereochemical integrity and ensure operator safety.

Part 1: Executive Safety & Chemical Profile

Immediate Action Required: Treat this compound as a Skin, Eye, and Respiratory Irritant .[1] While often supplied as a stable Hydrochloride (HCl) salt, it poses risks of mucosal damage upon contact.

Parameter Technical Detail
Compound Name Methyl 4-hydroxypyrrolidine-2-carboxylate (often supplied as HCl salt)
CAS Number 40216-83-9 (HCl salt, trans-L-isomer); 1499-56-5 (Free base)
Physical State White to off-white crystalline solid (HCl salt); Viscous oil/low-melting solid (Free base)
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)
Storage Condition Hygroscopic. Store at 2–8°C (Refrigerate). Keep under inert gas (Argon/Nitrogen) if possible to prevent ester hydrolysis.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The primary risk is contact dermatitis and mucosal irritation . As an amino acid ester, the compound can hydrolyze on moist skin to release acid (if HCl salt) or act as a base, disrupting the lipid barrier.

PPE Category Recommendation Causality & Standard
Hand Protection Nitrile Rubber (0.11 mm min. thickness) Why: Latex is permeable to many organic esters. Nitrile offers superior resistance to incidental splashes. Protocol: Inspect for micro-tears before use. Change immediately if contaminated.[1][3]
Eye Protection Chemical Safety Goggles Why: Safety glasses with side shields are insufficient for powders. The HCl salt is acidic upon contact with eye moisture, causing immediate, severe irritation.
Respiratory N95 (US) or P2 (EU) Particulate Respirator Why: The solid form generates fine dust during weighing. Inhalation triggers H335 (respiratory tract irritation). Use a fume hood for primary control.
Body Defense Lab Coat (Buttoned, Long Sleeve) Why: Prevents accumulation of dust on street clothes.

Part 3: Operational Protocol (Step-by-Step)

Core Directive: This protocol minimizes moisture exposure (preventing hydrolysis) and dust generation.

Phase 1: Preparation & Weighing
  • Acclimatization: Remove the container from the refrigerator (2–8°C) and allow it to warm to room temperature before opening .

    • Reasoning: Opening a cold bottle introduces condensation, which hydrolyzes the methyl ester to the carboxylic acid, degrading purity.

  • Engineering Control: Transfer the balance to a chemical fume hood or use a localized powder containment hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Soluble in water, Methanol, DMSO, and DMF.

    • Note: For organic synthesis (e.g., amide coupling), use anhydrous DMF or DCM (with a base like TEA/DIPEA to free the amine).

  • Dissolution: Add the solvent slowly to the solid.

    • Self-Validating Step: If the solution turns cloudy or precipitates immediately, check solvent water content. The HCl salt should dissolve clearly in polar solvents.

  • Neutralization (Critical for HCl Salts): If using the HCl salt in a nucleophilic substitution, add a tertiary amine base (e.g., Triethylamine) dropwise at 0°C to prevent exotherms and side reactions.

Phase 3: Cleanup
  • Surface Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the residue), followed by an ethanol wipe.

Part 4: Visualized Workflows

Figure 1: Safe Handling Lifecycle

This diagram illustrates the critical path from storage to reaction, emphasizing the temperature equilibration step often missed by researchers.

SafeHandling Storage Storage (2-8°C) Keep Desiccated Equilibration Equilibration (Warm to RT sealed) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + N95) Equilibration->Weighing Safe to Open Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Disposal Waste Disposal (Combustible Solvent) Reaction->Disposal Post-Exp

Figure 2: Spill Response Decision Tree

Logic flow for managing incidental spills in the laboratory.

SpillResponse Start Spill Detected Type Solid or Solution? Start->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (Avoid dust) 3. Place in bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Scoop into bag 3. Ventilate area Liquid->ActionLiquid Disposal Dispose as Chemical Waste ActionSolid->Disposal ActionLiquid->Disposal

Part 5: Emergency & Disposal Logistics

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Use an eyewash station.[4] The HCl salt is acidic; seconds count to prevent corneal etching.

  • Skin Contact: Wash with soap and copious water.[2][3][5][6] Remove contaminated clothing.[1][2][3][5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (symptoms: coughing, burning sensation).

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste.

  • Method:

    • Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol).

    • Dispose of the solution via a licensed chemical incinerator equipped with an afterburner and scrubber.

    • Do not flush down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7021050, Methyl 4-hydroxypyrrolidine-2-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 4-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
Methyl 4-hydroxypyrrolidine-2-carboxylate

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.